(R)-Perillaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOYJJNUMEFDD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364288 | |
| Record name | (R)-(+)-Perillaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-12-8 | |
| Record name | Perillaldehyde, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(+)-Perillaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Perillaaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLALDEHYDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Perillaldehyde: A Technical Guide to Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is a compound of significant interest in the pharmaceutical and flavor industries. Primarily sourced from the plant Perilla frutescens, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an examination of its known biological signaling pathways. Quantitative data from various studies are summarized for comparative analysis, and experimental workflows are presented to aid in laboratory-scale and industrial applications.
Natural Sources of this compound
This compound is most abundantly found in the essential oil of Perilla frutescens, a member of the Lamiaceae family.[1][2] The concentration of perillaldehyde (B36042) can vary significantly depending on the chemotype of the plant. The perillaldehyde (PA) chemotype is genetically determined to produce high levels of this compound, often constituting 60-70% of the essential oil.[1][3] Other chemotypes include perilla ketone (PK), perillene (B150451) (PL), and piperitenone (B1678436) (PT) types, which contain lower concentrations of perillaldehyde.[3][4]
While Perilla frutescens is the primary source, this compound has also been identified in other plants, though typically in lower concentrations. These include:
-
Ammodaucus leucotrichus : The essential oil of this plant, collected from the Saharan regions of Morocco, has been shown to contain perillaldehyde as a major component, with one study reporting a concentration of 74.71%.
-
Mosla chinensis : This traditional Chinese herb also contains perillaldehyde in its essential oil.
-
Cuminum cyminum (Cumin) : Traces of perillaldehyde have been reported in the essential oil of cumin seeds.
Extraction Methodologies
The extraction of this compound from its natural sources is a critical step in its isolation and purification. The choice of method can significantly impact the yield and purity of the final product. The most common techniques are steam distillation, solvent extraction, and supercritical fluid extraction (SFE).
Steam Distillation and Hydrodistillation
Steam distillation is a conventional and widely used method for extracting essential oils from plant materials.[5] This technique involves passing steam through the plant matrix to volatilize the this compound, which is then condensed and collected.
Experimental Protocol: Steam Distillation
-
Preparation of Plant Material : Air-dry the leaves of Perilla frutescens in the shade to a moisture content of 10-14%.[1][5] Grind the dried leaves into a coarse powder.
-
Apparatus Setup : Assemble a steam distillation apparatus, consisting of a steam generator, a biomass flask containing the powdered perilla leaves, a condenser, and a collection vessel.
-
Distillation : Introduce steam into the biomass flask. The steam will carry the volatile this compound through the condenser.
-
Condensation and Collection : The steam and perillaldehyde vapor are cooled in the condenser, and the resulting liquid (hydrosol and essential oil) is collected.
-
Separation : The essential oil, being immiscible with water, will form a separate layer and can be isolated using a separatory funnel.
Solvent Extraction
Solvent extraction utilizes organic solvents to dissolve the this compound from the plant material. This method can be highly efficient but requires careful selection of the solvent to ensure safety and purity of the final product.
Experimental Protocol: n-Hexane Extraction
-
Preparation of Plant Material : Fresh or dried leaves of Perilla frutescens are minced to create a juice or powder.
-
Extraction : The plant material is macerated with n-hexane at a specified solid-to-liquid ratio (e.g., 1:10 w/v) and agitated for a set period.
-
Filtration : The mixture is filtered to separate the liquid extract from the solid plant residue.
-
Solvent Removal : The n-hexane is removed from the extract using a rotary evaporator under reduced pressure to yield the crude perillaldehyde.[1]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, particularly with carbon dioxide (SC-CO2), is a green and efficient alternative to traditional methods.[6][7] It offers high selectivity and yields a solvent-free extract.
Experimental Protocol: Supercritical CO2 Extraction
-
Preparation of Plant Material : Dry the leaves of Perilla frutescens at 40-50°C to a moisture content of 10-14% and grind into a fine powder.[1]
-
SFE System Setup : Load the powdered plant material into the extraction vessel of the SFE system.
-
Extraction : Pressurize and heat CO2 to its supercritical state (e.g., 20 MPa and 35°C) and pump it through the extraction vessel.[8] The supercritical CO2 will dissolve the this compound.
-
Separation : The extract-laden supercritical fluid is passed into a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and the essential oil containing perillaldehyde to precipitate.[1]
-
Collection : The precipitated essential oil is collected from the separator.
Quantitative Data on Extraction
The yield and purity of this compound are highly dependent on the extraction method and the chemotype of the Perilla frutescens used. The following tables summarize quantitative data from various studies.
| Extraction Method | Plant Material | Key Parameters | Essential Oil Yield (%) | Perillaldehyde Content in Oil (%) | Reference(s) |
| Steam Distillation | P. frutescens (PA type) | - | 0.08 - 0.96 | Up to 70% | [3] |
| Hydrodistillation | P. frutescens leaves | Air-dried in shade | - | - | [5] |
| Supercritical CO2 Extraction | P. frutescens leaves | 20 MPa, 35°C, 150 min | 3.2 | - | [8] |
| Ultrasound-Assisted SC-CO2 | P. frutescens (purple leaves) | - | 1.62 | 49.76 | [9] |
| n-Hexane Extraction (post-enzymolysis) | P. frutescens juice | Volume ratio 2:1 | - | Purity >99.3% | [10] |
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
HPLC Method Outline:
-
Column : C18 reverse-phase column.
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 205 nm.[11]
GC-MS Method Outline:
-
Column : Capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Carrier Gas : Helium.
-
Temperature Program : A programmed temperature gradient to separate the components of the essential oil.
-
Detection : Mass spectrometer to identify and quantify perillaldehyde based on its mass spectrum.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and antioxidant properties.
Inhibition of AHR Signaling and Activation of the NRF2/HO-1 Antioxidant Pathway
In human keratinocytes, perillaldehyde has been demonstrated to inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is often activated by environmental pollutants like benzo(a)pyrene (BaP).[12][13][14] Concurrently, it activates the Nuclear factor-erythroid 2-related factor-2 (NRF2)/Heme Oxygenase-1 (HO-1) antioxidant pathway.[12][13][14] This dual action helps protect cells from oxidative stress and inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Research on effects of chemotype and components of Perilla frutescens leaf volatile oil I: different phenological periods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Supercritical Carbon Dioxide Fluid Extraction Process for Volatile Oil from Perilla frutescens Leaves [spkx.net.cn]
- 9. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 10. CN110590526A - Method for extracting perillaldehyde from perilla frutescens - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 13. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Perillaldehyde: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Perillaldehyde, a natural monoterpenoid aldehyde, is a primary constituent of the essential oil derived from Perilla frutescens. Traditionally used in food and fragrance industries, recent scientific investigations have unveiled a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic applications. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development endeavors.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, with recent studies also highlighting its role as a ferroptosis inducer.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (PAE) | K562 | Human chronic myelogenous leukemia | 89.7 (72h) | [1] |
| K562 | Human chronic myelogenous leukemia | 188.7 (48h) | [1] | |
| K562 | Human chronic myelogenous leukemia | 303.3 (24h) | [1] | |
| Perillaldehyde (B36042) 1,2-epoxide | HL-60 | Human promyelocytic leukemia | 9.70 ± 1.01 | [2] |
| OVCAR-8 | Human ovarian adenocarcinoma | 16.14 ± 1.86 | [2] | |
| SF-295 | Human glioblastoma | 21.99 ± 2.64 | [2] | |
| HCT-116 | Human colon carcinoma | 23.61 ± 1.13 | [2] | |
| Perillaldehyde 8,9-epoxide | Various | Colon carcinoma, ovarian adenocarcinoma, glioblastoma, and leukemia | < 4.0 µg/mL | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., K562)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to achieve a series of final concentrations (e.g., 0, 10, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the cell viability against the concentration of this compound.
Signaling Pathways in Anticancer Activity
This compound has been shown to induce apoptosis through the mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) generation[1]. It also targets HSP70, leading to the inactivation of BCR-ABL phosphorylation and its downstream signaling proteins in chronic myeloid leukemia cells[1].
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents quantitative data on the anti-inflammatory effects of this compound.
| Assay | Model | Effect | IC50/Concentration | Reference |
| TNF-α mRNA expression | LPS-stimulated RAW264.7 cells | Inhibition | 171.7 µM | [4] |
| Pro-inflammatory cytokines (TNF-α, IL-6) | LPS-treated mice | Reduction in serum and prefrontal cortex | 60 and 120 mg/kg | [5] |
| Nitric Oxide (NO) production | LPS-stimulated RAW264.7 cells | Inhibition | Not specified | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol describes the measurement of nitric oxide (NO) production by lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 × 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature in the dark. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in the treated groups to the LPS-stimulated control group.
Signaling Pathways in Anti-inflammatory Activity
This compound modulates inflammatory responses through the inhibition of the NF-κB and MAPK signaling pathways. In pneumonia induced by Acinetobacter baumannii, it has been shown to decrease NLRP3 inflammasome activation and TNF-α expression by inhibiting the NF-κB pathway and impacting the MAPK protein signaling pathway through TLR4 activation[7]. It has also been observed to induce the activation of c-Jun N-terminal kinases (JNKs) but not nuclear factor-κB p65 in LPS-stimulated macrophages[4].
References
- 1. Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicjournals.org [academicjournals.org]
- 3. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Anti-Inflammatory Activity of Perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of perillaldehyde on alternations in serum cytokines and depressive-like behavior in mice after lipopolysaccharide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perillaldehyde attenuates cerebral ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines via modulating Akt/JNK pathway in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perillaldehyde: A promising antibacterial agent for the treatment of pneumonia caused by Acinetobacter baumannii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of (R)-(+)-Perillaldehyde
An In-depth Technical Guide to the Physicochemical Properties of (R)-(+)-Perillaldehyde
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-(+)-Perillaldehyde. The information is presented to support research, development, and quality control activities involving this compound. Quantitative data are summarized in structured tables for clarity, and detailed experimental protocols for key analytical methods are provided.
General and Chemical Properties
(R)-(+)-Perillaldehyde, a monoterpenoid aldehyde, is the R-enantiomer of perillaldehyde (B36042). It is a naturally occurring compound found in the essential oils of plants from the Perilla genus.[1] It is known for its characteristic aroma and various biological activities.[2][3]
| Property | Value | Source(s) |
| IUPAC Name | (4R)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde | [4] |
| Synonyms | (+)-Perillaldehyde, d-Perillaldehyde | [4] |
| Molecular Formula | C₁₀H₁₄O | [5][6][7] |
| Molecular Weight | 150.22 g/mol | [5][6] |
| CAS Number | 5503-12-8 | [4][7][8] |
| Appearance | Colorless to pale yellow clear oily liquid | [1][2][6][8] |
Physical and Optical Properties
The physical and optical properties of (R)-(+)-Perillaldehyde are crucial for its identification, purification, and handling.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 235 °C to 240 °C | @ 760 mmHg | [5][6][8][9] |
| 104-105 °C | @ 10 mmHg | [10][11] | |
| Melting Point | < 25 °C | - | [1][5][6][10] |
| Density | 0.966 - 0.967 g/mL | @ 20 °C | [1][7][10] |
| 0.940 - 0.956 g/mL | @ 25 °C | [9] | |
| Refractive Index (n_D) | 1.504 to 1.513 | @ 20 °C | [9] |
| ~1.509 | @ 20 °C | [1][10][11] | |
| Specific Optical Rotation ([α]_D) | +126° to +128.8° | c=1.0 in CHCl₃ @ 20°C | [12] |
| -125° to -118° (for L-isomer) | @ 20°C | [9] |
Solubility and Spectral Data
| Property | Value | Source(s) |
| Solubility in Water | Insoluble / 160.7 mg/L (estimated) | [5][6][8][9] |
| Solubility in Organic Solvents | Soluble in ethanol, oils, ethyl acetate, chloroform, benzene | [5][6][9] |
| LogP (o/w) | 2.676 - 3.053 (estimated) | [8][9] |
| ¹H NMR | Spectra available, shows characteristic aldehyde and vinyl proton signals. | [5] |
| ¹³C NMR | Spectra available, carbonyl carbon signal around 194 ppm. | [5][12] |
| Mass Spectrometry (GC-MS) | M⁺ at m/z 150. Key fragments at 135, 107, 79. | [5][12] |
| Infrared (IR) Spectroscopy | Far-IR spectrum has been recorded in the gas phase. | [13] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is determined as the temperature where the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is suitable for small sample volumes.[4]
Procedure:
-
Place a few milliliters of (R)-(+)-Perillaldehyde into a small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a Thiele tube containing heat-stable oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or micro-heater.[14]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Once a rapid and continuous stream of bubbles is observed, remove the heat.
-
The liquid will begin to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid is drawn back into the capillary tube.[14]
Determination of Density
Density is the mass per unit volume of a substance.
Procedure:
-
Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.[2][5]
-
Add a known volume (e.g., 5-10 mL) of (R)-(+)-Perillaldehyde to the cylinder. Record the volume precisely.
-
Weigh the cylinder containing the sample and record the combined mass.
-
Measure and record the temperature of the liquid.
-
Calculate the mass of the liquid by subtracting the mass of the empty cylinder.
-
Calculate the density using the formula: Density = Mass / Volume.[2]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property determined using a refractometer.
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of (R)-(+)-Perillaldehyde onto the prism.
-
Close the prism and allow the temperature to stabilize (typically 20°C).
-
Switch on the light source (typically a sodium D line, 589 nm).
-
Look through the eyepiece and adjust the controls until the boundary line between the light and dark regions is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale. Correct for temperature if the measurement was not taken at the standard temperature.
Determination of Specific Optical Rotation
Optical rotation is the rotation of the plane of linearly polarized light as it travels through a chiral substance. It is measured using a polarimeter.
Procedure:
-
Prepare a solution of (R)-(+)-Perillaldehyde of a known concentration (c), typically in g/mL, using a suitable achiral solvent (e.g., chloroform).
-
Turn on the polarimeter's light source and allow it to warm up.
-
Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent to take a blank reading. Set this reading to zero.
-
Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and record the observed angle of rotation (α).
-
Calculate the specific rotation [α] using Biot's Law: [α] = α / (l * c) .[15]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds.
Procedure:
-
Sample Preparation: Prepare a dilute solution of (R)-(+)-Perillaldehyde in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).[16]
-
Instrument Setup:
-
Install an appropriate capillary column (e.g., HP-5MS) in the gas chromatograph.[17]
-
Set the temperature program for the oven, starting at a lower temperature and ramping up to a higher temperature to ensure separation (e.g., start at 60°C, ramp at 6°C/min to 150°C).[12]
-
Set the injector port temperature (e.g., 275°C) to ensure rapid vaporization of the sample.[17]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation and Detection: The compound travels through the column and is separated based on its boiling point and interaction with the stationary phase. As it elutes from the column, it enters the mass spectrometer.
-
Mass Analysis: In the mass spectrometer, the compound is ionized (typically by electron impact), causing it to fragment. The instrument separates and detects these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of (R)-(+)-Perillaldehyde.
Caption: Relationship between stereoisomers and optical activity.
Caption: Workflow for determining specific optical rotation.
Caption: Perillaldehyde's dual action on AHR and NRF2 pathways.[18][19]
References
- 1. pennwest.edu [pennwest.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. wjec.co.uk [wjec.co.uk]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. Boiling Point Determination (Repaired) | PDF | Boiling | Thermometer [scribd.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 16. uoguelph.ca [uoguelph.ca]
- 17. chemlab.truman.edu [chemlab.truman.edu]
- 18. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
(R)-Perillaldehyde stereochemistry and enantiomeric purity
An In-depth Technical Guide on the Stereochemistry and Enantiomeric Purity of (R)-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of this compound, methodologies for determining its enantiomeric purity, and relevant quantitative data. The stereochemical properties of active pharmaceutical ingredients (APIs) and other bioactive molecules are critical, as enantiomers can exhibit significantly different pharmacological, toxicological, and sensory properties.
Introduction to Perillaldehyde (B36042) Stereochemistry
Perillaldehyde is a natural monoterpenoid aldehyde found in the essential oils of various plants, most notably those of the Perilla genus.[1] It exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (R)-(+)-perillaldehyde and (S)-(-)-perillaldehyde.[2][3][4] The molecule's chirality arises from a single stereocenter at the C4 position of the cyclohexene (B86901) ring, the carbon atom to which the isopropenyl group is attached.[5]
The (S)-enantiomer is the primary constituent of the essential oil from Perilla frutescens.[6] Conversely, the (R)-enantiomer has been identified in the essential oil of hairy cumin (Ammodaucus leucotrichus L.) and is noted for its potential as a ferroptosis inducer with applications in treating acute myeloid leukemia.[6] Given these distinct biological activities, the ability to synthesize and accurately quantify the enantiomeric purity of this compound is of significant interest to the pharmaceutical and flavor industries.
Analysis of Enantiomeric Purity
The quantitative determination of the enantiomeric composition of a chiral substance is crucial for quality control and regulatory purposes. This is typically expressed as enantiomeric excess (ee%), which is a measure of the purity of one enantiomer over the other. The primary methods for separating and quantifying perillaldehyde enantiomers are chiral chromatography techniques.
-
Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile chiral compounds like perillaldehyde.[7] The method employs a capillary column coated with a chiral stationary phase (CSP), often a derivatized cyclodextrin, which interacts differently with each enantiomer, leading to different retention times.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is another widely used method for enantiomeric separation, particularly suitable for compounds that are less volatile or thermally unstable.[] Similar to GC, it uses a column packed with a CSP to achieve separation.[9] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices.
The general workflow for determining enantiomeric purity involves sample preparation, chromatographic separation on a chiral column, detection, and calculation of the enantiomeric excess based on the relative peak areas of the two enantiomers in the resulting chromatogram.
Quantitative Data on Enantiomeric Purity
Recent research has focused on developing efficient synthetic routes to produce high-purity this compound. Chemo-enzymatic methods have proven particularly effective.
| Product | Source/Method | Enantiomeric Excess (ee%) | Reference |
| This compound | Chemo-enzymatic synthesis from (4R)-limonene oxides via oxidation of (R)-perillyl alcohol with ADH-hT catalyst. | 98% | [6][10] |
| (S)-Perillaldehyde | Primary constituent of essential oil from Perilla frutescens. | Not specified, but implied to be high. | [6] |
| (R)-3-isopropenylcyclohexanone | Prepared from cyclohexen-2-one via rhodium-chiral diene catalysis. | 96% | [2] |
Experimental Protocols
Detailed and validated experimental methods are essential for reproducible and accurate determination of enantiomeric purity.
Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol is based on a published method for determining the enantiomeric excess of this compound.[6]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: MEGA-DEX B-04 (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).
-
Carrier Gas: Hydrogen (H₂) at a constant flow rate of 0.8 mL/min.
-
Injector and Detector Temperatures:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial temperature: 105 °C, hold for 50 minutes.
-
Ramp: Increase temperature at a rate of 90 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the perillaldehyde sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (determined using standards, if available). Calculate the area of each peak and determine the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
General Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Developing a chiral HPLC method requires screening different chiral stationary phases and mobile phases to achieve baseline separation.[][9]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chiral Column Selection: Screen several columns with different chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are common starting points.[11][12]
-
Mobile Phase Optimization:
-
Normal Phase: Typically use mixtures of hexane or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol. Vary the percentage of the alcohol to optimize retention and resolution.
-
Reversed Phase: Use mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic modifiers like acetonitrile (B52724) or methanol.[9]
-
-
Analysis Conditions:
-
Flow Rate: Typically 0.5 to 1.5 mL/min.
-
Detection Wavelength: Monitor at a wavelength where perillaldehyde has significant absorbance (e.g., 210 nm or 254 nm).[11]
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) as temperature can affect chiral recognition.
-
-
Sample Preparation: Dissolve the perillaldehyde sample in the mobile phase or a compatible solvent.
-
Data Analysis: As with GC, identify the peaks for each enantiomer and calculate the enantiomeric excess from their integrated peak areas.
Conclusion
The stereochemistry of perillaldehyde is a critical determinant of its biological and sensory properties, making enantiomeric purity a key quality attribute for its use in drug development, fragrances, and food additives. Robust analytical techniques, particularly chiral GC and HPLC, are essential for the accurate quantification of enantiomers. The protocols and data presented in this guide provide a technical foundation for researchers and scientists working with this compound, enabling precise control and analysis of its stereochemical integrity.
References
- 1. Perillaldehyde - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. dextro-perillaldehyde, 5503-12-8 [thegoodscentscompany.com]
- 4. Perillaldehyde, (-)- | C10H14O | CID 2724159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Collection - Chemo-enzymatic Approach to (R)âPerillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry - Organic Process Research & Development - Figshare [acs.figshare.com]
- 11. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biosynthesis of Perillaldehyde in Perilla frutescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perillaldehyde (B36042), a monoterpenoid aldehyde, is a principal bioactive constituent of the essential oil of Perilla frutescens (L.) Britt., a plant with a long history of use in traditional medicine and culinary arts. This technical guide provides a comprehensive overview of the biosynthetic pathway of perillaldehyde, detailing the enzymatic steps from the universal precursor geranyl diphosphate (B83284) (GDP). It is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug discovery by consolidating quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and associated scientific workflows.
Introduction
Perilla frutescens, a member of the Lamiaceae family, is cultivated in various Asian countries and is recognized for its distinct aroma and pharmacological properties. The essential oil of P. frutescens is characterized by a variety of chemotypes, with the perillaldehyde (PA)-type being of significant interest due to its antimicrobial, anti-inflammatory, and anticancer activities.[1] Understanding the biosynthesis of perillaldehyde is crucial for the metabolic engineering of this valuable compound and for the quality control of P. frutescens-derived products.
The Biosynthesis Pathway of Perillaldehyde
The biosynthesis of perillaldehyde in Perilla frutescens is a multi-step enzymatic process that begins with the cyclization of geranyl diphosphate (GDP), a common precursor for monoterpenes. The pathway proceeds through the formation of limonene, followed by a series of oxidation reactions.[2][3]
The key enzymatic steps are:
-
Geranyl Diphosphate (GDP) to (-)-Limonene (B1674923): Catalyzed by (-)-Limonene Synthase (LS).
-
(-)-Limonene to (-)-Perillyl Alcohol: Catalyzed by Cytochrome P450 Limonene-7-Hydroxylase.
-
(-)-Perillyl Alcohol to Perillaldehyde: Catalyzed by Perillyl Alcohol Dehydrogenase.
Quantitative Data
Concentration of Perillaldehyde and Precursors in Perilla frutescens
The concentration of perillaldehyde and its precursors can vary significantly depending on the chemotype, cultivar, and environmental conditions.[4][5]
| Compound | Plant Part | Chemotype/Variety | Concentration (% of Essential Oil) | Reference |
| Perillaldehyde | Leaves | Not Specified | 62.13% | [6] |
| Perillaldehyde | Leaves | P. frutescens var. acuta | 14.2-15.1% | [6] |
| Perillaldehyde | Leaves | PA-type cultivars | 68.01% | [7] |
| Limonene | Leaves | PA-type | 12.0-14.85% | [8] |
Kinetic Properties of Biosynthetic Enzymes
Detailed kinetic data for the enzymes in the perillaldehyde pathway are essential for understanding the efficiency and regulation of biosynthesis. While comprehensive kinetic data for all enzymes from P. frutescens are not fully available, data from homologous enzymes and related studies provide valuable insights. Cytochrome P450 enzymes, such as limonene-7-hydroxylase, often exhibit non-Michaelis-Menten kinetics.[9][10][11][12][13]
| Enzyme | Substrate | Km | kcat | Optimal pH | Optimal Temp. (°C) | Reference |
| (+)-Limonene Synthase (Citrus sinensis) | Geranyl Diphosphate | 13.1 ± 0.6 µM | 0.186 ± 0.002 s⁻¹ | Not Reported | Not Reported | [14] |
| Aldo-Keto Reductases (general) | Aldehydes | Varies | Varies | ~7.0 | Not Reported | [15][16] |
Experimental Protocols
Extraction and Quantification of Perillaldehyde from Perilla frutescens Leaves
This protocol describes the hydrodistillation of essential oils from P. frutescens leaves followed by quantification of perillaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).[6][17]
Materials and Equipment:
-
Fresh or dried leaves of Perilla frutescens
-
Clevenger-type hydrodistillation apparatus
-
Anhydrous sodium sulfate
-
Hexane (B92381) (GC grade)
-
Internal standard (e.g., diphenyl sulfone)[18]
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: 500 g of fresh P. frutescens leaves are subjected to hydrodistillation.[17]
-
Hydrodistillation: The leaves are placed in a 5 L flask with 2.5 L of water and distilled for 3 hours. The essential oil is collected in the Clevenger trap.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Sample Preparation: The essential oil is diluted in hexane. An internal standard is added for quantitative analysis.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 70°C held for 3 min, then ramped to 100°C at 5°C/min, held for 1 min, then ramped to 246°C at 120°C/min and held for 3 min.[19]
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 30-500.[20]
-
-
-
Quantification: The concentration of perillaldehyde is determined by comparing its peak area to that of the internal standard and constructing a calibration curve.
Heterologous Expression and In Vitro Assay of (-)-Limonene Synthase
This protocol outlines the expression of (-)-Limonene Synthase in E. coli and the subsequent in vitro assay to determine its activity.[7][21]
Materials and Equipment:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the (-)-Limonene Synthase gene
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, 20 mM β-mercaptoethanol, pH 8.0)[7]
-
Sonicator
-
Centrifuge
-
Assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 40 mM MgCl₂, 10% glycerol)[21]
-
Geranyl diphosphate (GDP)
-
Hexane
Procedure:
-
Transformation and Expression:
-
Transform the expression vector into E. coli.
-
Grow the culture in LB medium at 37°C to an OD₆₀₀ of 0.4-0.6.
-
Induce protein expression with 0.5 mM IPTG and incubate for 12 hours at a lower temperature (e.g., 16-20°C).[7]
-
-
Protein Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse by sonication.
-
Clarify the lysate by centrifugation to obtain the crude protein extract.
-
-
In Vitro Enzyme Assay:
-
Product Analysis: Analyze the hexane layer by GC-MS to identify and quantify the (-)-limonene produced.
References
- 1. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and characterization of a Perilla frutescens cytochrome P450 enzyme that catalyzes the later steps of perillaldehyde biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and quantification of essential oil content and composition, total polyphenols and antioxidant capacity of Perilla frutescens (L.) Britt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxapress.com [maxapress.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-Michaelis-Menten kinetics in cytochrome P450-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atypical Michaelis-Menten kinetics in cytochrome P450 enzymes: A focus on substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional and Structural Characterization of a (+)-Limonene Synthase from Citrus sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 18. Determination of perillaldehyde in perilla herbs using relative molar sensitivity to single-reference diphenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. nyxxb.cn [nyxxb.cn]
- 21. maxapress.com [maxapress.com]
The Pharmacological Landscape of (R)-Perillaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. Detailed experimental methodologies for key assays and models are provided to facilitate further research and development. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visualized using Graphviz diagrams to offer a clear understanding of its mechanisms of action.
Introduction
This compound is the dominant enantiomer of perillaldehyde (B36042) and is a primary bioactive constituent of Perilla frutescens. Traditionally used in Asian medicine and cuisine, this compound is now being rigorously investigated for its therapeutic potential in a range of diseases. Its multifaceted pharmacological profile makes it a promising candidate for the development of novel therapeutic agents. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers in pharmacology and drug discovery.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and activation of the Nrf2 (nuclear factor erythroid 2-related factor 2)/Keap1 (Kelch-like ECH-associated protein 1) antioxidant response pathway.
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting the phosphorylation and subsequent degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators such as TNF-α, IL-6, and iNOS.
-
Activation of the Nrf2/Keap1 Pathway: this compound activates the Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), inducing the expression of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1).
Quantitative Data: Anti-inflammatory Activity
| Model/Assay | Organism/Cell Line | Parameter | Value | Reference |
| DSS-induced colitis | Mice | Mitigation of bodyweight loss | avg. 49.2% (at 100 mg/kg) | [1] |
| DSS-induced colitis | Mice | Mitigation of colon damage | avg. 35.3% (at 100 mg/kg) | [1] |
| LPS-stimulated RAW264.7 cells | Murine Macrophages | IC50 for TNF-α mRNA decrease | 171.7 μM | [1] |
Experimental Protocols
This model is widely used to induce an acute colitis that mimics aspects of human ulcerative colitis.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 consecutive days.
-
Treatment: this compound can be administered orally (e.g., by gavage) at desired doses (e.g., 100 mg/kg) daily, starting concurrently with or prior to DSS administration. A vehicle control group (e.g., corn oil) should be included.
-
Assessment:
-
Disease Activity Index (DAI): Monitor daily for changes in body weight, stool consistency, and the presence of blood in the stool.
-
Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon from the cecum to the anus.
-
Histological Analysis: Fix colon tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Homogenize colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in colon tissue homogenates using ELISA or qPCR.
-
This technique is used to determine the protein expression levels of key components of these signaling pathways.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and treat with this compound at various concentrations for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, use a commercial extraction kit.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, Nrf2, Keap1, HO-1) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: Signaling pathways modulated by this compound leading to its anti-inflammatory effects.
Anticancer Effects
This compound and its derivatives have shown promising cytotoxic and antitumor activities against various cancer cell lines and in animal models.
Mechanism of Action
The anticancer mechanisms of this compound are multifaceted and include the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, it is suggested that it can induce cell death through both apoptotic and necrotic pathways.
Quantitative Data: Anticancer Activity
| Model/Assay | Cell Line/Tumor Model | Parameter | Value | Reference |
| MTT Assay | OVCAR-8 (Ovarian) | IC50 | 16.14 µM (for 1,2-epoxide) | [2] |
| MTT Assay | HCT-116 (Colon) | IC50 | 23.61 µM (for 1,2-epoxide) | [2] |
| MTT Assay | SF-295 (Glioblastoma) | IC50 | 21.99 µM (for 1,2-epoxide) | [2] |
| MTT Assay | HL-60 (Leukemia) | IC50 | 9.70 µM (for 1,2-epoxide) | [2] |
| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 33.4% (100 mg/kg/day, 1,2-epoxide) | [2] |
| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 56.4% (200 mg/kg/day, 1,2-epoxide) | [2] |
| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 38.4% (100 mg/kg/day, 8,9-epoxide) | [3] |
| Sarcoma 180 in vivo | Mice | Tumor Growth Inhibition | 58.7% (200 mg/kg/day, 8,9-epoxide) | [3] |
Experimental Protocols
This colorimetric assay is a standard method to assess cell viability and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This is a commonly used transplantable tumor model to evaluate the in vivo antitumor activity of compounds.
-
Animals: Swiss albino or BALB/c mice (6-8 weeks old).
-
Tumor Inoculation: Subcutaneously inject 2 x 10^6 to 5 x 10^6 Sarcoma 180 cells into the right hind flank or axillary region of each mouse.
-
Treatment: After 24 hours, begin intraperitoneal or oral administration of this compound or its derivatives at different doses (e.g., 100 and 200 mg/kg/day) for a specified period (e.g., 7-10 consecutive days). A vehicle control group and a positive control group (e.g., 5-Fluorouracil) should be included.
-
Tumor Growth Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.
-
Calculation of Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition using the formula: [(C-T)/C] x 100, where C is the average tumor weight or volume of the control group and T is the average tumor weight or volume of the treated group.
-
Toxicity Assessment: Monitor the body weight of the animals throughout the experiment and perform histological analysis of major organs (liver, kidney, spleen) to assess for any treatment-related toxicity.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating the anticancer properties of this compound.
Neuroprotective Effects
This compound has emerged as a potential neuroprotective agent, with studies demonstrating its efficacy in models of neurodegenerative diseases and ischemic brain injury.
Mechanism of Action
The neuroprotective effects of this compound are attributed to its ability to inhibit neuronal damage through multiple pathways.
-
Inhibition of the TRPM2/NMDAR Pathway: In a model of vascular dementia, this compound was found to inhibit the Transient Receptor Potential Melastatin 2 (TRPM2) channel, a non-selective cation channel implicated in neuronal cell death.[2][4] This inhibition leads to the subsequent activation of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which plays a crucial role in learning and memory.[2][4]
-
Antioxidant and Anti-apoptotic Effects: this compound has been shown to reduce oxidative stress in the brain by decreasing the levels of malondialdehyde (MDA) and increasing the activity of superoxide (B77818) dismutase (SOD).[2][4] It also exhibits anti-apoptotic properties by reducing the number of TUNEL-positive cells in the hippocampus.[2]
Quantitative Data: Neuroprotective Activity
| Model/Assay | Organism | Parameter | Effect | Reference |
| Vascular Dementia Model | Rats | Learning and memory | Significant improvement | [2][4] |
| Vascular Dementia Model | Rats | Neuronal number and activity in hippocampus | Increased | [2][4] |
| Vascular Dementia Model | Rats | Dendrite length and number in hippocampus | Increased | [2][4] |
| Vascular Dementia Model | Rats | SOD activity in serum | Increased | [2][4] |
| Vascular Dementia Model | Rats | MDA content in serum | Decreased | [2][4] |
| Vascular Dementia Model | Rats | TUNEL-positive cells in hippocampus | Decreased | [2] |
Experimental Protocols
This model mimics the cognitive decline and neuronal damage seen in vascular dementia.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Surgical Procedure: Anesthetize the rats and permanently ligate both common carotid arteries (2-vessel occlusion, 2VO). A sham-operated group should undergo the same surgical procedure without ligation.
-
Treatment: Administer this compound orally (e.g., 50, 100, 150 mg/kg) daily for a specified period (e.g., 4 weeks) starting after the surgery.
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory by measuring the escape latency to find a hidden platform.
-
-
Histological and Biochemical Analysis:
-
H&E Staining: Evaluate the morphology of hippocampal neurons.
-
Golgi Staining: Analyze dendritic length and branching.
-
TUNEL Assay: Detect apoptotic cells in the hippocampus.
-
Western Blotting: Measure the expression of proteins in the TRPM2/NMDAR pathway.
-
ELISA: Quantify markers of oxidative stress (MDA, SOD) in serum or brain tissue.
-
Signaling Pathway Diagram
Caption: Proposed neuroprotective mechanism of this compound in vascular dementia.
Antimicrobial Effects
This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.
Mechanism of Action
The antimicrobial action of this compound is believed to involve the disruption of microbial cell membranes and the inhibition of essential cellular processes. In the case of Acinetobacter baumannii, it has been shown to disrupt the cell membrane and inhibit quorum sensing, which is crucial for biofilm formation.[5][6]
Quantitative Data: Antimicrobial Activity
| Organism | Assay | Parameter | Value | Reference |
| Acinetobacter baumannii 5F1 | Broth Microdilution | MIC | 287.08 µg/mL | [5] |
| Airborne microbes | Airwasher vaporization | Germ count reduction | 53% | [7] |
Experimental Protocols
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Culture the target microorganism (e.g., Acinetobacter baumannii) in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for A. baumannii) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Experimental Workflow Diagram
Caption: A workflow for investigating the antimicrobial properties of this compound.
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of pharmacological activities that warrant further investigation for its therapeutic potential. Its anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects, mediated through the modulation of multiple signaling pathways, highlight its potential as a lead compound for the development of new drugs.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound for each of its pharmacological effects.
-
Conducting more extensive preclinical studies in various disease models to establish its efficacy and safety profile.
-
Optimizing its formulation and delivery to enhance bioavailability and therapeutic efficacy.
-
Exploring the potential synergistic effects of this compound with existing therapeutic agents.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Perillaldehyde improves cognitive function in vivo and in vitro by inhibiting neuronal damage via blocking TRPM2/NMDAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]
- 4. researchgate.net [researchgate.net]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. mpbio.com [mpbio.com]
- 7. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Perillaldehyde's Mechanism of Action in Cancer Cells: A Technical Guide
Executive Summary: (R)-Perillaldehyde (PAH), a naturally occurring monoterpenoid found in the essential oils of plants like Perilla frutescens, has emerged as a promising anti-cancer agent. Its therapeutic potential stems from a multi-faceted mechanism of action that targets various hallmarks of cancer. This document provides a detailed overview of the molecular pathways affected by this compound in cancer cells, supported by quantitative data and experimental methodologies. Key mechanisms include the induction of apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction, cell cycle arrest, and the induction of ferroptosis. Furthermore, PAH modulates critical signaling pathways, including the PI3K/AKT, NF-κB, and BCR-ABL pathways, and inhibits cancer cell metastasis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's anti-neoplastic activities.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through several fundamental cellular processes, leading to reduced tumor cell viability and growth.
Induction of Apoptosis
A primary mechanism of PAH is the induction of programmed cell death, or apoptosis. In chronic myeloid leukemia (CML) K562 cells, PAH treatment leads to a decrease in anti-apoptotic proteins like Bcl-2 and survivin. This process is often caspase-dependent. The apoptotic cascade is frequently initiated through the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential (MMP) and an increase in intracellular Reactive Oxygen Species (ROS).
Cell Cycle Arrest
Perillaldehyde (B36042) has been shown to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. In human carcinoma cell lines BroTo and A549, treatment with perillaldehyde resulted in cell cycle arrest at the G1 phase. Similarly, in K562 leukemia cells, PAH induces a G0/G1 phase arrest in a concentration-dependent manner. This disruption prevents cancer cells from dividing and expanding.
Induction of Ferroptosis
Beyond apoptosis, PAH is a novel inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. In acute myeloid leukemia (AML) and gastric cancer cells, PAH triggers ferroptosis by depleting intracellular glutathione (B108866) (GSH) and decreasing the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. This leads to an accumulation of lipid ROS, culminating in cell death. The induction of ferroptosis presents a strategy to overcome resistance to apoptosis-based therapies.
Inhibition of Metastasis
PAH has demonstrated significant anti-metastatic properties, particularly in prostate cancer models. It suppresses the proliferation, invasion, and migration of PC-3 prostate cancer cells. Furthermore, it hinders cancer stem cell characteristics, such as colony and spheroid formation, and reduces the expression of stemness markers like CD133 and CD44. These effects are partly mediated by the inhibition of the NF-κB signaling pathway and the suppression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which is crucial for bone metastasis and osteoclastogenesis.
Molecular Signaling Pathways
The anti-cancer activities of this compound are orchestrated through its modulation of several key intracellular signaling pathways.
Mitochondrial-Mediated Pathway and ROS Production
A central nexus of PAH's action is the mitochondrion. In various cancer cells, including CML and gastric cancer, PAH disrupts the mitochondrial membrane potential. This disruption is closely linked with a significant increase in the generation of intracellular ROS. While moderate ROS levels can promote tumorigenesis, the high levels induced by PAH create excessive oxidative stress, leading to DNA damage, protein degradation, and ultimately, apoptotic cell death.
Caption: Mitochondrial-mediated apoptosis induced by this compound.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, particularly in colorectal cancer. By targeting and reducing the levels of SRD5A1, PAH suppresses the phosphorylation of PI3K and AKT. Inhibition of this pathway has dual effects: it curtails cell proliferation and promotes autophagy, a cellular degradation process that, in this context, contributes to cell death rather than survival.
Caption: Inhibition of the PI3K/AKT pro-survival pathway by this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is integral to inflammation, immunity, and cancer progression, particularly metastasis. In prostate cancer, this compound represses the activation of the NF-κB pathway. This leads to a downstream reduction in the expression of RANKL. By inhibiting NF-κB and RANKL, PAH effectively disrupts the signaling cascade that promotes the invasion, migration, and bone metastasis of prostate cancer cells.
Caption: Inhibition of NF-κB-mediated metastasis by this compound.
BCR-ABL/HSP70 Axis in Chronic Myeloid Leukemia
In Chronic Myeloid Leukemia (CML), the oncoprotein BCR-ABL is the primary driver of the disease. This compound exhibits a novel mechanism in CML K562 cells by targeting Heat Shock Protein 70 (HSP70). HSP70 acts as a molecular chaperone that stabilizes BCR-ABL. By targeting HSP70, PAH destabilizes the oncoprotein, leading to the inactivation of BCR-ABL phosphorylation and its downstream pro-survival signaling pathways. This targeted approach makes PAH a promising candidate for CML therapy, particularly in the context of resistance to conventional tyrosine kinase inhibitors.
Caption: Targeting the HSP70/BCR-ABL axis in CML by this compound.
Quantitative Efficacy Data
The cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| K562 | Chronic Myeloid Leukemia | ~150 µM | 24 h | |
| K562 | Chronic Myeloid Leukemia | ~125 µM | 48 h | |
| K562 | Chronic Myeloid Leukemia | ~100 µM | 72 h | |
| HCT116 | Colorectal Carcinoma | 239.4 µM | 24 h | |
| SW480 | Colorectal Carcinoma | 218.9 µM | 24 h | |
| BroTo | Squamous Cell Carcinoma | 3 mM | 24 h | |
| A549 | Lung Adenocarcinoma | 3 mM | 24 h | |
| B16 | Murine Melanoma | 120 µM | Not Specified |
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of standard and specialized molecular and cell biology techniques.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vitro evaluation of this compound.
Caption: A generalized experimental workflow for studying PAH's effects.
Cell Viability and Proliferation Assays (CCK-8/MTT)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : Cells are treated with increasing concentrations of this compound (e.g., 0-200 µM) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).
-
Reagent Incubation : After treatment, CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.
-
Absorbance Reading : The absorbance is measured using a microplate reader at the appropriate wavelength (450 nm for CCK-8).
-
Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.
Cell Cycle Analysis
-
Cell Treatment & Harvesting : Cells are treated with PAH for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining : Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis : The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software to determine cell cycle distribution and arrest.
Western Blot Analysis
-
Protein Extraction : Following treatment with PAH, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Protein concentration is determined using a BCA assay.
-
Electrophoresis : Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, p-AKT, NF-κB p65) overnight at 4°C.
-
Detection : After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer potential through a sophisticated and multi-pronged mechanism of action. It effectively induces multiple forms of programmed cell death, including apoptosis and ferroptosis, halts cell cycle progression, and inhibits metastasis. Its ability to modulate key oncogenic signaling pathways like PI3K/AKT and NF-κB, and to target specific vulnerabilities such as the HSP70/BCR-ABL axis in CML, underscores its promise as a therapeutic agent.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetics and safety profile of PAH. Combination studies, pairing PAH with existing chemotherapeutics or targeted agents, could reveal synergistic effects and provide new avenues for treating resistant cancers. Further investigation into its role as an immunogenic cell death inducer could also open new possibilities for its use in cancer immunotherapy. The comprehensive data presented here provide a strong foundation for the continued development of this compound as a novel, natural product-derived anti-cancer drug.
A Comprehensive Technical Guide to the Olfactory and Sensory Properties of (R)-Perillaldehyde
Abstract: (R)-Perillaldehyde is a naturally occurring monoterpenoid aldehyde, renowned for its characteristic aroma, which is a key component in the flavor and fragrance industries. This document provides an in-depth analysis of the olfactory and sensory characteristics of this compound, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative sensory data, details the experimental protocols for sensory evaluation, and explores the underlying biological signaling pathways. Visual diagrams generated using DOT language illustrate key molecular and procedural workflows, offering a comprehensive technical overview for advanced research and application.
Introduction
This compound, a chiral monoterpene, is the primary constituent responsible for the distinctive aroma of Perilla frutescens (Shiso).[1][2] It is widely utilized as a flavoring agent in foods and as a fragrance component in perfumery to impart spicy, mint-like, and citrus notes.[2][3] Beyond its sensory applications, recent research has highlighted its potential in pharmacology, particularly its antioxidant and anti-inflammatory activities through the modulation of cellular signaling pathways.[1][4][5] This guide synthesizes the current knowledge on its sensory profile, the methodologies used for its evaluation, and its interaction with biological systems.
Physicochemical Properties
The sensory perception of a volatile compound like this compound is intrinsically linked to its physicochemical properties, which govern its release from a matrix, transport to olfactory receptors, and interaction with biological targets.
| Property | Value | Reference |
| IUPAC Name | (4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | [6] |
| Synonyms | (+)-Perillaldehyde, d-perillaldehyde, (R)-(+)-Perillyl aldehyde | [6] |
| CAS Number | 5503-12-8 | [6] |
| Molecular Formula | C10H14O | [2][7] |
| Molecular Weight | 150.22 g/mol | [2][7] |
| Appearance | Colorless to pale yellow liquid | [3][8] |
| Boiling Point | 235-240 °C at 760 mm Hg | [2][9][10] |
| Density | ~0.967 g/mL at 20 °C | [3][11] |
| Refractive Index | ~1.504 - 1.513 at 20 °C | [3][8] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [9][10] |
| Vapor Pressure | ~0.0884 hPa at 20°C | [9] |
Olfactory and Sensory Profile
The distinct aroma of this compound is complex and multi-faceted. Its perception is defined by both qualitative descriptors and quantitative thresholds.
Qualitative Description
This compound is characterized by a potent and distinctive odor profile. Multiple studies describe its aroma as having herbal, spicy, green, and minty notes, often with a citrus-like background reminiscent of cumin and cinnamon.[2][8][9]
| Odor/Flavor Descriptor | Associated Nuances | Reference |
| Herbal / Green | Fresh, grassy, characteristic of perilla leaf. | [9][11] |
| Spicy | Cumin, cinnamon-like, pungent. | [8][9][10] |
| Minty | Cooling, fresh mint sensation. | [2][9] |
| Citrus | Orange, lime, aldehydic notes. | [7][9] |
| Other | Woody, waxy, sweet, fatty. | [7][9] |
Quantitative Sensory Data
The potency of an aroma compound is determined by its detection and recognition thresholds—the minimum concentration at which the substance can be perceived and recognized, respectively.
| Threshold Type | Medium | Value | Reference |
| Odor Detection | Air | 30 to 62 ppb | [7] |
| Taste | Water | 25 ppm | [7] |
At a concentration of 25 ppm in water, its taste profile is described as aromatic, with orange, woody, spicy, waxy, sweet, and citrus-lime characteristics.[7]
Biological Signaling Pathways
The sensory and physiological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
Olfactory Signal Transduction
The perception of this compound begins with its interaction with Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[12][13] While the specific ORs that bind to this compound have not been definitively identified, the general mechanism is well-established. Binding of the aldehyde ligand induces a conformational change in the receptor, activating the G-protein Gαolf. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, leading to neuron depolarization and the transmission of a signal to the brain.[12]
References
- 1. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 2. Perillaldehyde - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perillaldehyde, (+)- | C10H14O | CID 1548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-PERILLALDEHYDE CAS#: 2111-75-3 [amp.chemicalbook.com]
- 8. perillaldehyde, 2111-75-3 [thegoodscentscompany.com]
- 9. scent.vn [scent.vn]
- 10. Perillaldehyde | C10H14O | CID 16441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (-)-PERILLALDEHYDE | 2111-75-3 [amp.chemicalbook.com]
- 12. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 13. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Toxicological Profile and Safety Assessment of (R)-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Perillaldehyde, also known as (R)-(+)-p-mentha-1,8-dien-7-al, is a naturally occurring monocyclic monoterpenoid and the primary component responsible for the characteristic flavor of perilla (Perilla frutescens).[1][2][3] It is widely used as a flavoring agent in foods, beverages, and cosmetic products to impart a spicy, woody, and citrus-like taste and aroma.[1][4] Historically, perillaldehyde (B36042) has been considered safe for consumption and is designated as "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration (FDA).[5][6]
This technical guide provides an in-depth review of the available toxicological data for this compound. It summarizes quantitative toxicity data, details key experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive safety profile for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Acute Toxicity
The acute toxicity of perillaldehyde has been evaluated in several animal models. The data indicate a low order of acute toxicity via oral and dermal routes.
Table 2.1: Acute Toxicity of Perillaldehyde
| Species | Route of Administration | Endpoint | Value | Reference(s) |
|---|---|---|---|---|
| Mouse | Oral | LD50 | 1720 mg/kg | [6] |
| Guinea Pig | Dermal | LD50 | >5000 mg/kg | [6] |
| Zebrafish (Danio rerio) | Immersion (96 hpf) | LC50 | 7.975 mg/L | [11] |
hpf: hours post-fertilization
Repeated Dose and Sub-chronic Toxicity
Repeated dose studies are crucial for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). Studies on perillaldehyde have primarily focused on short-term repeated exposure.
A key study in Han Wistar rats involved oral gavage administration for three consecutive days.[1] Clinical signs of toxicity were observed only at the highest dose, with the liver identified as a target organ.[1]
Table 3.1: Summary of a 3-Day Repeated Dose Oral Toxicity Study in Rats
| Parameter | 175 mg/kg/day | 350 mg/kg/day | 700 mg/kg/day | Reference(s) |
|---|---|---|---|---|
| Clinical Signs | No significant effects | No significant effects | Reduced activity, ataxia, piloerection in some animals | [1] |
| Body Weight | Dose-related decrease in weight gain | Dose-related decrease in weight gain | Dose-related weight loss | [1] |
| Target Organ | - | - | Liver | [1][12] |
| Histopathology (Liver) | No significant findings | No significant findings | Hepatocyte enlargement, microvesicular fatty change (periportal to mid-lobular) |[1][12] |
Genotoxicity and Mutagenicity Assessment
Initial studies suggested no genotoxic risk, but a later bacterial reverse mutation assay returned a positive result.[4] The most significant finding raising concern was a weakly positive result in an in vivo comet assay in the liver of rats at a dose that also caused hepatotoxicity.[1][4][10] However, a subsequent and highly robust in vivo transgenic rodent (TGR) gene mutation assay found no evidence of mutagenicity in multiple tissues, including the liver, at doses up to 1000 mg/kg/day.[7][9]
Table 4.1: Summary of Genotoxicity and Mutagenicity Studies on Perillaldehyde
| Assay Type | Test System | Concentration / Dose | Metabolic Activation (S9) | Result | Conclusion / Comment | Reference(s) |
|---|---|---|---|---|---|---|
| In Silico QSAR | DEREK Nexus, CASE Ultra | N/A | N/A | Negative | Predicted non-mutagenic. | [8] |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98 | >1000 µ g/plate | Without S9 | Positive | Contrasted with previous negative results. | [4] |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Up to 5000 µ g/plate | With & Without S9 | Negative | Authors suggest higher purity of test substance may explain the negative result. | [7][8][9] |
| In Vitro Micronucleus | Human Lymphocytes | Not specified | With & Without S9 | Negative | No evidence of chromosomal damage. | [4] |
| In Vitro HPRT Mutation | Mouse Lymphoma L5178Y cells | Not specified | With & Without S9 | Negative | Considered "equivocal" by EFSA. | [4][8] |
| In Vivo Micronucleus | Rat Bone Marrow | Up to 700 mg/kg/day | N/A | Negative | No evidence of bone marrow toxicity or chromosomal damage. | [1][4] |
| In Vivo Comet Assay | Rat Duodenum | Up to 700 mg/kg/day | N/A | Negative | No DNA damage observed in the duodenum. | [1][4] |
| In Vivo Comet Assay | Rat Liver | 700 mg/kg/day | N/A | Weakly Positive | DNA damage was observed only at a hepatotoxic dose. Considered positive by EFSA. | [1][4][10] |
| In Vivo TGR Gene Mutation | Muta™ Mouse (Liver, Stomach, Small Intestine) | Up to 1000 mg/kg/day | N/A | Negative | No evidence of in vivo mutagenic potential in any tissue tested. |[7][8][9] |
Developmental and Neurotoxicity
Recent studies using the zebrafish model have provided the first insights into the potential developmental and neurotoxic effects of perillaldehyde.
Exposure of zebrafish embryos to a non-lethal concentration of 4 mg/L resulted in significant morphological abnormalities, including pericardial edema, delayed yolk sac absorption, and reduced body length.[11] Behaviorally, exposed larvae showed reduced motor ability.[11] At a cellular level, a reduction in the number of newborn neurons was observed, providing clear evidence of neurotoxicity.[11]
The proposed mechanism for this toxicity is the induction of oxidative stress. Perillaldehyde exposure led to an accumulation of reactive oxygen species (ROS) and malondialdehyde (MDA), while decreasing the activity of antioxidant enzymes.[11] This oxidative stress appears to inhibit the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses, ultimately leading to neurotoxicity. This hypothesis is supported by the finding that co-administration of the antioxidant N-acetylcysteine (NAC) mitigated the observed neurotoxic effects.[11]
Dermal and Ocular Irritation
Based on aggregated data from suppliers and safety data sheets, perillaldehyde is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][13][14]
Key Experimental Protocols
The following sections outline the methodologies for the key toxicological assays cited in this guide, based on standardized OECD guidelines and published study details.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is performed to detect gene mutations induced by the test substance. The methodology generally follows OECD Guideline 471.
-
Test Strains: A range of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains are used to detect different types of mutations.
-
Procedure: The test substance, at various concentrations, is combined in a test tube with a bacterial culture and, for relevant arms of the study, a liver S9 fraction for metabolic activation. This mixture is combined with molten top agar (B569324) and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the solvent control.
In Vivo Micronucleus and Comet Assay
This combined assay, based on OECD Guidelines 474 and 489, evaluates both chromosomal damage (micronuclei) and direct DNA strand breaks (comet assay) in the same animal.
References
- 1. focusontoxpath.com [focusontoxpath.com]
- 2. Perillaldehyde, (+)- | C10H14O | CID 1548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perillaldehyde | C10H14O | CID 16441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genotoxicity assessment of the flavouring agent, perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Flavouring substance considered a safety concern | EFSA [efsa.europa.eu]
- 11. Risk assessment of developmental and neurotoxicity by the flavoring agent perillaldehyde: NAC (N-acetylcysteine) mitigation of oxidative stress-mediated inhibition of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Perillaldehyde, (-)- | C10H14O | CID 2724159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. dextro-perillaldehyde, 5503-12-8 [thegoodscentscompany.com]
(R)-Perillaldehyde: A Bioactive Monoterpene in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-Perillaldehyde is a naturally occurring monoterpenoid aldehyde found as a major constituent in the essential oil of Perilla frutescens. Traditionally used in food and medicine, recent scientific investigations have unveiled its significant potential as a bioactive agent with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core bioactive properties of this compound, focusing on its anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualization of key signaling pathways to facilitate further research and development.
Bioactive Properties of this compound
This compound exhibits a range of biological activities that position it as a promising candidate for therapeutic development. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets and modulate key signaling pathways.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of cancer-related signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Its mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential cellular processes.
Antioxidant Activity
As an antioxidant, this compound can scavenge free radicals and activate endogenous antioxidant defense systems, such as the Nrf2/HO-1 pathway, thereby protecting cells from oxidative stress-induced damage.
Quantitative Data
The following tables summarize the quantitative data regarding the bioactive properties of this compound, providing a comparative overview of its potency.
Table 1: Cytotoxicity of this compound and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (-)-Perillaldehyde | OVCAR-8 | Ovarian Adenocarcinoma | > 25 µg/mL | [1] |
| HCT-116 | Colon Carcinoma | > 25 µg/mL | [1] | |
| SF-295 | Glioblastoma | > 25 µg/mL | [1] | |
| Perillaldehyde 1,2-epoxide | OVCAR-8 | Ovarian Adenocarcinoma | 16.14 ± 1.86 | [2][3][4] |
| HCT-116 | Colon Carcinoma | 9.70 ± 1.01 | [2][3][4] | |
| SF-295 | Glioblastoma | 21.99 ± 2.64 | [2][3][4] | |
| HL-60 | Leukemia | 23.61 ± 1.13 | [2][3][4] | |
| This compound | SHSY5Y | Neuroblastoma | ~250 | [5] |
| DLD-1 | Colorectal Adenocarcinoma | ~300 | [5] | |
| Jurkat | T-cell Leukemia | ~200 | [5] | |
| HL-60 | Promyelocytic Leukemia | ~100 | [5] |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter Measured | IC50 | Reference |
| Nitric Oxide Production | RAW264.7 | TNF-α mRNA expression | 171.7 µM | [6] |
Table 3: Antimicrobial Activity of this compound
| Microorganism | Type | MIC | Reference |
| Botrytis cinerea | Fungus | 0.4 µL/mL | [7] |
Table 4: Antioxidant Activity of this compound
| Assay | IC50 | Reference |
| DPPH Radical Scavenging | Not explicitly found for this compound | |
| ABTS Radical Scavenging | Not explicitly found for this compound |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the bioactivity of this compound.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[8][9][10][11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the compound) and a positive control (a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on the cell cycle distribution of cancer cells.[12][13][14][15][16]
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection by Western Blotting
This protocol is used to detect the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) in cancer cells treated with this compound.[17][18][19][20][21]
Materials:
-
Cell culture plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3, etc.) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of the target proteins.
Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.[5][6][22]
Materials:
-
RAW264.7 macrophage cells
-
96-well plates
-
DMEM medium with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: After incubation, collect 100 µL of the culture supernatant from each well. Add 100 µL of Griess reagent to the supernatant.
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] × 100
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These protocols are used to evaluate the free radical scavenging activity of this compound.[1][2][23][24][25][26]
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Reaction: Add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
ABTS Assay Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 100 µL of various concentrations of this compound to 100 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100
Signaling Pathways and Mechanisms of Action
This compound exerts its bioactive effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action.
Anticancer Signaling Pathways
This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound.
Anti-inflammatory Signaling Pathway
This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.6. DPPH Radical Scavenging Assay [bio-protocol.org]
- 3. academicjournals.org [academicjournals.org]
- 4. academicjournals.org [academicjournals.org]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perillaldehyde Functions as a Potential Antifungal Agent by Triggering Metacaspase-Independent Apoptosis in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. youtube.com [youtube.com]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 24. DPPH Radical Scavenging Assay [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. jfda-online.com [jfda-online.com]
In Vitro Cytotoxicity of (R)-Perillaldehyde on Leukemia Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of (R)-Perillaldehyde on various leukemia cell lines. This compound, a naturally occurring monoterpenoid, has demonstrated significant potential as an anti-leukemic agent by inducing cell death through multiple mechanisms, including apoptosis, autophagy, and ferroptosis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this area.
Quantitative Analysis of Cytotoxicity
This compound exhibits potent cytotoxic effects against different leukemia cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
Table 1: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Time (hours) | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 24 | 303.3 | [1] |
| 48 | 188.7 | [1] | ||
| 72 | 89.7 | [1] | ||
| HL-60 | Acute Promyelocytic Leukemia | 72 | 9.70 (Perillaldehyde 1,2-epoxide) | [2] |
Note: The study on HL-60 cells utilized Perillaldehyde 1,2-epoxide, a derivative of Perillaldehyde.
Mechanisms of Action: Signaling Pathways
This compound induces cytotoxicity in leukemia cells through the modulation of several key signaling pathways. These include the induction of apoptosis, autophagy, and ferroptosis, often accompanied by increased reactive oxygen species (ROS) generation and disruption of the mitochondrial membrane potential.
Apoptosis and Autophagy in K562 Cells
In chronic myeloid leukemia (CML) K562 cells, this compound has been shown to induce both apoptosis and autophagy.[1][3][4] The proposed mechanism involves the targeting of Heat Shock Protein 70 (HSP70), leading to the inactivation of the BCR-ABL fusion protein, a key driver of CML.[1][3][4] This inactivation subsequently inhibits downstream pro-survival pathways such as PI3K/Akt/mTOR.[4]
The apoptotic cascade is further activated through the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of cleaved caspases-3 and -9.[1][4] Concurrently, this compound treatment leads to the disruption of the mitochondrial membrane potential and an increase in intracellular ROS levels, both of which are critical events in the induction of apoptosis.[1][3][4]
Ferroptosis in HL-60 Cells
In acute myeloid leukemia (AML) HL-60 cells, this compound has been identified as a novel inducer of ferroptosis, an iron-dependent form of programmed cell death.[5][6][7][8] The mechanism involves the induction of lipid peroxidation, a decrease in the expression of glutathione (B108866) peroxidase 4 (GPX4), and the depletion of intracellular glutathione.[5][6][7][8] This suggests an alternative therapeutic strategy, particularly for cancers that have developed resistance to apoptosis.[5][6]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.
Protocol:
-
Cell Treatment: Treat leukemia cells with this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Caspase-3, p-Akt, GPX4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The in vitro evidence strongly suggests that this compound is a promising candidate for the development of novel anti-leukemic therapies. Its ability to induce cell death through multiple pathways, including apoptosis, autophagy, and ferroptosis, provides a multi-pronged approach to targeting leukemia cells and potentially overcoming drug resistance.
Future research should focus on:
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of leukemia.
-
Further elucidation of the molecular targets and signaling pathways to identify biomarkers for patient stratification.
-
Investigation of potential synergistic effects when combined with existing chemotherapeutic agents.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent for leukemia.
References
- 1. mdpi.com [mdpi.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perillaldehyde is a new ferroptosis inducer with a relevant clinical potential for acute myeloid leukemia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perillaldehyde is a new ferroptosis inducer with a relevant clinical potential for acute myeloid leukemia therapy [biblio.ugent.be]
- 8. Perillaldehyde is a new ferroptosis inducer with a relevant clinical potential for acute myeloid leukemia therapy [cris.unibo.it]
Methodological & Application
Application Notes and Protocols for the Chemo-enzymatic Synthesis of (R)-Perillaldehyde
These application notes provide a detailed protocol for the chemo-enzymatic synthesis of (R)-Perillaldehyde, a valuable compound in the fragrance and pharmaceutical industries. The described method combines chemical and enzymatic steps to achieve a sustainable and selective synthesis, starting from (4R)-limonene oxides.
Introduction
The synthesis begins with the rearrangement of (4R)-limonene oxides to produce a mixture containing (R)-perillyl alcohol. Subsequently, two distinct routes are presented for the enzymatic oxidation and purification of the final product: one involving the purification of the intermediate alcohol and the other employing a chemoselective oxidation of a crude mixture.
Data Presentation
The following tables summarize the quantitative data for the key steps in the chemo-enzymatic synthesis of this compound.
Table 1: Synthesis of (R)-Perillyl Alcohol from (4R)-Limonene Oxides
| Step | Starting Material | Key Reagent | Product Mixture Composition ((R)-Perillyl Alcohol) |
| Rearrangement and SN2' displacement | (4R)-Limonene oxides | Aluminum isopropylate | 44% (by NMR analysis) |
Table 2: Enzymatic Oxidation of (R)-Perillyl Alcohol to this compound
| Route | Substrate | Biocatalyst | Key Parameters | Product | Enantiomeric Excess (ee) | Isolated Yield (from limonene (B3431351) oxides) |
| A | Purified (R)-Perillyl alcohol | Recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) | Acetone (B3395972) as sacrificial substrate, NAD+ as cofactor | This compound | 98% | 22% |
| B | Crude mixture containing 44% (R)-Perillyl alcohol | Recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) | Chemoselective oxidation, formation of Bertagnini adduct for isolation | This compound | Not explicitly stated | 22% |
Experimental Protocols
Synthesis of (R)-Perillyl Alcohol Mixture
This protocol describes the chemical synthesis of a mixture containing (R)-perillyl alcohol from (4R)-limonene oxides.
Materials:
-
(4R)-Limonene oxides (trans/cis mixture)
-
Aluminum isopropylate (Al(O-i-Pr)3)
-
Acetic acid solution (25%)
-
Aqueous acetone
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Slowly add aluminum isopropylate (5.26 mmol) to a warm solution (30-35 °C) of (R)-limonene oxides (105.2 mmol) in toluene (100 mL).[1]
-
Reflux the reaction mixture for 3 hours.[1]
-
Cool the mixture and quench the reaction with a 25% acetic acid solution.[1]
-
Perform an allylic rearrangement of the intermediates by SN2′ displacement in aqueous acetone.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude residue contains a mixture with approximately 44% (R)-perillyl alcohol.[1][2]
Enzymatic Oxidation of (R)-Perillyl Alcohol (Route A: Using Purified Alcohol)
This protocol details the enzymatic oxidation of purified (R)-perillyl alcohol to this compound.
Materials:
-
Purified (R)-Perillyl alcohol
-
Recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) as a cell-free extract (CFE)
-
Potassium phosphate (B84403) buffer (KPi buffer, 50 mM, pH 8.0)
-
NAD+ solution (10 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
Procedure:
-
Prepare a reaction mixture containing KPi buffer, NAD+ solution, and (R)-perillyl alcohol (dissolved in DMSO to a final concentration of 100 mM).[1]
-
Add the ADH-hT cell-free extract to the reaction mixture.[1]
-
Include acetone in the reaction mixture to act as a sacrificial substrate for cofactor regeneration.[1][2]
-
Incubate the reaction at 30 °C and monitor the progress.
-
Upon completion, extract the this compound with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the isolated this compound by distillation under reduced pressure to obtain the final product with 98% ee.[1][2]
Chemoselective Enzymatic Oxidation and Isolation (Route B: Using Crude Mixture)
This protocol describes the chemoselective oxidation of the crude mixture containing (R)-perillyl alcohol and subsequent isolation of this compound.
Materials:
-
Crude mixture containing 44% (R)-Perillyl alcohol
-
Recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) as a cell-free extract (CFE)
-
Potassium phosphate buffer (KPi buffer)
-
NAD+
-
Acetone
-
Reagents for Bertagnini adduct formation (e.g., sodium bisulfite)
-
Sodium carbonate
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Perform the enzymatic oxidation on the crude mixture containing 44% (R)-perillyl alcohol using ADH-hT, with acetone as the sacrificial substrate and NAD+ as the cofactor. The enzyme exhibits high chemoselectivity, oxidizing only the primary alcohol.[1][2]
-
After the reaction, isolate the resulting this compound by forming the Bertagnini adduct.
-
Stir the reaction mixture for 2 hours to allow for the formation of the solid adduct.[1]
-
Recover the solid by filtration, wash with ethyl acetate, and dry under vacuum.[1]
-
Disperse the crystalline solid in a 1:1 mixture of ethyl acetate and water.[1]
-
Add sodium carbonate (3 equivalents) and stir for 30 minutes to release the aldehyde.[1]
-
Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[1]
Visualizations
The following diagrams illustrate the key workflows in the chemo-enzymatic synthesis of this compound.
Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.
Caption: Enzymatic oxidation of (R)-perillyl alcohol with cofactor regeneration.
References
Application Notes and Protocols for the Asymmetric Synthesis of (R)-(+)-Perillaldehyde from (+)-Limonene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the asymmetric synthesis of (R)-(+)-Perillaldehyde, a valuable chiral intermediate and fragrance component, starting from the readily available renewable resource, (+)-limonene oxide. Two primary synthetic routes are presented: a chemo-enzymatic pathway employing a Lewis acid-catalyzed rearrangement followed by a highly selective enzymatic oxidation, and a purely chemical synthesis involving a palladium-catalyzed rearrangement and subsequent chemical oxidation. Quantitative data from key transformations are summarized, and detailed experimental procedures are provided. A comprehensive workflow diagram illustrates the synthetic pathways.
Introduction
(R)-(+)-Perillaldehyde is a naturally occurring monoterpenoid of significant interest due to its characteristic aroma and its role as a versatile chiral building block in the synthesis of more complex molecules, including pharmaceuticals. Its enantiomer, (S)-(-)-perillaldehyde, is more common in nature. The efficient and stereoselective synthesis of the (R)-(+) isomer is therefore a topic of considerable interest. Starting from (+)-limonene, a byproduct of the citrus industry, offers a sustainable and cost-effective approach. The key intermediate in this synthesis is (+)-limonene oxide, which can be produced from (+)-limonene via epoxidation. This document outlines the subsequent stereoselective conversion of (+)-limonene oxide to (R)-(+)-Perillaldehyde.
Signaling Pathways and Experimental Workflows
The overall synthetic strategy involves two main stages: the rearrangement of the epoxide ring in (+)-limonene oxide to form an allylic alcohol, followed by the oxidation of this alcohol to the target aldehyde.
Caption: Synthetic routes from (+)-limonene oxide to (R)-(+)-perillaldehyde.
Data Presentation
Table 1: Comparison of Catalytic Rearrangement of (+)-Limonene Oxide.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Al(O-i-Pr)₃ | ~5 | Toluene | Reflux | 3 | Mixture of allylic alcohols | ~92 (crude mixture) | [1] |
| Bi(OTf)₃ | 1 | - | - | 3 | Dihydrocarvone | 79.8 | [2] |
| ZnBr₂ | 1.7 | - | - | - | Dihydrocarvone | 59 | [2] |
| Er(OTf)₃ | 1 | - | - | - | Dihydrocarvone & Aldehyde | 82 (combined) | [2] |
| Pd(0) | Catalytic | - | - | - | Primary allylic acetate | - | [3] |
Table 2: Oxidation of (R)-Perillyl Alcohol to (R)-(+)-Perillaldehyde.
| Method | Oxidizing Agent/Catalyst | Key Reagents | Overall Yield from Limonene (B3431351) Oxide (%) | Enantiomeric Excess (ee) (%) | Reference |
| Enzymatic | ADH-hT (cell-free extract) | Acetone, NAD⁺ | 22 | 98 | [4] |
| Chemical | Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | - | - | [2] |
| Chemical | Palladium-catalyzed | Pd(TFA)₂, Neocuproine, O₂ | - | - | |
| Chemical | Selenium Dioxide | SeO₂ | - | - |
Experimental Protocols
Route A: Chemo-enzymatic Synthesis
This route is based on the work of Serra et al. and offers high enantioselectivity in the oxidation step.[1][4]
Step 1: Rearrangement of (R)-Limonene Oxides with Aluminum Isopropoxide
-
To a solution of (R)-limonene oxides (16.0 g, 105.2 mmol, as a trans/cis mixture) in toluene (100 mL), slowly add aluminum isopropoxide (Al(O-i-Pr)₃, 1.08 g, 5.26 mmol) at 30-35 °C.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Cool the mixture to room temperature and quench the reaction by adding a 25% acetic acid solution.
-
Separate the organic phase, wash it with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain a crude residue. This residue contains a mixture of allylic alcohols, with (R)-perillyl alcohol being a key component.[1]
-
Purify the (R)-perillyl alcohol from the crude mixture by column chromatography on silica (B1680970) gel.
Step 2: ADH-Mediated Oxidation of (R)-Perillyl Alcohol
-
Prepare a reaction mixture containing potassium phosphate (B84403) buffer (50 mM, pH 8.0), NAD⁺ (10 mM), and the purified (R)-perillyl alcohol (100 mM in DMSO).[1]
-
Initiate the reaction by adding a cell-free extract of a recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT).
-
Acetone is used as a sacrificial substrate in the reaction mixture.
-
Monitor the reaction progress. Upon completion, the (R)-(+)-perillaldehyde can be isolated. One method involves the formation of the Bertagnini adduct, followed by its decomposition.[4]
-
Alternatively, the pure (R)-(+)-perillaldehyde can be isolated by distillation under reduced pressure.[4] The final isolated yield is reported to be around 22% from the starting limonene oxides, with an enantiomeric excess of 98%.[4]
Route B: Chemical Synthesis
This route provides a purely chemical alternative to the chemo-enzymatic pathway. The initial steps are based on a palladium-catalyzed rearrangement.[3]
Step 1: Epoxide Opening to Secondary Allylic Acetate
-
Dissolve (+)-limonene oxide in a suitable solvent such as pyridine.
-
Add acetic anhydride (B1165640) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the secondary allylic acetate.
Step 2: Palladium(0)-Catalyzed Rearrangement to Primary Allylic Acetate
-
Dissolve the secondary allylic acetate in a suitable solvent (e.g., THF).
-
Add a catalytic amount of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0).
-
Stir the reaction at room temperature or with gentle heating until the rearrangement is complete (monitor by TLC or GC).
-
Remove the solvent under reduced pressure. The crude product is a mixture containing the desired primary allylic acetate.[3]
Step 3: Basic Hydrolysis to (R)-Perillyl Alcohol
-
Dissolve the crude primary allylic acetate in a mixture of methanol (B129727) and water.
-
Add a base, such as sodium hydroxide, and stir the mixture at room temperature.
-
Once the hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the (R)-perillyl alcohol by column chromatography on silica gel. An overall yield of 39% for the four steps from commercially available limonene oxide has been reported for this sequence.[3]
Step 4: Chemical Oxidation of (R)-Perillyl Alcohol to (R)-(+)-Perillaldehyde (Swern Oxidation Protocol)
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool to -78 °C.
-
Add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane dropwise, maintaining the low temperature.
-
After stirring for a short period, add a solution of (R)-perillyl alcohol in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Add triethylamine (B128534) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude (R)-(+)-perillaldehyde by column chromatography or distillation.
Conclusion
The asymmetric synthesis of (R)-(+)-Perillaldehyde from (+)-limonene oxide can be successfully achieved through multiple routes. The chemo-enzymatic approach offers excellent enantioselectivity in the final oxidation step, aligning with green chemistry principles. The purely chemical route, particularly utilizing a palladium-catalyzed rearrangement, provides a robust alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents and equipment, and desired purity of the final product. The protocols and data presented herein serve as a comprehensive guide for the synthesis of this valuable chiral molecule.
References
(R)-Perillaldehyde: A Versatile Chiral Building Block in Organic Synthesis
(R)-Perillaldehyde , a naturally occurring monoterpene aldehyde, has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent chirality, coupled with the reactivity of the aldehyde and the alkene functionalities, provides a powerful platform for the stereoselective construction of complex molecular architectures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of bioactive molecules and natural products.
Application Notes
This compound serves as a readily available starting material for the synthesis of a diverse array of chiral compounds. Its applications span various fields, from the development of new therapeutic agents to the synthesis of complex natural products.
Synthesis of Chiral Amines and Amino Alcohols
The aldehyde functionality of this compound is a convenient handle for the introduction of nitrogen-containing groups. Reductive amination, a robust and widely used transformation, allows for the synthesis of chiral amines with high stereocontrol. These amines can be further elaborated into valuable chiral amino alcohols, which are key components in many biologically active molecules and can serve as chiral ligands or catalysts in asymmetric reactions.
A notable application is the synthesis of 3-amino-1,2-diol regioisomers. Starting from a derivative of perillaldehyde, (-)-8,9-dihydroperillaldehyde, a sequence of reductive amination followed by dihydroxylation affords a library of aminodiol diastereoisomers. These compounds have shown promise as chiral catalysts in reactions such as the addition of diethylzinc (B1219324) to benzaldehyde[1][2].
Precursor to Bioactive Terpenoids and Cannabinoids
This compound is a key precursor in the total synthesis of various bioactive terpenoids and cannabinoids. Its cyclohexene (B86901) core and the isopropenyl side chain provide the necessary stereochemical information and carbon framework for the construction of these complex natural products. For instance, (R)-(+)-Perillaldehyde has been utilized in a six-step synthesis to produce a synthon for Δ9-tetrahydrocannabinoids, achieving an overall yield of 23%[3]. Furthermore, it has been employed in the enantiospecific total synthesis of (–)-11-nor-Δ9-tetrahydrocannabinol-9-methanol, a human urinary metabolite of Δ9-tetrahydrocannabinol[3].
Michael Addition Acceptor for Stereoselective Synthesis
While this compound itself is an α,β-unsaturated aldehyde, its derivatives, such as the corresponding α,β-unsaturated esters, are excellent Michael acceptors. This reactivity allows for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In one example, the Michael addition of dibenzylamine (B1670424) to (+)-tert-butyl perillate (B1240657), derived from (S)-(−)-perillaldehyde, yields diastereomeric β-amino esters in a ratio of 76:17:6:1[4]. This approach provides a pathway to novel β-amino acids, which are valuable building blocks for peptides and other bioactive molecules. Upon using a chiral amine as the nucleophile, excellent stereoselectivity (de > 99%) can be achieved[4].
Key Synthetic Transformations and Protocols
This section provides detailed experimental protocols for key reactions involving this compound and its derivatives.
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a sustainable, chemo-enzymatic approach to synthesize this compound with high enantiomeric excess from (R)-perillyl alcohol.
Reaction Scheme:
Figure 1: Chemo-enzymatic oxidation of (R)-Perillyl Alcohol.
Experimental Protocol:
A solution of (R)-perillyl alcohol (152 mg, 1 mmol, 99% purity) in acetone (1 mL, 5% v/v of total reaction volume) is mixed with a cell-free extract of alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT CFE) (0.3 gCWW/mL, 19.3 U/mL, 6 mL, 116 U, 30% v/v of total reaction volume) and pH 8.0 NaPi buffer (50 mM, to a total volume of 20 mL) containing 420 μM NAD+ in a screw-capped glass bottle. The mixture is incubated in an orbital mixer at 180 rpm and 30 °C for 6 hours. The reaction mixture is then extracted with EtOAc, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by bulb-to-bulb distillation (10 mmHg, 109–111 °C) to afford this compound.[5]
Quantitative Data:
| Product | Yield | Enantiomeric Excess (ee) |
| This compound | 70% | 98% |
Table 1: Yield and enantiomeric excess for the chemo-enzymatic synthesis of this compound.
Protocol 2: Synthesis of a Tetrahydrocannabinoid Synthon from this compound
This protocol outlines a key step in a multi-step synthesis of a Δ9-tetrahydrocannabinoid synthon, demonstrating the utility of this compound in constructing complex molecular frameworks.
Logical Workflow:
Figure 2: Multi-step synthesis of a THC synthon.
While the full six-step experimental details are extensive, a representative transformation often involves the formation of a key intermediate through a coupling reaction. A facile entry into Δ9-tetrahydrocannabinoids has been achieved via a synthon synthesized from (R)-(+)-perillaldehyde in a six-step process with an overall yield of 23%.[3]
Protocol 3: Stereoselective Synthesis of β-Amino Acid Derivatives via Conjugate Addition
This protocol details the stereoselective Michael addition of a chiral amine to an α,β-unsaturated ester derived from (S)-perillaldehyde, which serves as a model for reactions with the (R)-enantiomer.
Reaction Scheme:
Figure 3: Stereoselective conjugate addition to a perillate derivative.
Experimental Protocol:
To a solution of (R)-N-benzyl-N-α-methylbenzylamine (2.4 equivalents) in dry THF at -78 °C is added LiHMDS. The mixture is stirred for 30 minutes, followed by the addition of a solution of (+)-tert-butyl perillate in dry THF. The reaction is stirred at -78 °C for 6 hours and then quenched with a saturated aqueous solution of NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data:
| Product | Diastereomeric Excess (de) |
| cis-β-Amino ester | >99% |
Table 2: Diastereomeric excess for the conjugate addition of a chiral amine.
When using a non-chiral amine like dibenzylamine, the reaction yields a mixture of four diastereomers in a 76:17:6:1 ratio.[4]
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability and the presence of multiple reactive functional groups make it an ideal starting material for the stereoselective synthesis of a wide range of complex and biologically active molecules. The protocols and application notes provided herein demonstrate its utility and offer a starting point for researchers to explore its full potential in their synthetic endeavors.
References
High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Perillaldehyde Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the chiral separation of perillaldehyde (B36042) enantiomers using High-Performance Liquid Chromatography (HPLC). Perillaldehyde, a naturally occurring monoterpenoid aldehyde, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit different biological activities, making their separation and quantification crucial in the fields of pharmacology, food science, and fragrance development. This protocol outlines a robust method utilizing a polysaccharide-based chiral stationary phase (CSP) for the effective resolution of perillaldehyde enantiomers.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] For the separation of enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral environment is necessary.[2] This is typically achieved by using a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including monoterpenes.[4][5]
Perillaldehyde [(R)-(-)-perillaldehyde and (S)-(+)-perillaldehyde] is a monoterpenoid aldehyde found in the essential oils of various plants, notably in the Perilla species. The distinct sensory and biological properties of each enantiomer necessitate a reliable analytical method for their separation and quantification. This application note describes a validated HPLC method for the baseline separation of perillaldehyde enantiomers.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the sample preparation and HPLC analysis.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. The data presented here was generated using an amylose-based CSP.
-
Recommended Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based column).
-
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Reagents and Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (B130326) (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Racemic perillaldehyde standard
-
(R)-(-)-perillaldehyde and (S)-(+)-perillaldehyde reference standards (if available)
-
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and a polar organic modifier (e.g., isopropanol or ethanol).
-
A typical mobile phase composition for the chiral separation of perillaldehyde on an amylose-based column is a mixture of n-Hexane and Isopropanol.
-
Degas the mobile phase prior to use by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic perillaldehyde in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If individual enantiomer standards are available, prepare separate solutions to confirm the elution order.
-
HPLC Method Parameters
The following HPLC parameters are recommended for the chiral separation of perillaldehyde enantiomers. Optimization may be required depending on the specific column and HPLC system used.
| Parameter | Recommended Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Data Presentation and Results
The described HPLC method provides excellent resolution of the (R)- and (S)-perillaldehyde enantiomers. The following table summarizes the expected chromatographic parameters.
| Compound | Retention Time (t R ) [min] (Approx.) | Resolution (R s ) | Tailing Factor (T f ) |
| (R)-(-)-Perillaldehyde | 9.8 | > 2.0 | < 1.5 |
| (S)-(+)-Perillaldehyde | 11.2 | - | < 1.5 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used. It is recommended to confirm the elution order by injecting individual enantiomer standards.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the chiral HPLC separation of perillaldehyde enantiomers.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the chiral separation of perillaldehyde.
Conclusion
The protocol described in this application note provides a reliable and robust method for the chiral separation of perillaldehyde enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase, specifically an amylose derivative, in a normal-phase elution mode, allows for excellent resolution and accurate quantification. This method is suitable for routine analysis in quality control, as well as for research and development purposes in the pharmaceutical, food, and fragrance industries. Further optimization of the mobile phase composition and other chromatographic parameters may be performed to enhance separation efficiency or reduce analysis time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ymcamerica.com [ymcamerica.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Perillaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-Perillaldehyde, a naturally occurring monoterpenoid, is a versatile and valuable chiral building block in the synthesis of a variety of pharmaceutical intermediates. Its inherent chirality and reactive aldehyde functionality make it an attractive starting material for the enantioselective synthesis of complex molecules, including cannabinoids and chiral amino acids. This document provides detailed application notes and experimental protocols for the use of (R)-Perillaldehyde in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research and development setting.
I. Synthesis of Cannabinoid Intermediates
This compound is a key precursor for the synthesis of intermediates used in the production of cannabinoids such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC). The primary strategy involves a Lewis acid-catalyzed condensation reaction with olivetol (B132274) to form the characteristic tricyclic core of cannabinoids.
Application Note:
The critical step in this synthesis is the stereospecific condensation of this compound with olivetol. The choice of Lewis acid is crucial for controlling the reaction pathway and minimizing the formation of byproducts. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this transformation. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes an electrophilic aromatic substitution with olivetol, followed by cyclization to yield the cannabinoid scaffold. Careful control of reaction temperature is necessary to prevent isomerization and degradation of the product.
Experimental Protocol: Synthesis of a Δ⁹-THC Intermediate
This protocol outlines the synthesis of a key intermediate in the production of Δ⁹-THC via the condensation of this compound with olivetol.
Materials:
-
(R)-(+)-Perillaldehyde
-
Olivetol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve olivetol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add boron trifluoride etherate (1.1 equivalents) to the stirred solution.
-
In a separate flask, prepare a solution of (R)-(+)-Perillaldehyde (1.0 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10 °C.
-
Allow the reaction to stir at -10 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the Δ⁹-THC intermediate.
Quantitative Data:
| Reaction Step | Starting Materials | Product | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
| Condensation & Cyclization | This compound, Olivetol | Δ⁹-THC Intermediate | BF₃·OEt₂ | ~40-60% | >95% |
Synthetic Pathway for Δ⁹-THC Intermediate
Application Notes & Protocols: (R)-Perillaldehyde Synthesis via Alcohol Dehydrogenase
These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of (R)-Perillaldehyde from (R)-perillyl alcohol using a recombinant alcohol dehydrogenase. This biocatalytic approach offers high chemoselectivity, making it a valuable method for researchers, scientists, and professionals in drug development and fragrance synthesis.
Introduction
This compound is a valuable chiral compound that is not widely available commercially. It serves as a key intermediate in the synthesis of various biologically active molecules, including cannabinoid derivatives.[1] Enzymatic oxidation of the corresponding primary alcohol, (R)-perillyl alcohol, using alcohol dehydrogenase (ADH) presents a green and highly selective alternative to traditional chemical oxidation methods.[1][2] This document outlines the use of a recombinant ADH from Geobacillus stearothermophilus (ADH-hT) for this transformation. The enzyme demonstrates excellent chemoselectivity, specifically oxidizing the primary alcohol without affecting secondary alcohols that may be present in a crude substrate mixture.[1][2]
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that facilitate the interconversion between alcohols and aldehydes or ketones.[3][4] In this application, ADH-hT utilizes NAD+ as a cofactor to oxidize (R)-perillyl alcohol to this compound, with the cofactor being regenerated through the reduction of acetone (B3395972), which acts as a sacrificial substrate.[1][2]
Data Summary
The following tables summarize the key quantitative data for the enzymatic oxidation of (R)-perillyl alcohol catalyzed by ADH-hT.
Table 1: Enzyme Activity and Optimized Reaction Conditions
| Parameter | Value | Reference |
| Enzyme | Recombinant Alcohol Dehydrogenase from Geobacillus stearothermophilus (ADH-hT), cell-free extract (CFE) | [1] |
| Enzyme Activity | 10.9 U/mL (in CFE at 0.17 gCWW/mL) | [1] |
| Substrate | (R)-Perillyl alcohol | [1] |
| Initial Substrate Concentration | 50 mM | [1] |
| Cofactor | NAD+ | [1] |
| Cofactor Concentration | 420 µM | [1] |
| Sacrificial Substrate | Acetone (for cofactor regeneration) | [1] |
| Acetone Concentration | 5% (v/v) | [1] |
| Buffer | 50 mM Sodium Phosphate (NaPi) | [1] |
| pH | 8.0 | [1] |
| Temperature | 30 °C | [1] |
| Reaction Time | 24 hours | [1] |
Table 2: Reaction Performance and Product Yield
| Metric | Result | Notes | Reference |
| Conversion | 89.5% | After 24 hours under optimized conditions. | [1] |
| Final this compound content in reaction mixture | 29% | --- | [1] |
| Isolated Yield (after distillation) | 70% | From purified (R)-perillyl alcohol. | [1] |
| Enantiomeric Excess (ee) | 98% | --- | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: ADH-hT Mediated Oxidation of (R)-Perillyl Alcohol
This protocol describes the enzymatic oxidation of purified (R)-perillyl alcohol to this compound.
Materials:
-
(R)-Perillyl alcohol (99% purity)
-
Acetone
-
ADH-hT cell-free extract (CFE) (19.3 U/mL in this specific experiment)
-
Sodium Phosphate (NaPi) buffer (50 mM, pH 8.0)
-
NAD+
-
Screw-capped glass bottle
-
Orbital mixer
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
Prepare a solution of (R)-perillyl alcohol (152 mg, 1 mmol) in acetone (1 mL).
-
In a screw-capped glass bottle, combine the (R)-perillyl alcohol solution with ADH-hT CFE (6 mL, 116 U) and NaPi buffer (to a total volume of 20 mL).[1]
-
Add NAD+ to a final concentration of 420 µM.
-
The final concentrations in the reaction mixture should be approximately 50 mM (R)-perillyl alcohol, 5% v/v acetone, and 30% v/v ADH-hT CFE.[1]
-
Incubate the mixture in an orbital mixer at 180 rpm and 30 °C for 6 hours.[1]
-
After the incubation period, extract the reaction mixture with ethyl acetate (EtOAc).
-
Dry the organic phase with sodium sulfate (Na2SO4) and concentrate it under reduced pressure to obtain the crude product containing this compound.[1]
Protocol 2: Purification of this compound
This protocol details the purification of this compound from the crude reaction mixture via bulb-to-bulb distillation.
Materials:
-
Crude product from Protocol 1
-
Bulb-to-bulb distillation apparatus
-
Vacuum pump
Procedure:
-
Combine the crude product from multiple reaction batches if necessary. For instance, three batches from Protocol 1 (approximately 420 mg of crude product) can be combined.[1]
-
Set up the bulb-to-bulb distillation apparatus.
-
Perform the distillation under reduced pressure (10 mmHg) at a temperature of 109–111 °C.[1]
-
Collect the purified this compound as the distillate. This procedure can yield the final product with a 70% yield from the crude material.[1]
Visualizations
Chemo-Enzymatic Synthesis Workflow
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Enzymatic Oxidation of (R)-Perillyl Alcohol
References
Application Note: Isolating (R)-Perillaldehyde from Ammodaucus leucotrichus
Introduction
Ammodaucus leucotrichus, a member of the Apiaceae family, is an aromatic plant native to North Africa.[1][2] The essential oil extracted from the fruits of this plant is a rich source of bioactive monoterpenes, with (R)-Perillaldehyde being a principal constituent.[3][4][5] Perillaldehyde (B36042) is a valuable natural compound with applications in the food, fragrance, and pharmaceutical industries, exhibiting notable antimicrobial and anti-inflammatory properties.[1][6][7] This document provides a detailed protocol for the isolation of this compound from the fruits of Ammodaucus leucotrichus via hydrodistillation followed by purification.
Principle
The primary method for extracting the essential oil from Ammodaucus leucotrichus is hydrodistillation.[3][7][8][9] This technique involves boiling the plant material in water and collecting the volatile components, which co-distill with the steam. The resulting essential oil, being immiscible with water, is then separated. This compound, as the major component of this oil, can be further purified from other constituents, such as limonene, through chromatographic techniques.
Quantitative Data Summary
The chemical composition of the essential oil of Ammodaucus leucotrichus can vary depending on the geographical origin of the plant material. The following table summarizes the quantitative data on the major components of the essential oil as reported in various studies.
| Plant Origin | This compound (%) | Limonene (%) | Other Major Components (%) | Reference |
| Western Sahara (Wild) | 74.01 ± 1.75 | 19.90 ± 1.86 | Not specified | [3] |
| Western Sahara (Market) | 53.21 ± 1.52 | 35.15 ± 1.68 | Not specified | [3] |
| Algeria (Aougrout) | 80.69 | Not specified | Not specified | [6] |
| Algeria (Masaad) | 37.5 | 29.2 | Perilla alcohol (7.0), Methyl perillate (B1240657) (3.0), Shyobunol (6.9) | [10] |
| Algeria (Debdeb) | 60.1 | 6.9 | Perilla alcohol (6.7), Methyl perillate (6.4), Shyobunol (4.3) | [10] |
| Morocco (Errachidia) | 74.71 | Not specified | Not specified | [11] |
| Algeria | 91.12 | 6.33 | Not specified | [7] |
Experimental Workflow
Figure 1. Workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
1. Plant Material Preparation
1.1. Collection: Collect the fruits of Ammodaucus leucotrichus. 1.2. Drying: Air-dry the collected fruits in a dark, well-ventilated area to prevent degradation of volatile compounds.[8] 1.3. Grinding: Once thoroughly dried, grind the fruits into a fine powder using a mechanical grinder.[8]
2. Essential Oil Extraction by Hydrodistillation
2.1. Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. 2.2. Extraction Process: 2.2.1. Place 100 g of the powdered Ammodaucus leucotrichus fruit into a 2 L round-bottom flask.[7][8] 2.2.2. Add 1 L of distilled water to the flask.[7] 2.2.3. Heat the mixture to boiling and maintain a gentle reflux for 3 hours.[7] The steam and volatilized essential oil will rise, condense, and collect in the graduated collection tube of the Clevenger apparatus. 2.3. Oil Collection: 2.3.1. After 3 hours, turn off the heat and allow the apparatus to cool to room temperature. 2.3.2. Carefully collect the upper essential oil layer from the collection tube. The oil is typically a liquid with a characteristic odor.[8] 2.4. Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.[8] 2.5. Storage: Store the dried essential oil in an amber glass vial at 4°C until further purification.[7][8]
3. Purification of this compound by Column Chromatography
3.1. Column Preparation: 3.1.1. Prepare a slurry of silica (B1680970) gel in n-hexane. 3.1.2. Pack a glass chromatography column with the silica gel slurry. 3.1.3. Equilibrate the column by running n-hexane through it until the packing is stable. 3.2. Sample Loading: 3.2.1. Dissolve the crude essential oil in a minimal amount of n-hexane. 3.2.2. Carefully load the dissolved sample onto the top of the silica gel column. 3.3. Elution: 3.3.1. Begin elution with 100% n-hexane to elute non-polar compounds like limonene. 3.3.2. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 1%, 2%, 5%, 10% ethyl acetate in n-hexane). 3.3.3. Collect fractions of the eluate in separate test tubes. 3.4. Fraction Analysis: 3.4.1. Monitor the separation by spotting the collected fractions on Thin-Layer Chromatography (TLC) plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate). 3.4.2. Analyze the fractions suspected to contain perillaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of the compound.[8][11] 3.5. Final Product: 3.5.1. Combine the fractions containing pure this compound. 3.5.2. Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
4. Characterization of this compound
The identity and purity of the isolated this compound should be confirmed by analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[3][12]
-
Optical Rotation: To confirm the (R)-enantiomer.
Signaling Pathways and Logical Relationships
The isolation process does not involve biological signaling pathways. The logical relationship of the experimental procedure is a linear sequence of steps aimed at separating and purifying a target chemical compound based on its physicochemical properties. This is best represented by the experimental workflow diagram provided above.
References
- 1. Medicinal uses, phytochemistry and pharmacology of Ammodaucus leucotrichus | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Nutrients and Main Secondary Metabolites Characterizing Extracts and Essential Oil from Fruits of Ammodaucus leucotrichus Coss. & Dur. (Western Sahara) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. researchgate.net [researchgate.net]
- 6. High perillaldehyde content from essential oils of Ammodaucus leucotrichus subsp . leucotrichus Cosson & Durieu fruits from Aougrout (Algeria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the anti-spasmodic activity of essential oils of Ammodaucus leucotrichus fruits and its main chemical component “perillaldehyde” on intestinal smooth muscle contractions of rodents: ex vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. office2.jmbfs.org [office2.jmbfs.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Nutrients and Main Secondary Metabolites Characterizing Extracts and Essential Oil from Fruits of Ammodaucus leucotrichus Coss. & Dur. (Western Sahara) [sfera.unife.it]
Application Notes and Protocols: Nickel-Catalyzed Multicomponent Coupling of (-)-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed multicomponent coupling of aldehydes and alkynes, with a specific focus on the application to (-)-perillaldehyde (B192075). This reaction class offers a powerful and modular approach to synthesize complex chiral molecules, such as silylated allylic alcohols, which are valuable intermediates in natural product synthesis and drug discovery.
Introduction
Nickel-catalyzed reductive couplings of aldehydes and alkynes have emerged as a robust method for the formation of carbon-carbon bonds, yielding highly functionalized allylic alcohols.[1] This three-component reaction, typically involving an aldehyde, an alkyne, and a reducing agent (such as a silane), provides access to synthetically versatile building blocks with high levels of regio- and stereocontrol.[2][3] The use of inexpensive and earth-abundant nickel catalysts makes this methodology particularly attractive for large-scale synthesis.[2]
(-)-Perillaldehyde, a naturally occurring monoterpene, is a valuable chiral starting material in organic synthesis. Its reactive aldehyde functionality and chiral backbone make it an ideal candidate for elaboration using nickel-catalyzed multicomponent couplings to generate novel, structurally diverse, and potentially bioactive molecules. This document outlines a general protocol for the nickel-catalyzed reductive coupling of (-)-perillaldehyde with an alkyne and triethylsilane, based on established methodologies for similar substrates.
Reaction Principle and Mechanism
The generally accepted mechanism for the nickel-catalyzed reductive coupling of an aldehyde and an alkyne with a silane (B1218182) reducing agent involves a series of key steps. The catalytic cycle is initiated by the oxidative cyclization of the nickel(0) catalyst with the aldehyde and alkyne to form a nickelacyclopentene intermediate.[1] This is often the rate- and selectivity-determining step.[4] Subsequent transmetalation with the silane, followed by reductive elimination, yields the silylated allylic alcohol product and regenerates the active nickel(0) catalyst.[1] The choice of ligand on the nickel catalyst is crucial for controlling the regioselectivity and efficiency of the reaction.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from the literature for nickel-catalyzed reductive couplings of various aldehydes and alkynes. This data provides an expected range of yields and selectivities for the proposed reaction with (-)-perillaldehyde.
| Entry | Aldehyde | Alkyne | Catalyst System | Reducing Agent | Product | Yield (%) | Regioselectivity | Reference |
| 1 | Benzaldehyde | 1-Phenylpropyne | Ni(COD)₂ / PBu₃ | Et₃SiH | Silylated Allylic Alcohol | 95 | >98:2 | [3] |
| 2 | Cyclohexanecarboxaldehyde | 1-Hexyne | Ni(COD)₂ / IMes | Et₃SiH | Silylated Allylic Alcohol | 88 | >98:2 | [3] |
| 3 | Benzaldehyde | Trimethylsilylacetylene | Ni(COD)₂ / PBu₃ | Et₃SiH | Silylated Allylic Alcohol | 92 | >98:2 | [3] |
| 4 | 4-Methoxybenzaldehyde | 1-Phenylpropyne | Ni(COD)₂ / IPr | Et₃SiH | Silylated Allylic Alcohol | 96 | >98:2 | [5] |
| 5 | Isovaleraldehyde | 1-Octyne | Ni(COD)₂ / PCy₃ | Et₃B | Allylic Alcohol | 85 | 95:5 | [1] |
*COD = 1,5-Cyclooctadiene, PBu₃ = Tributylphosphine, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, PCy₃ = Tricyclohexylphosphine.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the nickel-catalyzed multicomponent coupling of (-)-perillaldehyde.
Caption: A flowchart of the key steps in the nickel-catalyzed coupling reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the nickel-catalyzed reductive coupling of an aldehyde and an alkyne, adapted for (-)-perillaldehyde.
Materials and Equipment:
-
(-)-Perillaldehyde (freshly distilled)
-
Alkyne (e.g., 1-phenylpropyne)
-
Ni(COD)₂ (stored in a glovebox)
-
Ligand (e.g., Tributylphosphine (PBu₃) or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl))
-
Triethylsilane (Et₃SiH)
-
Anhydrous toluene
-
Schlenk flasks and other oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon) glovebox
-
Standard laboratory equipment for reaction setup, work-up, and purification (magnetic stirrer, TLC plates, rotary evaporator, column chromatography supplies)
Procedure:
-
Catalyst Preparation (inside a glovebox):
-
To an oven-dried Schlenk flask, add Ni(COD)₂ (e.g., 0.025 mmol, 5 mol%).
-
If using a phosphine (B1218219) ligand like PBu₃, add the ligand (e.g., 0.05 mmol, 10 mol%).
-
If using an N-heterocyclic carbene (NHC) ligand, pre-generation of the free carbene may be necessary, or an in-situ generation protocol can be followed. For IMes, the imidazolium (B1220033) salt (e.g., IMes·HCl, 0.03 mmol, 6 mol%) and a base (e.g., NaOtBu, 0.03 mmol, 6 mol%) can be stirred with Ni(COD)₂ in toluene for a short period before adding the other reagents.
-
-
Reaction Setup (under an inert atmosphere):
-
To the Schlenk flask containing the catalyst, add anhydrous toluene (e.g., 1.0 mL).
-
Add (-)-perillaldehyde (e.g., 0.5 mmol, 1.0 equiv).
-
Add the alkyne (e.g., 0.6 mmol, 1.2 equiv).
-
Add triethylsilane (e.g., 0.75 mmol, 1.5 equiv).
-
-
Reaction Execution:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Stir the reaction mixture at room temperature (or the temperature specified in the literature for the chosen catalyst system).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm its structure and purity.
-
Proposed Reaction Scheme and Mechanism
The following diagram illustrates the proposed reaction scheme for the nickel-catalyzed coupling of (-)-perillaldehyde with 1-phenylpropyne and triethylsilane, and a simplified catalytic cycle.
Caption: A schematic of the overall reaction and a simplified catalytic cycle.
Safety Precautions
-
Nickel(0) reagents such as Ni(COD)₂ are highly air- and moisture-sensitive and pyrophoric. Handle them in an inert atmosphere glovebox.
-
Organosilanes can be flammable.
-
Phosphine ligands are often toxic and have strong odors. Handle them in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The nickel-catalyzed multicomponent coupling of aldehydes and alkynes is a highly effective and versatile method for the synthesis of complex allylic alcohols. By applying this methodology to (-)-perillaldehyde, researchers can access a wide range of novel chiral molecules with potential applications in drug development and other areas of chemical synthesis. The provided protocols and data serve as a valuable resource for the implementation of this powerful transformation.
References
- 1. Mechanism and Transition State Structures for Nickel-Catalyzed Reductive Alkyne-Aldehyde Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benchtop nickel-catalyzed reductive coupling of aldehydes with alkynes and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Regioselectivity and Enantioselectivity in Nickel-Catalysed Reductive Coupling Reactions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Transition-State Structures for Nickel-Catalyzed Reductive Alkyne−Aldehyde Coupling Reactions [dspace.mit.edu]
- 5. New N-Heterocyclic Carbene Ligand and Its Application in Asymmetric Nickel-Catalyzed Aldehyde/Alkyne Reductive Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of (R)-Perillaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Perillaldehyde, a natural monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, has garnered significant scientific interest due to its diverse pharmacological activities. Pre-clinical studies have demonstrated its potential as an anti-cancer, antioxidant, anti-inflammatory, and neuroprotective agent.[1][2] These properties make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and standardized protocols for cell-based assays to evaluate the multifaceted bioactivity of this compound.
Data Presentation: Quantitative Bioactivity of this compound and its Derivatives
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of this compound and its derivatives from various in vitro studies.
Table 1: Cytotoxic Activity of this compound and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| Perillaldehyde (B36042) | K562 (Human chronic myeloid leukemia) | CCK-8 | 303.3 | 24 | [3] |
| K562 | CCK-8 | 188.7 | 48 | [3] | |
| K562 | CCK-8 | 89.7 | 72 | [3] | |
| Perillaldehyde 1,2-epoxide | OVCAR-8 (Human ovarian cancer) | MTT | 16.14 | 72 | [4] |
| HCT-116 (Human colon carcinoma) | MTT | 23.61 | 72 | [4] | |
| SF-295 (Human glioblastoma) | MTT | 21.99 | 72 | [4] | |
| HL-60 (Human leukemia) | MTT | 9.70 | 72 | [4] |
Table 2: Anti-inflammatory Activity of this compound
| Bioactivity | Cell Line | Assay | IC50 (µM) | Stimulant | Reference |
| Inhibition of TNF-α mRNA expression | RAW264.7 (Murine macrophage) | qRT-PCR | 171.7 | LPS | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key cell-based assays to assess the bioactivity of this compound.
Assessment of Cytotoxic Activity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Human cancer cell lines (e.g., K562, HCT-116, OVCAR-8)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Measure the absorbance at 492 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[7]
Materials:
-
This compound
-
Human cancer cell line (e.g., K562)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, gently detach them using trypsin-EDTA, wash with serum-containing media to inactivate trypsin, and then centrifuge.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[7]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.[8] FITC is detected in the FL1 channel and PI in the FL2 channel.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[9][10]
Materials:
-
This compound
-
Cell line of interest (e.g., HaCaT keratinocytes)
-
DCFH-DA solution
-
Complete cell culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1-4 x 10⁴ cells/well and incubate overnight.[11]
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired duration. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm PBS or HBSS. Add 100 µL of 10-25 µM DCFH-DA solution in serum-free medium to each well.[12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[11]
-
Washing: Remove the DCFH-DA solution and wash the cells three times with warm PBS or HBSS to remove any extracellular probe.[9]
-
Fluorescence Measurement: Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[10] Alternatively, visualize and capture images using a fluorescence microscope.
Anti-inflammatory Activity: Measurement of TNF-α Production
Principle: The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The concentration of TNF-α in the cell culture supernatant can be quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[13]
Materials:
-
This compound
-
RAW264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Mouse TNF-α ELISA Kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 17-24 hours) to induce TNF-α production.[14] Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.[15][16] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use the standard curve to calculate the concentration of TNF-α in the samples. Determine the percentage inhibition of TNF-α production by this compound.
Neuroprotective Effect against MPP⁺-induced Toxicity in SH-SY5Y Cells
Principle: The neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) is commonly used to induce Parkinson's disease-like neurotoxicity in cellular models. The neuroprotective effect of this compound can be evaluated by its ability to rescue neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from MPP⁺-induced cell death.[17][18] Cell viability is typically assessed using the MTT assay.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
Complete cell culture medium
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 24 hours.[19]
-
Induction of Neurotoxicity: After the pre-treatment period, add MPP⁺ (e.g., 500 µM - 1.5 mM) to the wells (except for the control group) and incubate for another 24 hours.[17][19]
-
Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine the viability of the SH-SY5Y cells.
-
Data Analysis: Compare the viability of cells treated with MPP⁺ alone to those pre-treated with this compound before MPP⁺ exposure. An increase in cell viability in the this compound pre-treated groups indicates a neuroprotective effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its bioactivity evaluation.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
- 1. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Intestinal Anti-Inflammatory Activity of Perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. bosterbio.com [bosterbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. 2.4. Intracellular ROS Measurements [bio-protocol.org]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arigobio.com [arigobio.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ajol.info [ajol.info]
- 18. Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway | MDPI [mdpi.com]
- 19. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Perillaldehyde as a Natural Insect Repellent
1.0 Introduction
(R)-Perillaldehyde is a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, most notably those of the Perilla genus (Perilla frutescens).[1][2] It is recognized for its characteristic spicy, citrus-like aroma and has a history of use as a flavoring agent in food, where it is generally recognized as safe (GRAS).[3] Emerging research has highlighted its potential as a bioactive compound with various properties, including insecticidal and repellent activities. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound as a natural alternative to synthetic insect repellents.
2.0 Mechanism of Action: Olfactory Signaling
Insects rely on a sophisticated olfactory system to detect volatile chemical cues in their environment, which guide behaviors such as locating food, mates, and oviposition sites, or avoiding threats.[4][5] Repellents like this compound are thought to function by activating specific olfactory sensory neurons (OSNs), leading to an aversive behavioral response.
The current understanding of insect olfactory signal transduction involves several key proteins.[6][7] Volatile molecules, upon entering the sensilla on an insect's antennae, are typically bound by Odorant-Binding Proteins (OBPs) and transported to the dendritic membrane of OSNs. There, they interact with a heteromeric complex of an Odorant Receptor (OR) and a highly conserved co-receptor (Orco).[7][8] This interaction is believed to gate a non-selective cation channel, leading to the depolarization of the neuron and the generation of action potentials. This signal is then relayed to the antennal lobe of the brain, where it is processed, ultimately resulting in a behavioral output, such as moving away from the source of the odor.[5][6]
References
- 1. Perillaldehyde, (+)- | C10H14O | CID 1548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Access to the odor world: olfactory receptors and their role for signal transduction in insects | Semantic Scholar [semanticscholar.org]
- 5. slunik.slu.se [slunik.slu.se]
- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (R)-Perillaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (R)-Perillaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The main strategies for synthesizing this compound include:
-
Chemo-enzymatic synthesis from (4R)-limonene oxides: This involves the rearrangement of (4R)-limonene oxides to (R)-perillyl alcohol, followed by a highly selective enzymatic oxidation.[1][2]
-
Chemical synthesis from (+)-limonene oxide: This route proceeds through the rearrangement of the epoxide to an allylic alcohol, followed by a Pummerer rearrangement of the corresponding sulfoxide (B87167).
-
Oxidation of (R)-perillyl alcohol: (R)-perillyl alcohol, obtained from various precursors like β-pinene, can be oxidized to this compound using methods such as Swern or Dess-Martin periodinane (DMP) oxidation.[1][2]
-
Synthesis from β-pinene: This involves the isomerization of β-pinene epoxide to (R)-perillyl alcohol, which is then oxidized to the target aldehyde.[3][4][5][6]
Q2: How can I purify the final this compound product?
A2: Purification of this compound is typically achieved through distillation under reduced pressure (bulb-to-bulb distillation)[1][2]. Column chromatography on silica (B1680970) gel can also be employed to remove non-volatile impurities[2]. For removal of acidic impurities, a wash with a mild base solution like sodium bicarbonate may be effective.
Q3: What are the common impurities or byproducts I should be aware of?
A3: Depending on the synthetic route, common impurities may include:
-
Unreacted (R)-perillyl alcohol.
-
Over-oxidation product: Perillic acid.
-
From the Pummerer rearrangement route: sulfide (B99878) impurities.[2]
-
From the synthesis from β-pinene: myrtanal and myrtenol (B1201748) as isomerization byproducts of β-pinene epoxide.[6]
-
From Swern Oxidation: Dimethyl sulfide (malodorous) and potential chlorinated byproducts if the reaction is not controlled properly.
Q4: Are there any safety concerns with the reagents used in these syntheses?
A4: Yes, several reagents require careful handling:
-
Oxalyl chloride (used in Swern oxidation): Toxic and corrosive. It reacts violently with water.
-
Dess-Martin Periodinane (DMP): Can be explosive under certain conditions, particularly with heating.
-
Reagents for Pummerer rearrangement: Can be malodorous and require a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).
Troubleshooting Guides
Chemo-enzymatic Synthesis via (4R)-Limonene Oxides
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of (R)-perillyl alcohol from limonene (B3431351) oxide rearrangement | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst (e.g., aluminum isopropoxide) is active. |
| Suboptimal catalyst concentration. | Optimize the catalyst loading. | |
| Low conversion in the enzymatic oxidation step | Inactivated enzyme. | Ensure proper storage and handling of the alcohol dehydrogenase (ADH). Prepare fresh cell-free extract if necessary. |
| Suboptimal pH or temperature. | The optimal pH is around 8.0 and the temperature around 30°C for ADH-hT.[2] | |
| Insufficient cofactor (NAD+) regeneration. | Ensure an adequate amount of the sacrificial substrate (e.g., acetone) is present for cofactor recycling. | |
| Formation of perillic acid | Over-oxidation of this compound. | Monitor the reaction closely and stop it once the starting material is consumed. Reduce the reaction time if necessary. |
Oxidation of (R)-Perillyl Alcohol
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield in Swern Oxidation | Reaction temperature too high. | Maintain the reaction temperature at or below -60°C to prevent decomposition of the active oxidant. |
| Presence of moisture. | Use anhydrous solvents and glassware. | |
| Insufficient amount of base. | Use a slight excess of triethylamine (B128534) or a bulkier base like diisopropylethylamine to avoid epimerization.[7] | |
| Formation of chlorinated byproducts in Swern Oxidation | Side reaction of the activated alcohol. | This can occur with allylic alcohols. Ensure a sufficient amount of base is added promptly after the alcohol.[8] |
| Difficult workup in Dess-Martin Periodinane (DMP) Oxidation | Byproducts are difficult to remove. | Quench the reaction with a solution of sodium thiosulfate (B1220275) to reduce the iodine byproducts, which can then be removed by aqueous extraction. |
| Incomplete reaction. | The reaction rate can be increased by the addition of a small amount of water.[9] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chemo-enzymatic Synthesis | (4R)-Limonene oxides | Aluminum isopropoxide, ADH-hT | ~22% (isolated from limonene oxides)[2] | >98%[1][2] | High enantioselectivity, mild reaction conditions for oxidation. | Multi-step process, requires specialized enzymes. |
| Chemical Synthesis via Pummerer Rearrangement | (+)-Limonene oxide | Phenylsulfenyl chloride, TFAA, HgCl₂ | ~21% (with sulfide impurity)[2] | Not reported | Utilizes readily available chemical reagents. | Use of toxic mercury salts, formation of impurities. |
| Oxidation of (R)-Perillyl Alcohol (Swern) | (R)-Perillyl alcohol | Oxalyl chloride, DMSO, Et₃N | Generally high (>90%)[10] | High (minimal racemization) | Mild conditions, high yields. | Malodorous byproduct, requires cryogenic temperatures.[10] |
| Oxidation of (R)-Perillyl Alcohol (DMP) | (R)-Perillyl alcohol | Dess-Martin Periodinane | Generally high | High (minimal racemization) | Mild conditions, short reaction times, high chemoselectivity.[9] | Reagent can be explosive, cost of reagent.[9] |
| Synthesis from β-Pinene | β-Pinene epoxide | Mo/SBA-15 or Fe-modified zeolite beta | Perillyl alcohol selectivity up to 66%[4][6] | Not reported | Utilizes an alternative abundant starting material. | Multi-step process, requires a subsequent oxidation step. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from Organic Process Research & Development.[2]
Step 1: Rearrangement of (4R)-Limonene Oxides to (R)-Perillyl Alcohol
-
To a solution of (4R)-limonene oxides in toluene, add a catalytic amount of aluminum isopropoxide.
-
Reflux the mixture and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction and quench with an acidic solution (e.g., 25% acetic acid).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude alcohol mixture.
-
The crude product containing (R)-perillyl alcohol can be purified by column chromatography on silica gel.
Step 2: Enzymatic Oxidation of (R)-Perillyl Alcohol
-
Prepare a buffer solution at pH 8.0 (e.g., sodium phosphate (B84403) buffer).
-
In a reaction vessel, combine the purified (R)-perillyl alcohol, the alcohol dehydrogenase (ADH-hT) cell-free extract, NAD+, and acetone (B3395972) in the buffer.
-
Incubate the mixture at 30°C with gentle agitation.
-
Monitor the reaction for the formation of this compound.
-
Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude this compound by bulb-to-bulb distillation under reduced pressure.[2]
Protocol 2: Swern Oxidation of (R)-Perillyl Alcohol
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous dichloromethane (B109758) and cool to -78°C (dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the cooled solution.
-
Stir the mixture for 15-20 minutes at -78°C.
-
Add a solution of (R)-perillyl alcohol in anhydrous dichloromethane dropwise.
-
Stir for another 30-45 minutes at -78°C.
-
Add triethylamine to the reaction mixture, stir for a few minutes at -78°C, and then allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by flash chromatography or distillation.
Visualizations
Caption: High-level overview of the main synthetic workflows for this compound.
Caption: Troubleshooting decision tree for the oxidation of (R)-perillyl alcohol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Selective Catalytic Isomerization of β-Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
Troubleshooting low enantiomeric excess in asymmetric synthesis of (R)-Perillaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in the asymmetric synthesis of (R)-Perillaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantiomeric excess (ee) in my asymmetric synthesis of this compound?
Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors. Systematically investigating these potential causes is the key to resolving the problem. The most frequent culprits include issues with the catalyst, purity of reagents and solvents, and suboptimal reaction conditions.[1] It's also possible that the product is racemizing under the reaction or workup conditions.[1]
Q2: My ee is consistently low. How can I determine if the catalyst is the source of the problem?
If you observe consistently low ee across multiple runs, it may indicate a systematic issue with your catalyst.[1] Consider the following points:
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Catalyst Purity and Activity: The chiral catalyst or ligand is the primary source of stereocontrol.[2] Ensure it is of high enantiomeric and chemical purity. An impure or improperly activated catalyst is a common cause of poor performance.[1]
-
Catalyst Loading: Using an incorrect catalyst loading can negatively impact enantioselectivity. Verify that you are using the optimal concentration as determined by literature or your own optimization studies.
-
Catalyst Degradation: Chiral catalysts can be sensitive to air, moisture, or impurities. Ensure proper handling and storage, especially if the catalyst is air-sensitive.[2] Degradation over time can lead to a loss of selectivity.
Q3: Could the purity of my starting material or solvents be affecting the enantioselectivity?
Absolutely. The presence of impurities in substrates, reagents, or solvents can significantly interfere with the catalytic cycle, leading to reduced enantioselectivity.[1]
-
Substrate: The starting material, whether it's (R)-limonene or (R)-perillyl alcohol, must be of high purity. Impurities can sometimes act as catalyst poisons or participate in competing side reactions.
-
Solvents: The polarity and coordinating ability of the solvent can dramatically influence the reaction's transition state, thereby affecting the ee.[1][2] Ensure solvents are anhydrous and free of impurities. It is often beneficial to screen different solvents to find the optimal one for your specific catalytic system.[2]
Q4: How significantly do reaction conditions like temperature and time impact the ee?
Reaction conditions are critical and can have a pronounced effect on enantioselectivity.[2]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2] Conversely, higher temperatures can sometimes lead to racemization or favor alternative reaction pathways with lower selectivity.
-
Reaction Time: It is crucial to monitor the reaction's progress. Allowing a reaction to run for too long after completion can sometimes lead to racemization of the product, thus lowering the final ee.
Q5: How can I accurately determine the enantiomeric excess of my this compound product?
Accurate determination of ee is essential for troubleshooting and validating your synthesis.[1][3] The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to separate the (R) and (S) enantiomers.
-
Chiral Gas Chromatography (GC): A suitable method for volatile compounds like perillaldehyde, also using a chiral stationary phase.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the enantiomers, allowing for quantification by integration.[1]
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess.
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Factors Influencing Enantioselectivity
The enantiomeric excess of a reaction is determined by the difference in the activation energies of the competing diastereomeric transition states. Several factors can influence this energy difference.
Caption: Key experimental factors influencing the transition states and final ee.
Quantitative Data Summary
The following table summarizes parameters known to influence the synthesis of this compound, with a chemo-enzymatic approach provided as a high-selectivity benchmark.
| Parameter | Condition / Method | Reported % ee | Reference / Comment |
| Synthetic Method | Chemo-enzymatic oxidation of (R)-perillyl alcohol using ADH-hT catalyst. | 98% | A highly selective method under optimized conditions.[4][5] |
| Temperature | Lower temperatures (e.g., 0 °C to -78 °C) are generally favored in asymmetric catalysis. | Varies | Often improves ee by increasing the energy difference between diastereomeric transition states.[2] |
| Solvent | Aprotic, non-coordinating solvents (e.g., Toluene, Dichloromethane). | Varies | Solvent choice is highly system-dependent and must be optimized.[1][2] |
| Catalyst Purity | High enantiomeric and chemical purity (>99%). | Varies | Impurities can drastically lower the observed ee.[1] |
| Reagent Purity | Use of freshly purified substrates and anhydrous solvents. | Varies | Water and other impurities can quench or poison the catalyst.[1] |
Key Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from a high-yield, high-selectivity synthesis involving the enzymatic oxidation of (R)-perillyl alcohol.[4][5]
Materials:
-
(R)-Perillyl alcohol
-
Recombinant alcohol dehydrogenase (ADH-hT) as cell-free extract (CFE)
-
Acetone (sacrificial substrate and solvent)
-
Phosphate (B84403) buffer
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
In a reaction vessel, dissolve (R)-perillyl alcohol in a mixture of phosphate buffer and acetone.
-
Add the ADH-hT cell-free extract to the solution. The enzyme catalyzes the oxidation of the primary alcohol.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or TLC.
-
Upon completion, quench the reaction and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure to yield the final product with high enantiomeric excess (reported at 98% ee).[4][5]
Protocol 2: General Procedure for Solvent Purification (e.g., Tetrahydrofuran, THF)
Ensuring solvents are anhydrous is critical for many asymmetric syntheses.[6]
Materials:
-
THF (reagent grade)
-
Sodium metal
-
Inert gas (Argon or Nitrogen)
-
Distillation apparatus
Procedure:
-
Pre-drying: Dry the THF over a drying agent like calcium hydride or molecular sieves for 24 hours.
-
Setup: Assemble a flame-dried distillation apparatus under an inert atmosphere.
-
Reflux: Transfer the pre-dried THF to the distillation flask. Add sodium metal (cut into small pieces) and a small amount of benzophenone as an indicator.
-
Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This indicates the formation of the benzophenone ketyl radical.
-
Distillation: Once the persistent blue/purple color is achieved, distill the THF directly into a flame-dried receiving flask under an inert atmosphere.
-
Storage: Store the freshly distilled, anhydrous THF over activated molecular sieves under an inert atmosphere. Use within a short period for best results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Collection - Chemo-enzymatic Approach to (R)âPerillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. chemistry.osu.edu [chemistry.osu.edu]
Technical Support Center: Enhancing the Chemoselectivity of (R)-Perillyl Alcohol Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the selective oxidation of (R)-perillyl alcohol to (R)-perillyl aldehyde.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments.
Q1: My reaction shows low conversion or has stalled. What are the common causes?
A1: Low or incomplete conversion is a frequent issue. Consider the following factors:
-
Inactive Oxidant: Many oxidizing agents are sensitive to storage and handling.
-
Manganese Dioxide (MnO₂): The activity of MnO₂ is highly dependent on its preparation and activation. Commercially available "activated" MnO₂ should be used, or it should be activated by heating at 100–200 °C for several hours to remove adsorbed water.[1][2] Ensure it is a fine, moisture-free powder.[2]
-
TEMPO-based Systems: The catalyst system (e.g., TEMPO with a co-oxidant like CuBr or bleach) can lose activity. Ensure all components are fresh and handled under appropriate conditions (e.g., anhydrous solvents if required).[3][4]
-
-
Insufficient Oxygen (for Aerobic Oxidations): For catalytic systems that use air as the terminal oxidant (e.g., Cu/TEMPO), ensure vigorous stirring and that the reaction flask is open to the atmosphere or equipped with an air-filled balloon to provide a sufficient supply of oxygen.[4][5]
-
Presence of Water: Water produced during the oxidation can deactivate the surface of heterogeneous catalysts like MnO₂.[2] It is recommended to use anhydrous solvents and consider adding activated molecular sieves to the reaction mixture to sequester water as it forms.[2]
-
Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction rate will be slow. If it's too high, it can lead to side reactions and decomposition.[6] An optimal range should be determined empirically, often starting at room temperature.
Q2: My main product is perillic acid, not perillyl aldehyde. How can I prevent over-oxidation?
A2: Over-oxidation of the desired aldehyde to the carboxylic acid is a primary challenge in achieving chemoselectivity.[6][7][8]
-
Reduce Reaction Time: Carefully monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] Quench the reaction as soon as the starting material (perillyl alcohol) is consumed and before significant amounts of the carboxylic acid appear.
-
Use a Milder, More Selective Oxidant:
-
MnO₂: This is a classic choice for the selective oxidation of allylic alcohols to aldehydes without significant over-oxidation.[1][9] Its heterogeneous nature often helps in preventing further reaction.
-
TEMPO/Bleach (Anelli-Montanari): This system is highly selective for oxidizing primary alcohols to aldehydes when carried out at 0-4 °C and a slightly basic pH.[10]
-
Swern or Dess-Martin Periodinane (DMP): These are considered "weak" oxidants that reliably stop at the aldehyde stage.[11]
-
-
Control Stoichiometry: Avoid using a large excess of the oxidizing agent. For catalytic systems, carefully control the amount of the terminal oxidant.
Q3: I am observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: Besides over-oxidation, other side reactions can occur.
-
Common Byproducts: In addition to perillic acid, you might see products from rearrangement reactions or oxidation at other positions, such as carveol (B46549) and carvone, especially if starting from limonene.[6]
-
Minimizing Side Products:
-
Maintain Moderate Temperature: Elevated temperatures can promote undesired side reactions.[6]
-
Choose a Selective Reagent: Reagents like MnO₂ are highly chemoselective for allylic alcohols, which helps to avoid reactions with other functional groups in the molecule.[1]
-
Ensure Anhydrous Conditions: Using dry glassware and anhydrous solvents is crucial to prevent the formation of glycols and other water-related byproducts.[6]
-
Q4: How can I effectively monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., starting at 10% and adjusting as needed).[6] The disappearance of the perillyl alcohol spot (more polar) and the appearance of the perillyl aldehyde spot (less polar) indicates the reaction is proceeding. For more precise quantitative analysis and to identify byproducts, GC-MS is the preferred method.[6][12]
Q5: What is the best method for purifying the final product, (R)-perillyl aldehyde?
A5: Silica (B1680970) gel column chromatography is the standard method for purification.
-
Stationary Phase: Use a high-resolution silica gel (230-400 mesh).[6]
-
Mobile Phase: A shallow gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and slowly increasing) is effective for separating the less polar aldehyde from the more polar unreacted alcohol and highly polar acid byproduct.[6]
-
Workup: Before chromatography, a standard aqueous workup is necessary. If using MnO₂, the solid must be filtered off (a pad of Celite can help).[1][6] The organic layer should then be washed with water and brine to remove any soluble impurities.[6]
Quantitative Data Summary
Direct, side-by-side comparative studies on the oxidation of (R)-perillyl alcohol are not extensively tabulated in the literature. However, the performance of common oxidants for this type of transformation (allylic alcohol to aldehyde) is well-established. The following table summarizes the typical conditions and expected outcomes.
| Oxidant/System | Typical Co-oxidant/Conditions | Selectivity for Aldehyde | Key Advantages | Common Issues & Considerations |
| Activated MnO₂ | Solvent: Hexane, CH₂Cl₂, Acetone.[1] Room Temp. | High | Mild, heterogeneous (easy removal), highly selective for allylic/benzylic alcohols.[1][9] | Requires large excess of reagent; activity is highly variable; can stall due to water formation.[2] |
| TEMPO (catalytic) | NaOCl (Bleach), 0°C, pH ~8-10 | Very High | Catalytic, mild conditions, high yields, environmentally greener than heavy metals.[10] | Careful pH and temperature control needed; potential for halogenated byproducts. |
| Cu(I)/TEMPO | Air or O₂. Room Temp. Anhydrous MeCN. | High | Uses air as the terminal oxidant (very green), mild conditions.[4][13] | Can be slow for less reactive alcohols; requires an oxygen-rich environment.[4] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N. Low temp (-78°C). | Excellent | Reliably stops at the aldehyde, mild, avoids heavy metals.[11][14] | Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide.[11] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Excellent | Fast, reliable, mild, neutral conditions.[11] | Reagent is expensive and potentially explosive under shock or heat. |
Detailed Experimental Protocols
**Protocol 1: Selective Oxidation using Activated Manganese Dioxide (MnO₂) **
This protocol is based on standard procedures for the oxidation of allylic alcohols.[1]
-
Reagent Activation: Dry commercially available activated MnO₂ in an oven at 120 °C overnight before use.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-perillyl alcohol (1.0 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or hexane (approx. 0.1 M concentration of the alcohol).
-
Oxidant Addition: Add activated MnO₂ (10-20 equivalents by weight). A large excess is typically required for this heterogeneous reaction.
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 15% ethyl acetate in hexane) every 30-60 minutes. The reaction may take several hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with the reaction solvent to recover all the product.[6]
-
Purification: Combine the filtrate and washes, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography.
Protocol 2: Catalytic Aerobic Oxidation using Cu(I)/TEMPO
This protocol is adapted from general procedures for copper/TEMPO catalyzed aerobic oxidations.[4][5]
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the (R)-perillyl alcohol (1.0 mmol, 1.0 equiv).
-
Catalyst Addition: Add Copper(I) Bromide (CuBr, 0.05 mmol, 5 mol%), 2,2'-bipyridine (B1663995) (bpy, 0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (B52724) (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. The flask should be open to the atmosphere or have an air-filled balloon attached to ensure a continuous supply of oxygen. The solution will typically change color from red-brown to green upon completion.[5]
-
Monitoring: Monitor the reaction by TLC or GC-MS. Reaction times are typically 1-4 hours.
-
Workup: Quench the reaction by adding 10 mL of water or a saturated aqueous solution of NH₄Cl.[4] Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathway for the oxidation of (R)-perillyl alcohol.
Caption: General experimental workflow for perillyl alcohol oxidation.
References
- 1. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Perillyl alcohol - Wikipedia [en.wikipedia.org]
- 8. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese(IV) oxide [organic-chemistry.org]
- 10. qualitas1998.net [qualitas1998.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Minimizing side-product formation in the synthesis of (R)-Perillaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation during the synthesis of (R)-Perillaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Chemo-enzymatic synthesis: This often involves the rearrangement of (4R)-limonene oxides to (R)-perillyl alcohol, followed by enzymatic oxidation to this compound.[1][2][3]
-
Allylic oxidation of (R)-limonene: Direct oxidation of (R)-limonene at the allylic position using reagents like selenium dioxide.[4]
-
Oxidation of (R)-perillyl alcohol: This is a common final step in multi-step syntheses, employing various oxidizing agents such as those used in Swern or PCC oxidations.[5]
Q2: What are the major side-products observed during the synthesis of this compound?
A2: The formation of side-products is highly dependent on the synthetic route chosen:
-
In the chemo-enzymatic route starting from limonene (B3431351) oxides, secondary alcohols are common impurities formed during the rearrangement step.[1][2]
-
Allylic oxidation of limonene can lead to a mixture of products, including carveol, carvone, and other isomeric alcohols, in addition to the desired perillyl alcohol which is the precursor to perillaldehyde (B36042).[4]
-
Over-oxidation of (R)-perillyl alcohol can yield perillic acid.[2]
-
During the synthesis of perillartine (B93751) from perillaldehyde, the syn-isomer of perillartine and perillic acid are noted as common impurities, suggesting that perillic acid is a likely side-product in perillaldehyde synthesis if oxidizing conditions are not well-controlled.
Q3: How can I purify crude this compound?
A3: Common purification techniques for this compound include:
-
Column chromatography: Effective for separating this compound from less volatile impurities like alcohols and acids.[1]
-
Distillation under reduced pressure: A suitable method for purifying the final product, especially after chromatographic separation.[1][2]
-
Formation of a Bertagnini adduct: This method can be used for the selective isolation of the aldehyde from a crude mixture.[1][2]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Chemo-enzymatic Synthesis
| Potential Cause | Recommended Solution |
| Suboptimal reaction conditions for enzymatic oxidation. | Optimize parameters such as pH, temperature, enzyme concentration, and co-factor (e.g., NAD+) concentration. A pH of 8.0 has been shown to be slightly more effective than neutral pH.[2] |
| Incomplete conversion of (R)-perillyl alcohol. | Monitor the reaction progress using TLC or GC. Increase reaction time or adjust enzyme loading if necessary. |
| Product inhibition or degradation. | Consider in-situ product removal techniques or limit the reaction time to prevent degradation of the aldehyde. |
| Inefficient recovery from the reaction mixture. | Optimize the extraction procedure. Ensure complete separation of the organic and aqueous phases. |
Issue 2: Formation of Secondary Alcohols as Side-Products
| Potential Cause | Recommended Solution |
| Non-selective rearrangement of (4R)-limonene oxides. | This is an inherent challenge in this specific route. The formation of secondary alcohols is a known outcome.[1][2] |
| - | Focus on highly efficient purification of the intermediate (R)-perillyl alcohol by column chromatography before proceeding to the oxidation step.[1] |
| - | Alternatively, leverage the high chemoselectivity of certain enzymes (like ADH-hT) that preferentially oxidize the primary alcohol ((R)-perillyl alcohol) over the secondary alcohol side-products. This allows for the direct oxidation of the crude mixture, simplifying the workflow.[1][2] |
Issue 3: Over-oxidation to Perillic Acid
| Potential Cause | Recommended Solution |
| Harsh oxidizing agents or prolonged reaction times. | Use milder and more selective oxidizing agents. For enzymatic oxidations, prolonged reaction times can lead to a slight loss of aldehyde to the corresponding acid.[2] Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of air (oxygen) in certain reaction conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially if the reaction is sensitive to it. |
Issue 4: Low Selectivity in Allylic Oxidation of (R)-Limonene
| Potential Cause | Recommended Solution |
| Non-regioselective nature of the oxidizing agent. | Selenium dioxide oxidation is known to produce a mixture of products.[4] |
| - | Carefully control the reaction temperature and stoichiometry of the reagents. |
| - | Consider using a catalytic amount of SeO₂ with a co-oxidant, which may offer better control. |
| - | Be prepared for a challenging purification step to isolate the desired perillyl alcohol intermediate. |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound from (R)-Perillyl Alcohol
This protocol is adapted from a chemo-enzymatic approach utilizing a recombinant alcohol dehydrogenase (ADH-hT).[2]
Materials:
-
(R)-Perillyl alcohol
-
ADH-hT cell-free extract (CFE)
-
NaPi buffer (50 mM, pH 8.0)
-
NAD+ solution
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a screw-capped glass bottle, prepare a solution of (R)-perillyl alcohol (e.g., 152 mg, 1 mmol) in acetone (1 mL).
-
Add the ADH-hT CFE (e.g., 6 mL, containing approximately 19.3 U/mL) and NaPi buffer (to a total volume of 20 mL).
-
Add the NAD+ solution to a final concentration of 420 μM.
-
Incubate the mixture in an orbital shaker at 30 °C and 180 rpm for 6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Optimization of Enzymatic Oxidation of (R)-Perillyl Alcohol
| Parameter | Condition | Conversion (%) |
| pH | 7.0 | 86.5 |
| pH | 8.0 | 89.5 |
| Acetone (v/v) | 5% | 89.5 |
| ADH-hT CFE (v/v) | 30% | 89.5 |
| NAD+ conc. | 420 μM | 89.5 |
| Data adapted from a study on the chemo-enzymatic synthesis of this compound, showing the final optimized conditions leading to high conversion.[2] |
Visualizations
Caption: Experimental workflow for the chemo-enzymatic synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and addressing common issues in this compound synthesis.
References
Improving the sustainability of (R)-Perillaldehyde synthesis steps.
Technical Support Center: Sustainable (R)-Perillaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the sustainability of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a key sustainable approach for synthesizing this compound?
A1: A prominent sustainable method is a chemo-enzymatic route that starts from (4R)-limonene oxides. The critical step involves the highly chemoselective oxidation of (R)-perillyl alcohol to this compound, catalyzed by a recombinant alcohol dehydrogenase (ADH-hT) from Geobacillus stearothermophilus. This enzymatic step avoids the use of harsh or toxic chemical oxidizing agents, aligning with green chemistry principles.[1][2][3]
Q2: My enzymatic oxidation of (R)-perillyl alcohol shows low conversion. What are the critical parameters to optimize?
A2: Low conversion in the ADH-hT catalyzed oxidation can be influenced by several factors. Key parameters to investigate and optimize include the concentration of the NAD+ cofactor, the volume percentage of the enzyme (cell-free extract), and the concentration of acetone (B3395972), which acts as a sacrificial substrate for cofactor regeneration.[3] A Design of Experiments (DoE) approach can be effective in maximizing the conversion and yield.[3]
Q3: I am observing significant side-product formation during the synthesis of (R)-perillyl alcohol from (4R)-limonene oxides. How can this be addressed?
A3: The rearrangement of (4R)-limonene oxides can lead to the formation of secondary alcohols as byproducts.[1][2][3] A key advantage of using the ADH-hT enzyme is its high chemoselectivity. It selectively oxidizes the primary (R)-perillyl alcohol, leaving the secondary alcohols unreacted. This allows for a more straightforward purification of this compound later in the process.[1][2][3] Therefore, instead of complex purification of the intermediate alcohol, you can proceed with the enzymatic oxidation of the crude mixture.
Q4: What are the final, optimized conditions for the enzymatic oxidation step?
A4: Optimized conditions for the ADH-hT catalyzed oxidation of (R)-perillyl alcohol to achieve high conversion (around 89.5% in 24 hours) have been reported as follows:
-
Substrate Concentration: 50 mM
-
Acetone: 5% v/v
-
ADH-hT Cell-Free Extract (CFE): 30% v/v (at 10.9 U/mL)
-
NAD+ Concentration: 420 μM
-
pH: 8.0
-
Temperature: 30 °C[3]
Q5: How can I purify the final this compound product sustainably?
A5: After the enzymatic oxidation, this compound can be isolated through methods that minimize solvent use. One effective method is bulb-to-bulb distillation under reduced pressure (e.g., 10 mmHg, 109–111 °C), which yields the pure aldehyde.[3] An alternative for crude mixtures is the formation of a Bertagnini adduct, which allows for selective isolation, followed by regeneration of the aldehyde.[1][2] Comparing the two, direct distillation is often more convenient and results in a higher final yield.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete enzymatic oxidation. 2. Further oxidation of perillaldehyde (B36042) to perillic acid. 3. Product loss during workup or purification. | 1. Re-optimize reaction conditions (enzyme concentration, NAD+, acetone, pH) as detailed in the FAQs.[3] 2. Monitor the reaction over time; prolonged reaction times can lead to over-oxidation. An 86% conversion was reached in 6 hours in one study.[3] 3. Ensure efficient extraction and consider the volatility of the product during solvent removal. Check the aqueous layer for any dissolved product.[4] |
| Enzyme (ADH-hT) Appears Inactive | 1. Improper storage of the enzyme (Cell-Free Extract). 2. Incorrect buffer pH. 3. Presence of enzyme inhibitors in the substrate mixture. | 1. Store enzyme preparations at appropriate low temperatures (e.g., 4°C for short-term). 2. Verify the pH of the buffer solution; the optimal pH is around 8.0.[3] 3. If using a crude substrate mixture, consider partial purification to remove potential inhibitors. |
| Difficulty in Purifying this compound | 1. Presence of unreacted secondary alcohols from the previous step. 2. Formation of an emulsion during aqueous workup. | 1. The high chemoselectivity of ADH-hT should leave these unreacted.[1] Distillation under reduced pressure is effective for separation.[3] 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Inconsistent Reaction Conversion | 1. Inconsistent activity of the ADH-hT cell-free extract batches. 2. Degradation of the NAD+ cofactor. | 1. Measure the specific activity (U/mL) of each new batch of CFE before starting the reaction to ensure consistent enzyme loading.[3] 2. Ensure NAD+ solution is fresh and stored correctly. The in-situ regeneration with acetone should maintain its concentration, but starting with a high-quality cofactor is crucial.[3] |
Quantitative Data Summary
The table below summarizes the results from the chemo-enzymatic synthesis route for this compound, highlighting the efficiency of the key enzymatic oxidation step.
| Parameter | Value | Notes |
| Starting Material | (R)-Limonene Oxides | A readily available and sustainable starting material.[3] |
| Key Intermediate | (R)-Perillyl Alcohol | Obtained in a mixture with secondary alcohols.[1][2][3] |
| Biocatalyst | Alcohol Dehydrogenase (ADH-hT) | Recombinant enzyme from Geobacillus stearothermophilus.[1] |
| Oxidation Conversion (Optimized) | 89.5% | Achieved in 24 hours under optimized conditions.[3] |
| Yield of this compound (from pure alcohol) | 70% | After bulb-to-bulb distillation.[3] |
| Overall Isolated Yield (from limonene (B3431351) oxides) | 22% | Involves purification of perillyl alcohol by column chromatography before oxidation.[1][2][3] |
| Enantiomeric Excess (ee) | 98% | Demonstrates the high stereoselectivity of the process.[1][2][3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Perillyl Alcohol from (R)-Limonene Oxides
This protocol describes the initial chemical steps to produce the crude alcohol mixture.
-
Epoxide Rearrangement: Slowly add aluminum isopropoxide (Al(O-i-Pr)₃, 0.05 equiv.) to a warm solution (30-35 °C) of (R)-limonene oxides in toluene.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.
-
Quenching: Cool the mixture and quench the reaction by adding a 25% acetic acid solution.
-
Extraction: Recover the organic phase, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Allylic Rearrangement: The crude residue from this step, containing allylic alcohols, is then subjected to an Sₙ2′ displacement reaction in aqueous acetone to yield a mixture containing (R)-perillyl alcohol.[1][3]
Protocol 2: ADH-Mediated Oxidation of (R)-Perillyl Alcohol
This protocol details the key sustainable enzymatic oxidation step using optimized conditions.[3]
-
Reaction Setup: In a suitable reaction vessel, combine the following components:
-
Potassium phosphate (B84403) buffer (50 mM, pH 8.0).
-
(R)-perillyl alcohol (either purified or as a crude mixture) to a final concentration of 50 mM.
-
NAD+ to a final concentration of 420 μM.
-
Acetone to a final concentration of 5% v/v.
-
-
Enzyme Addition: Initiate the reaction by adding the ADH-hT cell-free extract (CFE) to a final concentration of 30% v/v (activity of ~10.9 U/mL).
-
Incubation: Stir the reaction mixture at 30 °C for 6 to 24 hours. Monitor the progress by GC/MS or HPLC by extracting small aliquots with ethyl acetate.
-
Workup: Upon completion, extract the entire reaction mixture with ethyl acetate. Combine the organic phases, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude this compound by bulb-to-bulb distillation (10 mmHg, 109–111 °C) to obtain the final product.[3]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Chemo-enzymatic Approach to (R)âPerillaldehyde: Improving the Sustainability of the Reaction Steps with the Principles of Green Chemistry - Organic Process Research & Development - Figshare [acs.figshare.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. How To [chem.rochester.edu]
Addressing solubility issues of (R)-Perillaldehyde in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Perillaldehyde. Our aim is to help you overcome common challenges, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a natural monoterpene compound extracted from plants of the Perilla genus.[1] It is of significant interest to researchers for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2] Studies have shown its ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, making it a promising candidate for drug development.[1][3]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is causing this?
This compound is a hydrophobic compound with low water solubility.[4] When a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the compound can precipitate out of solution. This is a common issue with hydrophobic compounds in cell culture.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
The tolerance to Dimethyl Sulfoxide (DMSO) varies between cell lines.[7] A general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid cytotoxic effects, although some cell lines can tolerate up to 1%.[7][8] However, sensitive and primary cells may require even lower concentrations, around 0.1%.[8] It is always recommended to perform a dose-response curve for your specific cell line to determine the maximum tolerated concentration of DMSO.[7][8]
Q4: What are the known cellular signaling pathways affected by this compound?
Research has identified several signaling pathways modulated by this compound. It has been shown to inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway and activate the NRF2/HO1 antioxidant pathway.[2][9][10] Additionally, it can induce ferroptosis, a form of iron-dependent cell death, by inhibiting the system Xc-/GSH/GPX4 axis and regulating the P62-Keap1-Nrf2 pathway.[11][12] In some cancer cells, it has been found to inactivate the phosphorylation of BCR-ABL and its downstream proteins in the AKT/mTOR/S6K1 pathway.[1]
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Cause: Poor aqueous solubility of the compound.
Solutions:
-
Optimize Stock Solution and Dilution:
-
Use of Co-solvents and Surfactants:
-
In addition to DMSO, other solvents and surfactants can be used to improve solubility. Options include ethanol, polyethylene (B3416737) glycol (PEG), and non-ionic surfactants like Tween 80 or Polysorbate 20.[6][14][15] It is crucial to test the toxicity of any new solvent or surfactant on your specific cell line.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their water solubility and bioavailability.[4][16] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its stability and solubility in aqueous solutions.[4][16][17]
-
Issue: Cellular Toxicity or Off-Target Effects
Cause: High concentrations of this compound or the solvent used.
Solutions:
-
Determine the Optimal Working Concentration:
-
Solvent Control:
-
Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to distinguish the effects of the compound from those of the solvent.[7]
-
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Duration | Reference |
| K562 (Leukemia) | Proliferation | 89.7 µM | 72 h | [3] |
| K562 (Leukemia) | Proliferation | 188.7 µM | 48 h | [3] |
| K562 (Leukemia) | Proliferation | 303.3 µM | 24 h | [3] |
| HL-60 (Leukemia) | Viability | IC50: 0.15 mM | 24 h | [11] |
| Jurkat (T-cell) | Viability | IC50: 0.19 mM | 24 h | [11] |
| DLD-1 (Colon Cancer) | Viability (MTT) | IC50: 0.30 mM | 24 h | [11] |
| SHSY5Y (Neuroblastoma) | Viability (MTT) | IC50: 0.38 mM | 24 h | [11] |
| BroTo (Tongue Cancer) | Proliferation | IC50: 3 mM | 24 h | [18] |
| A549 (Lung Cancer) | Proliferation | IC50: 3 mM | 24 h | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound (powder or oil)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be required.[8][15]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[15]
-
Protocol 2: Solubilization using β-Cyclodextrin
-
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or PBS
-
Stir plate and stir bar
-
-
Procedure (Freeze-Drying Method): [19]
-
Dissolve the desired amount of β-CD or HP-β-CD in distilled water with stirring.
-
Add this compound to the cyclodextrin (B1172386) solution (a 1:1 molar ratio is a good starting point).
-
Stir the mixture in the dark at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.45 µm filter to remove any un-complexed this compound.
-
Freeze the resulting solution at -20°C or below, and then lyophilize (freeze-dry) to obtain a powder of the this compound-cyclodextrin inclusion complex.
-
The powdered complex can then be dissolved in cell culture medium for your experiments.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. sfera.unife.it [sfera.unife.it]
- 12. Frontiers | Perillaldehyde synergizes with ferroptosis inducers to promote ferroptotic cell death in gastric cancer [frontiersin.org]
- 13. focusontoxpath.com [focusontoxpath.com]
- 14. researchgate.net [researchgate.net]
- 15. (-)-Perillaldehyde | Nrf2 | ROS | AhR | TargetMol [targetmol.com]
- 16. Anti-Tumor Efficiency of Perillylalcohol/β-Cyclodextrin Inclusion Complexes in a Sarcoma S180-Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Perillyl alcohol and perillaldehyde induced cell cycle arrest and cell death in BroTo and A549 cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A biocompatible β-cyclodextrin inclusion complex containing natural extracts: a promising antibiofilm agent - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for the quantification of (R)-Perillaldehyde in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the method refinement for quantifying (R)-Perillaldehyde in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the quantification of perillaldehyde (B36042) are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] GC, often coupled with Mass Spectrometry (GC-MS), is well-suited for analyzing volatile compounds like perillaldehyde and is widely used for essential oil composition analysis.[3][4] HPLC, typically with a UV detector (HPLC-UV) or photodiode array (PDA) detector, is also a robust method, particularly when dealing with less volatile matrices or when derivatization is required.[1][5] For separating this compound from its (S)-enantiomer, specialized chiral chromatography techniques are necessary.[6][7]
Q2: Why is quantifying perillaldehyde in complex mixtures like plant extracts or essential oils challenging?
A2: Quantifying perillaldehyde in complex mixtures presents several challenges. Firstly, the matrix itself is complex, containing numerous compounds that can interfere with the analysis.[8] This can lead to co-eluting peaks, making accurate integration difficult. Secondly, matrix effects can enhance or suppress the analyte signal, leading to inaccurate quantification.[8] Additionally, perillaldehyde reagents have been reported to be unstable, potentially degrading during sample preparation or analysis.[1] Finally, if the goal is to quantify the specific (R)-enantiomer, chiral separation is required to distinguish it from the (S)-enantiomer, which adds another layer of complexity to the method.[7][9]
Q3: What is a suitable sample preparation method for extracting perillaldehyde from plant material?
A3: Hydrodistillation is a very common and effective method for extracting perillaldehyde and other volatile components from plant materials like the leaves of Perilla frutescens.[3][10] This process involves heating the plant material in water and collecting the condensed steam, which contains the essential oil.[3] Other methods include solvent extraction, such as using n-hexane or ethanol, and Supercritical Fluid Extraction (SFE) with CO₂, which is considered a green extraction technique.[11] The choice of method depends on the sample matrix, desired purity, and available equipment.
Troubleshooting Guide
Chromatography & Detection Issues
Q: My perillaldehyde peak is showing significant tailing or fronting in my GC/HPLC analysis. What are the potential causes and solutions?
A: Potential Causes:
-
Active Sites: In GC, active sites in the injector liner or on the column can interact with the aldehyde functional group. In HPLC, silanol (B1196071) groups on the silica-based column can cause tailing.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Inappropriate Solvent: The sample solvent may be too strong or too weak compared to the mobile phase (in HPLC), causing peak distortion.
-
Column Degradation: The stationary phase of the column may be degraded.
Solutions:
-
GC:
-
Use a deactivated injector liner and a high-quality, low-bleed column specifically designed for analyzing active compounds.
-
Perform routine maintenance, such as trimming the column inlet.
-
-
HPLC:
-
Use an end-capped column or a column with a different stationary phase (e.g., Newcrom R1, which has low silanol activity).[12]
-
Add a competitor (e.g., triethylamine) to the mobile phase to block active sites.
-
Ensure the sample is dissolved in the mobile phase or a weaker solvent.
-
-
General:
-
Dilute the sample to be within the linear range of the detector.
-
Replace the column if it is old or has been subjected to harsh conditions.
-
Q: I'm observing poor resolution between my this compound peak and other matrix components. How can I improve separation?
A: Potential Causes:
-
Suboptimal Method Parameters: The GC temperature program or HPLC mobile phase composition may not be optimized for the specific sample matrix.
-
Co-elution: An interfering compound in the matrix has a very similar retention time to perillaldehyde.
-
Incorrect Column Choice: The column's stationary phase may not have the right selectivity for the compounds in your mixture.
Solutions:
-
Method Optimization:
-
GC: Adjust the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.
-
HPLC: Perform a gradient optimization. Altering the mobile phase composition (e.g., the ratio of acetonitrile (B52724) to water) can significantly change selectivity.[12]
-
-
Column Selection:
-
Try a column with a different stationary phase chemistry (e.g., switching from a non-polar to a mid-polar or polar GC column, or from a C18 to a Phenyl-Hexyl HPLC column).
-
-
Sample Preparation:
-
Implement a sample cleanup step (e.g., Solid Phase Extraction - SPE) to remove interfering matrix components before injection.
-
Q: My quantitative results are inconsistent and show poor reproducibility. What should I investigate?
A: Potential Causes:
-
Matrix Effects: Components of the complex mixture can interfere with the ionization of perillaldehyde in the MS source (ion suppression or enhancement), leading to variability.[8]
-
Analyte Instability: Perillaldehyde can degrade during sample storage or in the analytical instrument.[1]
-
Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps.
-
Instrumental Issues: A faulty injector, detector, or fluctuating gas/solvent flow rates.
Solutions:
-
Address Matrix Effects:
-
Use a matrix-matched calibration curve to compensate for signal suppression or enhancement.[8]
-
Employ the standard addition method for quantification.
-
Use a stable isotope-labeled internal standard if available.
-
-
Ensure Analyte Stability:
-
Analyze samples promptly after preparation.
-
If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) in amber vials to protect from light.
-
-
Improve Method Precision:
-
Use an internal standard to correct for variations in injection volume and sample prep. Diphenyl sulfone has been successfully used as a stable reference compound.[1]
-
Automate sample preparation steps where possible to minimize human error.
-
-
Verify Instrument Performance:
-
Run system suitability tests before each batch of samples to check for retention time stability, peak area precision, and peak shape.
-
Chiral Separation Issues
Q: I am unable to separate the (R)- and (S)-enantiomers of perillaldehyde using my standard HPLC method. What do I need to do?
A: Potential Causes:
-
Achiral Stationary Phase: Standard columns like C18 are achiral and cannot differentiate between enantiomers.
-
Suboptimal Chiral Method: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for this specific separation.
Solutions:
-
Use a Chiral Stationary Phase (CSP): This is the most common approach for separating enantiomers.[6] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and effective for a broad range of compounds.[7] Cyclodextrin-based CSPs are another viable option.[6]
-
Method Development for Chiral Separation:
-
Screen different types of CSPs to find one with adequate selectivity.
-
Optimize the mobile phase. In chiral chromatography, both the type of organic modifier (e.g., ethanol, isopropanol) and the additives can have a profound impact on resolution.
-
Adjust the column temperature, as it can also influence selectivity.[7]
-
-
Indirect Method (Derivatization): React the enantiomeric mixture with a chiral derivatizing agent to form diastereomers.[9] These diastereomers can then be separated on a standard achiral column.[9]
Visual Workflows & Logic Diagrams
Caption: General workflow for the quantification of this compound from a complex plant matrix.
Caption: Troubleshooting decision tree for poor chromatographic peak resolution.
Experimental Protocols
Protocol 1: Extraction by Hydrodistillation
This protocol describes a common method for extracting essential oils rich in perillaldehyde from Perilla frutescens leaves.[3]
-
Sample Preparation: Use fresh or air-dried leaves. For dried leaves, ensure they are stored in a cool, dark place.
-
Apparatus Setup: Set up a Clevenger-type hydrodistillation apparatus.
-
Distillation: Place a known quantity of plant material (e.g., 100 g) into the distillation flask and add sufficient distilled water to cover the material completely (e.g., 1 L).
-
Heating: Heat the flask to boiling. The steam and volatile components will rise, condense, and collect in the separator.
-
Collection: Continue the distillation for a set period (e.g., 3 hours). The essential oil, being less dense than water, will form a layer on top.
-
Separation: Carefully collect the oil layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.
-
Storage: Store the final oil in a sealed, airtight amber vial at 4°C until analysis.
Protocol 2: Quantification by HPLC-UV
This protocol provides a general framework for quantifying perillaldehyde. Method validation is required for specific applications.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the essential oil extract, dissolve it in the solvent, and dilute to a concentration expected to fall within the calibration range. Filter the final solution through a 0.22 µm membrane filter before injection.[10]
-
HPLC Conditions (Example): [12]
-
Column: Newcrom R1 or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water. For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~230-240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of perillaldehyde in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following tables provide examples of typical method parameters and quantitative data found in the literature.
Table 1: Example HPLC Method Validation Parameters (Note: These are illustrative values; actual results will vary based on the specific method and instrumentation.)
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [13] |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.5 - 3 µg/mL | [13] |
| Intraday Precision (%RSD) | < 2% | [13][14] |
| Interday Precision (%RSD) | < 3% | [13][14] |
| Accuracy (% Recovery) | 95 - 105% | [13] |
Table 2: Reported Concentration of Perillaldehyde in Perilla Herb
| Sample Type | Concentration (mg/g) | Analytical Method | Reference |
| Perilla Herb Paste | 12.6 ± 0.62 | GC-MS | [15][16] |
| Fresh Perilla Herb | 0.20 ± 0.07 | GC-MS | [15] |
References
- 1. Determination of perillaldehyde in perilla herbs using relative molar sensitivity to single-reference diphenyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gassnova.no [gassnova.no]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Perillaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Localization analysis of essential oils in perilla herb (Perilla frutescens var. crispa) using derivatized mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Localization analysis of essential oils in perilla herb (Perilla frutescens var. crispa) using derivatized mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (R)-Perillaldehyde
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (R)-Perillaldehyde.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on issues arising from matrix effects.
Problem: Poor Peak Shape and Inconsistent Retention Times for this compound
Potential Causes:
-
Matrix Overload: High concentrations of matrix components can interact with the analytical column, affecting its performance and leading to distorted peak shapes and shifts in retention time.[1]
-
Co-eluting Interferences: Compounds in the matrix that elute at or near the same time as this compound can interfere with its interaction with the stationary phase.[1]
-
Column Degradation: Accumulation of matrix components on the column can lead to a loss of stationary phase or contamination, impacting separation efficiency.[2]
Solutions:
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components.[3][4] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more selective analyte isolation.
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components being introduced into the LC-MS system.[5][6]
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient or composition to improve the separation between this compound and interfering peaks.[4]
-
Implement a Column Washing Protocol: After each analytical run or batch, wash the column with a strong solvent to remove strongly retained matrix components.[2]
-
Replace the Analytical Column: If column performance does not improve with washing, it may be necessary to replace it with a new one of the same type.[2]
Problem: Inaccurate Quantification of this compound due to Ion Suppression or Enhancement
Potential Causes:
-
Competition in the Ion Source: Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) in its signal.[1][4]
-
Changes in Droplet Formation/Evaporation: Non-volatile matrix components can alter the physical properties of the ESI droplets, affecting the efficiency of analyte ionization.[6]
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[6][7][8] Since it co-elutes and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratiometric quantification.[2][7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[1][4] This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way.
-
Improve Sample Preparation: Techniques like SPE, LLE, or protein precipitation can effectively remove phospholipids (B1166683) and other interfering substances that are common causes of ion suppression.[3][4][9]
-
Optimize Chromatography: Achieve better separation of this compound from the regions of significant matrix interference. This can be visualized using a post-column infusion experiment.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[2][10] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[2][10] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[6][11] Common culprits in biological matrices include salts, lipids, and proteins.[2]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: There are several methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where you compare the response of this compound in a neat solution to its response when spiked into a blank matrix extract.[5][12] A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[12]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column. Dips or peaks in the analyte's baseline signal indicate regions of ion suppression or enhancement.
-
Comparing Calibration Curves: A shift in the slope or intercept of a calibration curve prepared in solvent versus one prepared in a matrix is indicative of matrix effects.[4]
Q3: What are the best sample preparation techniques to minimize matrix effects for a non-polar compound like this compound?
A3: For a non-polar compound, the following techniques are generally effective:
-
Liquid-Liquid Extraction (LLE): LLE with a non-polar organic solvent can effectively extract this compound while leaving polar matrix components in the aqueous phase.[3] Double LLE can further improve cleanup.[3]
-
Solid-Phase Extraction (SPE): A reverse-phase SPE sorbent would be suitable for retaining this compound while allowing polar interferences to be washed away.
-
Phospholipid Removal Plates: If analyzing plasma or serum samples, specialized plates that selectively remove phospholipids can significantly reduce matrix effects, as phospholipids are a major cause of ion suppression.[3][9]
Q4: Can a deuterated internal standard completely eliminate issues related to matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[2] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[2] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification.[2][13] Therefore, it is crucial to verify the co-elution of the analyte and its deuterated internal standard.
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the matrix effect for a hypothetical analysis of this compound in human plasma. The matrix effect is expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 | 65 (Suppression) |
| Liquid-Liquid Extraction (Hexane) | 85 | 92 (Slight Suppression) |
| Solid-Phase Extraction (C18) | 90 | 98 (Minimal Effect) |
| Phospholipid Removal Plate | 92 | 105 (Slight Enhancement) |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method.
-
Prepare the Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the neat standard.
-
LC-MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample under the same LC-MS conditions.
-
Calculate the Matrix Effect: Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard) x 100%
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects in LC-MS analysis.
Caption: Logical relationship between the causes, types, and consequences of matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
Improving the resolution of perillaldehyde enantiomers in chiral chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of perillaldehyde (B36042) enantiomers in chiral chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating perillaldehyde enantiomers?
A1: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have shown success in the enantioseparation of perillaldehyde. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated good chiral recognition for this compound.
Q2: Which mobile phase mode is typically most effective for perillaldehyde enantiomer resolution?
A2: Reversed-phase mode is a common and effective approach for the chiral separation of monoterpenes like perillaldehyde. This involves using a polar mobile phase, typically a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and water or a buffer.
Q3: My resolution (Rs) for perillaldehyde enantiomers is poor (Rs < 1.5). What are the first steps to optimize the separation?
A3: To improve poor resolution, start by optimizing the mobile phase composition.[1] Adjusting the ratio of the organic modifier to the aqueous phase can significantly impact selectivity. Additionally, consider reducing the flow rate, as chiral separations often benefit from slower flow rates which can enhance peak efficiency and, consequently, resolution.
Q4: Can temperature be used to improve the separation of perillaldehyde enantiomers?
A4: Yes, temperature is a critical parameter in chiral method development. The effect of temperature on enantioselectivity can be complex and unpredictable. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.
Q5: I'm observing peak tailing for my perillaldehyde peaks. What could be the cause and how can I fix it?
A5: Peak tailing in chiral chromatography can result from secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based CSPs. To mitigate this, you can try adding a small amount of an acidic or basic additive to the mobile phase, depending on the nature of your analyte, to suppress these unwanted interactions. Also, ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of perillaldehyde enantiomers.
| Issue | Potential Cause | Recommended Solution(s) |
| No Separation/Co-elution | Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs, focusing on polysaccharide-based columns (e.g., amylose or cellulose derivatives). |
| Incorrect Mobile Phase Composition | Optimize the mobile phase by varying the organic modifier (acetonitrile vs. methanol) and its percentage.[1] | |
| Poor Resolution (Rs < 1.5) | Mobile phase is too strong or too weak. | Systematically adjust the ratio of organic modifier to the aqueous phase.[1] |
| Flow rate is too high. | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve efficiency. | |
| Sub-optimal temperature. | Evaluate the effect of different column temperatures (e.g., 15°C, 25°C, 40°C). | |
| Peak Tailing | Secondary silanol (B1196071) interactions. | Add a mobile phase additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine (B46881) for basic compounds). |
| Sample solvent mismatch. | Dissolve the sample in the initial mobile phase composition. | |
| Long Retention Times | Mobile phase is too weak. | Increase the percentage of the organic modifier in the mobile phase. |
| Flow rate is too low. | While lower flow rates can improve resolution, excessively low rates will prolong analysis time. Find a balance between resolution and run time. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
The following table summarizes chromatographic data for the enantiomeric separation of perillaldehyde on different chiral stationary phases under reversed-phase conditions.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H column)[1] | Acetonitrile/Water | 0.5 | 1.32 | 1.41 | 1.07 | 0.60 |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H column)[1] | Acetonitrile/Water | 0.3 | 1.25 | 1.25 | ~1 | No Separation |
k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively.
Experimental Protocols
Method 1: Chiral HPLC Separation of Perillaldehyde on an Amylose-Based CSP
This protocol is based on the successful, albeit partial, resolution of perillaldehyde enantiomers.[1] Further optimization of the mobile phase and temperature would be the next steps to improve resolution.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (exact ratio to be optimized, start with 50:50 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve perillaldehyde standard in the mobile phase to a concentration of 1 mg/mL.
Visualizations
Caption: A typical workflow for developing a chiral HPLC method for perillaldehyde enantiomers.
Caption: A logical troubleshooting guide for addressing poor resolution in chiral chromatography.
References
Technical Support Center: Scaling Up the Synthesis of (R)-Perillaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on strategies for scaling up the synthesis of (R)-Perillaldehyde. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary scalable strategies for synthesizing this compound?
A1: The most prominent scalable methods start from (R)-(+)-limonene, a readily available natural product. Key strategies include:
-
Chemo-enzymatic Synthesis: This multi-step process involves the epoxidation of (R)-(+)-limonene, followed by the rearrangement of the resulting (4R)-limonene oxides to (R)-perillyl alcohol, and subsequent enzymatic oxidation to this compound.[1][2] This method is favored for its high selectivity and sustainability.
-
Direct Allylic Oxidation of Limonene (B3431351): This approach uses reagents like selenium dioxide (SeO₂) to directly oxidize the allylic position of limonene. However, this method often suffers from a lack of selectivity, leading to a mixture of products including perillyl alcohol, perillyl aldehyde, carveol, and carvone.[2]
-
Biocatalytic Routes with Engineered Microorganisms: Engineered strains of bacteria, such as E. coli or Pseudomonas putida, can be used to directly hydroxylate limonene to perillyl alcohol, which can then be oxidized to perillaldehyde.[2] This approach is a green alternative but may require significant process optimization for large-scale production.
Q2: What are the main challenges in scaling up the synthesis of this compound?
A2: Scaling up presents several challenges, including:
-
Byproduct Formation: Undesired side products can form at various stages, complicating purification and reducing overall yield.[2]
-
Purification: Separating this compound from unreacted starting materials, intermediates, and byproducts can be difficult on a large scale, often requiring techniques like fractional distillation under reduced pressure or chromatography.[1][3]
-
Reaction Control: Maintaining optimal reaction conditions (temperature, pH, reagent stoichiometry) is critical for maximizing yield and minimizing side reactions, which can be more challenging in larger reactors.
-
Safety: Handling of reagents and intermediates, some of which may be hazardous, requires strict safety protocols, especially at an industrial scale.[4]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation depends on the specific synthetic route:
-
In the chemo-enzymatic route, controlling the rearrangement of limonene oxide is crucial to maximize the yield of perillyl alcohol over other secondary alcohols.[1][2]
-
During enzymatic oxidation, using a highly selective alcohol dehydrogenase (ADH) can prevent the oxidation of other functional groups.[1][2]
-
When using chemical oxidants like SeO₂, carefully controlling the reaction temperature and time can help reduce over-oxidation to perillic acid.[2]
Q4: What are the recommended storage and handling procedures for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] It is combustible and should be kept away from open flames. For personal protection, it is recommended to wear protective gloves, safety glasses, and a face mask when handling the compound to avoid contact with skin and eyes.[4][5]
Troubleshooting Guides
Chemo-enzymatic Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (R)-perillyl alcohol after epoxide rearrangement | - Incomplete reaction. - Formation of undesired secondary alcohols.[1][2] | - Ensure the catalyst (e.g., aluminum isopropylate) is active and used in the correct stoichiometric amount. - Optimize reaction temperature and time to favor the desired rearrangement pathway. - Purify the crude product by column chromatography to isolate (R)-perillyl alcohol.[1] |
| Low conversion during enzymatic oxidation | - Inactive enzyme (ADH). - Suboptimal pH or temperature. - Insufficient cofactor (NAD⁺) regeneration. | - Use a freshly prepared cell-free extract or purified enzyme with known activity. - Optimize the reaction buffer pH (typically around 8.0) and temperature (around 30°C).[1] - Ensure an efficient cofactor regeneration system is in place, for example, by using a sacrificial substrate like acetone (B3395972).[1][2] |
| Formation of perillic acid impurity | - Over-oxidation of this compound. - Presence of oxidizing impurities. | - Monitor the reaction closely and stop it once the starting material is consumed. - Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent air oxidation.[6] |
| Difficulty in isolating pure this compound | - Presence of structurally similar byproducts. - Thermal decomposition during distillation. | - Use high-resolution purification techniques like fractional distillation under reduced pressure or preparative chromatography.[1][3] - For sensitive compounds, consider forming a temporary derivative (e.g., a Bertagnini adduct) to facilitate separation, followed by regeneration of the pure aldehyde.[1][2] |
Direct Allylic Oxidation Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low selectivity for this compound | - Over-oxidation to perillic acid. - Formation of other oxidation products (e.g., carveol, carvone).[2] | - Carefully control the stoichiometry of the oxidizing agent (e.g., SeO₂). - Optimize reaction temperature and time; lower temperatures may improve selectivity. - Consider using a co-oxidant like tert-butyl hydroperoxide with a catalytic amount of SeO₂ for better control.[2] |
| Difficult purification of the product mixture | - Multiple products with similar boiling points and polarities. | - Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation. - Consider converting the aldehyde to a crystalline derivative for purification by recrystallization. |
| Handling of toxic selenium compounds | - Selenium dioxide and its byproducts are toxic. | - Work in a well-ventilated fume hood and wear appropriate personal protective equipment. - After the reaction, filter the mixture to remove solid selenium byproducts.[2] - Wash the organic layer thoroughly during workup to remove soluble selenium compounds.[2] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
Step 1: Rearrangement of (4R)-Limonene Oxides [1]
-
To a solution of (4R)-limonene oxides in toluene, slowly add aluminum isopropylate at 30-35 °C.
-
Reflux the reaction mixture for 3 hours.
-
Cool the mixture and quench the reaction with a 25% acetic acid solution.
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain a crude mixture containing (R)-perillyl alcohol.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient to isolate pure (R)-perillyl alcohol.
Step 2: Enzymatic Oxidation of (R)-Perillyl Alcohol [1]
-
Prepare a reaction mixture containing (R)-perillyl alcohol, a cell-free extract of a suitable alcohol dehydrogenase (ADH), and NAD⁺ in a sodium phosphate (B84403) buffer (pH 8.0).
-
Add acetone as a sacrificial substrate for cofactor regeneration.
-
Incubate the mixture at 30°C with shaking for 6 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by bulb-to-bulb distillation under reduced pressure (10 mmHg, 109-111 °C).[1]
Protocol 2: Allylic Oxidation of (R)-(+)-Limonene with Selenium Dioxide[2]
-
Dissolve selenium dioxide in anhydrous ethanol (B145695) in a round-bottom flask equipped with a reflux condenser.
-
Add (R)-(+)-limonene to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter through celite to remove the selenium precipitate.
-
Dilute the filtrate with dichloromethane (B109758) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting mixture of products by column chromatography on silica gel.
Quantitative Data Summary
| Synthesis Strategy | Key Reagents | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Chemo-enzymatic Synthesis | (4R)-Limonene oxides, Al(O-i-Pr)₃, ADH, NAD⁺, Acetone | ~22% overall yield from limonene oxides[2] | 3h (rearrangement) + 6h (oxidation) | 30-35°C (rearrangement), 30°C (oxidation) | High selectivity, sustainable | Multi-step, requires enzyme |
| Direct Allylic Oxidation | (R)-(+)-Limonene, SeO₂ | Variable, often moderate with a mixture of products | Several hours | Reflux | Single step from limonene | Low selectivity, toxic reagents |
| Biocatalysis with Engineered E. coli | (R)-(+)-Limonene, engineered E. coli | Up to 1.23 g/L of perillyl alcohol[7] | 12-24 hours | 20-30°C | High specificity, green process | Requires specialized microorganisms, potential substrate toxicity |
Visualizations
Caption: Chemo-enzymatic synthesis of this compound from (R)-(+)-Limonene.
Caption: Direct allylic oxidation of (R)-(+)-Limonene leading to a mixture of products.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Perillaldehyde (2111-75-3) | Quality Chemical Dealer [chemicalbull.com]
- 6. (-)-PERILLALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 7. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Managing the volatility of (R)-Perillaldehyde during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of (R)-Perillaldehyde during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility a concern?
A1: this compound is a natural monoterpenoid aldehyde found in the essential oils of various plants.[1] Its molecular structure, featuring a cyclohexene (B86901) ring and an aldehyde functional group, contributes to its characteristic aroma and its volatility.[2] Volatility refers to a substance's tendency to vaporize, which can lead to several experimental challenges, including inaccurate measurements, loss of sample, and inconsistent results.[3]
Q2: What are the key physical properties of this compound I should be aware of?
A2: Understanding the physical properties of this compound is crucial for its proper handling. Key data is summarized in the table below.
Q3: How should I properly store this compound to minimize degradation and loss?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] It is recommended to store it at temperatures between 2-8°C.[5] The container should be tightly sealed to prevent evaporation and potential oxidation. Some sources also indicate that it is light-sensitive, so storage in an amber vial or a dark location is advisable.[5]
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is an irritant to the eyes, respiratory system, and skin.[6] Therefore, it is essential to handle it in a well-ventilated area, preferably within a fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat, should always be worn.[7] Avoid inhalation of vapors and direct contact with skin and eyes.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on problems arising from its volatility.
Issue 1: Inaccurate concentration or yield of this compound in my sample.
This is a frequent problem due to the ease with which this compound can evaporate.
| Potential Cause | Troubleshooting Step | Explanation |
| Evaporation during handling and transfer | - Minimize the time containers are open.- Use containers with tight-fitting seals (e.g., screw caps (B75204) with septa).- Perform transfers in a fume hood to contain any vapors.[7] | The high vapor pressure of this compound leads to rapid evaporation at room temperature.[3] |
| Loss during solvent removal | - Avoid using a high vacuum line for solvent evaporation.- If using a rotary evaporator, reduce the vacuum strength as much as possible.- Consider alternative methods like Kugelrohr distillation or distillation at atmospheric pressure for solvent removal.[8] | High vacuum and elevated temperatures significantly increase the rate of evaporation, potentially leading to the loss of the volatile product along with the solvent. |
| Inaccurate pipetting or weighing | - Pre-cool the this compound and the solvent on ice before measuring.- Use a positive displacement pipette for accurate liquid handling.- If weighing, do so in a closed container. | Cooling reduces the vapor pressure, minimizing evaporation during measurement.[3] |
| Degradation of the compound | - Store samples at low temperatures (2-8°C) and protect from light.- Consider using an inert atmosphere (e.g., argon or nitrogen) for reactions and storage. | Monoterpene aldehydes can be susceptible to oxidation and polymerization, especially when exposed to air, light, and elevated temperatures. |
Issue 2: Poor or inconsistent results in analytical measurements (e.g., GC-MS).
Volatility can significantly impact the accuracy and reproducibility of analytical techniques.
| Potential Cause | Troubleshooting Step | Explanation |
| Analyte loss from autosampler vials | - Use vials with PTFE-lined septa and cap them immediately after filling.- Minimize the time samples spend in the autosampler tray before injection. | Improperly sealed vials can lead to the evaporation of this compound, resulting in lower measured concentrations. |
| Inconsistent injection volume | - Ensure the syringe and injection port are at appropriate temperatures to prevent pre-injection vaporization.- Use a cooled autosampler if available. | Volatility can cause bubble formation in the syringe, leading to inconsistent injection volumes. |
| Analyte degradation in the GC inlet | - Optimize the injector temperature to ensure volatilization without causing thermal degradation.- Use a clean inlet liner. | High temperatures in the GC inlet can cause thermally labile compounds like aldehydes to degrade. |
| Carryover from previous injections | - Implement a thorough wash step for the syringe between injections.- Run blank samples to check for carryover. | The "sticky" nature of some volatile compounds can lead to their adsorption within the injection system, affecting subsequent analyses. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄O | [9] |
| Molecular Weight | 150.22 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | 235-238 °C at 760 mmHg | [6] |
| Vapor Pressure | 0.043 mmHg at 25 °C | [6] |
| Flash Point | 95.6 °C | [6] |
| Density | ~0.967 g/mL at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in alcohols and oils. | [10] |
| Storage Temperature | 2-8 °C | [5] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Standard Solution of this compound
This protocol outlines the steps for preparing a standard solution of this compound, minimizing loss due to volatility.
-
Pre-cooling: Place the stock container of this compound and the desired solvent (e.g., ethanol) in an ice bath for at least 15 minutes.
-
Weighing (if starting from a solid or for precise concentration):
-
Tare a sealed vial (e.g., a GC vial with a screw cap and septum) on an analytical balance.
-
Quickly transfer the desired amount of cooled this compound to the vial and seal it immediately.
-
Record the mass.
-
-
Volumetric Dilution:
-
Using a pre-chilled syringe or positive displacement pipette, add the desired volume of the cold solvent to the vial containing the this compound.
-
Gently mix the solution until the this compound is fully dissolved.
-
-
Storage: Store the prepared standard solution in a tightly sealed vial at 2-8°C and protected from light.
Protocol 2: Synthesis of this compound from (R)-Perillyl Alcohol
This chemo-enzymatic synthesis is adapted from a published procedure and highlights the handling of the volatile product.
-
Reaction Setup:
-
In a suitable reaction vessel, combine (R)-perillyl alcohol, a buffer solution (e.g., potassium phosphate (B84403) buffer), and a catalytic amount of an appropriate alcohol dehydrogenase.
-
Add a sacrificial substrate, such as acetone, to facilitate cofactor regeneration.
-
-
Reaction Execution:
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours).
-
-
Extraction of this compound:
-
After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Perform the extraction in a separatory funnel, minimizing agitation to prevent aerosol formation.
-
Separate the organic phase.
-
-
Drying and Concentration:
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄).
-
Filter the drying agent.
-
Concentrate the solvent under reduced pressure, taking care to avoid excessive vacuum or heat to prevent the loss of the volatile this compound.
-
-
Purification:
-
If necessary, purify the crude this compound by distillation under reduced pressure.
-
Protocol 3: GC-MS Analysis of this compound
This protocol provides a starting point for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound.
-
Sample Preparation:
-
Prepare samples in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
Transfer the prepared samples to 2 mL GC vials and seal immediately with PTFE-lined septa.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890 or equivalent.
-
MS System: Agilent 5973 or equivalent.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.[9]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.[9]
-
-
Visualizations
Caption: Workflow for handling volatile this compound.
Caption: Troubleshooting low yield of this compound.
References
- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perillaldehyde - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of alcohols involving two types of peroxyl radicals | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. commons.und.edu [commons.und.edu]
- 8. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of (R)- and (S)-Perillaldehyde for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the enantiomers of perillaldehyde (B36042), (R)- and (S)-perillaldehyde. While extensive research has been conducted on the biological properties of perillaldehyde, a significant portion of the existing literature does not specify the enantiomer used or focuses predominantly on the naturally abundant (S)-(-)-perillaldehyde. Direct comparative studies evaluating the bioactivity of both enantiomers are scarce, representing a critical knowledge gap in the field.
This guide summarizes the currently available data on the biological activities of perillaldehyde, with a focus on antimicrobial, anti-inflammatory, and antitumor effects. Detailed experimental protocols for key assays are provided to facilitate further research into the stereospecific activities of these compounds. The presented data primarily pertains to (S)-perillaldehyde or unspecified perillaldehyde, underscoring the need for future studies to elucidate the distinct pharmacological profiles of the (R)- and (S)-enantiomers.
Data Presentation: Biological Activities of Perillaldehyde
The following tables summarize the reported biological activities of perillaldehyde. It is important to note that most of the quantitative data available is for (S)-perillaldehyde or for studies where the enantiomeric form was not specified.
Table 1: Antimicrobial Activity of Perillaldehyde
| Enantiomer | Organism | Assay | Activity Metric | Result | Reference |
| (S)-(-)-Perillaldehyde | Airborne microbes | Airwasher spray | Germ count reduction | 53% reduction | [1] |
| Perillaldehyde (unspecified) | Acinetobacter baumannii 5F1 | Broth microdilution | Minimum Inhibitory Concentration (MIC) | 287.08 µg/mL | [2] |
| Perillaldehyde (unspecified) | Aspergillus flavus | - | Apoptosis induction | Induces apoptosis | [3] |
| Perillaldehyde (unspecified) | Botrytis cinerea | - | Hyphal growth inhibition | Inhibits hyphal growth | [3] |
Table 2: Anti-inflammatory Activity of Perillaldehyde
| Enantiomer | Model | Key Findings | Reference |
| Perillaldehyde (unspecified) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production. | [4] |
| Perillaldehyde (unspecified) | Murine pneumonia model | Decreased NLRP3 inflammasome activation and TNF-α expression via inhibition of the NF-κB pathway. | [2] |
Table 3: Antitumor Activity of Perillaldehyde
| Enantiomer/Derivative | Cell Line/Model | Activity Metric | Result | Reference |
| Perillaldehyde 1,2-epoxide (unspecified) | HL-60 (leukemia) | IC50 | 9.70 µM | [5][6] |
| Perillaldehyde 1,2-epoxide (unspecified) | HCT-116 (colon carcinoma) | IC50 | 16.14 µM | [5][6] |
| Perillaldehyde 1,2-epoxide (unspecified) | OVCAR-8 (ovarian cancer) | IC50 | 23.61 µM | [5][6] |
| Perillaldehyde 1,2-epoxide (unspecified) | SF-295 (glioblastoma) | IC50 | 21.99 µM | [5][6] |
| Perillaldehyde 1,2-epoxide (unspecified) | Sarcoma 180-bearing mice | Tumor growth inhibition | 33.4% at 100 mg/kg/day, 56.4% at 200 mg/kg/day | [5][6] |
| Perillaldehyde (unspecified) | K562 (chronic myeloid leukemia) | IC50 | 89.7 µM at 72h | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies on (R)- and (S)-perillaldehyde.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
(R)-Perillaldehyde and (S)-Perillaldehyde
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each perillaldehyde enantiomer in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each enantiomer in the appropriate growth medium to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standardized level (e.g., 0.5 McFarland standard).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[8][9][10][11]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound and (S)-Perillaldehyde
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of each perillaldehyde enantiomer for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the cells for a further 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To a new 96-well plate, add the collected supernatant and an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is quantified using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Antitumor Activity: Sarcoma 180 Mouse Model
This protocol describes an in vivo model to assess the antitumor efficacy of a compound.[12][13][14][15]
Materials:
-
ICR or Swiss albino mice
-
Sarcoma 180 (S180) tumor cells
-
This compound and (S)-Perillaldehyde
-
Vehicle for compound administration (e.g., corn oil)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inoculate mice with S180 tumor cells.
-
Once the tumors are palpable, randomly divide the mice into control and treatment groups.
-
Administer the perillaldehyde enantiomers (dissolved in a suitable vehicle) to the treatment groups via a specified route (e.g., intraperitoneal or oral) and dosage regimen. The control group receives the vehicle only.
-
Monitor the tumor size by measuring with calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
At the end of the experiment, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
The antitumor activity is determined by comparing the tumor volume and weight in the treated groups to the control group. The tumor growth inhibition rate can be calculated.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates a potential signaling pathway involved in the anti-inflammatory effects of perillaldehyde, specifically the inhibition of the NF-κB pathway.
Caption: Perillaldehyde's potential inhibition of the NF-κB signaling pathway.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the in vitro cytotoxicity of (R)- and (S)-perillaldehyde on cancer cell lines.
Caption: Workflow for comparing in vitro cytotoxicity of perillaldehyde enantiomers.
Conclusion and Future Directions
The available evidence strongly suggests that perillaldehyde possesses significant antimicrobial, anti-inflammatory, and antitumor properties. However, the lack of direct comparative studies between the (R)- and (S)-enantiomers is a major limitation in the current understanding of its therapeutic potential. Future research should prioritize the systematic evaluation and comparison of the biological activities of both enantiomers to fully elucidate their structure-activity relationships and identify the more potent and selective isomer for potential drug development. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Perillaldehyde: A promising antibacterial agent for the treatment of pneumonia caused by Acinetobacter baumannii infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyxxb.cn [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. academicjournals.org [academicjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. k9-doghealth.com [k9-doghealth.com]
- 13. [Sensitivity tests of malignant tumours against cytostatic agents in vitro and in vivo/studies on the mouse sarcoma 180 (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
(R)-Perillaldehyde vs. Perillyl Alcohol: A Comparative Analysis of Anticancer Efficacy
A detailed guide for researchers, scientists, and drug development professionals on the contrasting and overlapping anticancer properties of (R)-Perillaldehyde and its metabolic precursor, perillyl alcohol.
Introduction
Perillyl alcohol (POH), a naturally occurring monoterpene found in essential oils of plants like peppermint and lavender, has been the subject of extensive cancer research. In vivo, perillyl alcohol is rapidly metabolized into several compounds, including perillaldehyde (B36042) (PALD).[1][2] This metabolic relationship complicates direct comparisons but is crucial for understanding their individual and combined therapeutic potential.
This guide provides a comparative analysis of the anticancer effects of perillyl alcohol and perillaldehyde, focusing on available experimental data. It is critical to note a significant gap in the literature: most studies evaluate the naturally predominant (S)-(-)-perillyl alcohol or do not specify the enantiomer.[3] Similarly, research on perillaldehyde rarely specifies the (R)-enantiomer. Therefore, this comparison is based on data for perillyl alcohol and perillaldehyde where the specific enantiomers are often not stated.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, offering a direct comparison of the cytotoxic and antitumor activities of both compounds.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value | Source(s) |
| Perillyl Alcohol (POH) | BroTo | Human Head and Neck Carcinoma | 1 mM (24 hr) | [4][5] |
| Perillaldehyde (PALD) | BroTo | Human Head and Neck Carcinoma | 3 mM (24 hr) | [4][5] |
| Perillyl Alcohol (POH) | A549 | Human Lung Adenocarcinoma | 1 mM (24 hr) | [4][5] |
| Perillaldehyde (PALD) | A549 | Human Lung Adenocarcinoma | 3 mM (24 hr) | [4][5] |
| Perillyl Alcohol (POH) | B16 | Murine Melanoma | 250 µM | [6] |
| Perillaldehyde (PALD) | B16 | Murine Melanoma | 120 µM | [6] |
Note: The data indicates that the relative potency of POH and PALD may be cell-type specific. POH appears more potent in human carcinoma lines BroTo and A549, while PALD shows greater potency in murine B16 melanoma cells.
Table 2: In Vivo Antitumor Activity
This table presents data from a study using a Sarcoma 180 tumor model in mice, comparing a derivative of perillaldehyde to perillyl alcohol.
| Compound | Dosage (Intraperitoneal) | Tumor Growth Inhibition Rate | Source(s) |
| Perillaldehyde 8,9-Epoxide | 100 mg/kg/day | 38.4% | [7][8] |
| Perillyl Alcohol | 100 mg/kg/day | 35.3% | [7][8] |
| Perillaldehyde 8,9-Epoxide | 200 mg/kg/day | 58.7% | [7][8] |
| Perillyl Alcohol | 200 mg/kg/day | 45.4% | [7][8] |
Note: In this model, the perillaldehyde derivative showed a higher rate of tumor growth inhibition at both doses, although the study noted the difference was not statistically significant.[7]
Mechanisms of Action: Signaling Pathways
Both compounds exert their anticancer effects through the modulation of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. However, their primary reported targets show some divergence.
Perillyl Alcohol: A Pleiotropic Inhibitor
Perillyl alcohol's anticancer activity is multifaceted. A primary mechanism involves the inhibition of the post-translational isoprenylation of small G-proteins like Ras, which is critical for their membrane localization and function.[9][10] Disruption of the Ras/Raf/ERK signaling cascade inhibits cell proliferation and survival.[11] Furthermore, POH is well-documented to induce G0/G1 cell cycle arrest and apoptosis.[1][12]
Perillaldehyde: Targeting Inflammatory and Antioxidant Pathways
While less extensively studied for its direct anticancer mechanisms, perillaldehyde has been shown to modulate pathways related to inflammation and oxidative stress, which are intrinsically linked to cancer progression. Aldehydes can influence the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[13][14] Additionally, perillaldehyde has been reported to activate the NRF2 antioxidant pathway, which could play a protective role against carcinogenesis but may also confer resistance in established tumors.[15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to support the replication and expansion of these findings.
General Experimental Workflow
The typical workflow for in vitro comparative analysis involves cell culture, treatment with the respective compounds, and subsequent assessment of viability, cell cycle distribution, and apoptosis.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of POH or PALD. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[20][21][22]
-
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10^6 cells in a flask and treat with the desired concentrations of POH or PALD for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).[23][24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[23] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
-
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells after treatment and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at 4°C for longer periods).[25][26][27]
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 10 minutes) and wash twice with PBS to remove the ethanol.[25]
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at room temperature. This step is crucial to degrade RNA, which PI can also bind.[27]
-
PI Staining: Add PI staining solution (final concentration ~50 µg/mL) and incubate for 5-10 minutes in the dark.[26][27]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (e.g., Area vs. Width plots) to exclude cell doublets and aggregates.[25][27] The resulting histogram will show peaks corresponding to cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Perillyl alcohol and perillaldehyde induced cell cycle arrest and cell death in BroTo and A549 cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Preclinical development and clinical use of perillyl alcohol for chemoprevention and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ras pathway activation in gliomas: a strategic target for intranasal administration of perillyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of perillyl alcohol on melanoma in the TPras mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Perillyl alcohol attenuates Ras-ERK signaling to inhibit murine skin inflammation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Perillyl alcohol selectively induces G0/G1 arrest and apoptosis in Bcr/Abl-transformed myeloid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. protocols.io [protocols.io]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Efficacy of (R)-Perillaldehyde and Other Natural Antifungal Agents
The increasing demand for natural alternatives to synthetic fungicides in the food, agriculture, and pharmaceutical industries has spurred research into plant-derived compounds.[1][2][3] Among these, (R)-Perillaldehyde, a monoterpenoid aldehyde from Perilla frutescens, has demonstrated significant antifungal properties.[4][5] This guide provides an objective comparison of the antifungal efficacy of this compound against other well-studied natural agents: cinnamaldehyde, eugenol (B1671780), thymol (B1683141), and carvacrol (B1668589). The comparison is supported by quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Comparative Antifungal Efficacy: Quantitative Data
The effectiveness of an antifungal agent is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death. The following table summarizes the reported MIC and MFC values for this compound and other selected natural compounds against various fungal species.
| Compound | Fungal Species | MIC | MFC | Citation(s) |
| This compound | Aspergillus niger | 0.25 µL/mL | 1 µL/mL | [6] |
| Aspergillus flavus | 0.5 µL/mL (contact) | - | [7] | |
| Botrytis cinerea | - | - | [8][9] | |
| Cinnamaldehyde | Geotrichum citri-aurantii | 0.50 mL/L | 0.50 mL/L | [10] |
| Candida albicans | 51 µg/mL | 69.65 µg/mL | [11] | |
| Candida albicans | 125 µg/mL | - | [12][13] | |
| Fusarium sambucinum | - | - | [14] | |
| Eugenol | Trichophyton rubrum | 256 µg/mL | - | [15][16] |
| Candida spp. | - | - | [17][18] | |
| Thymol | Candida albicans | 39 µg/mL | - | [19] |
| Candida krusei | 39 µg/mL | - | [19] | |
| Candida tropicalis | 78 µg/mL | - | [19] | |
| Carvacrol | Candida albicans | 256 µg/mL | 512 µg/mL | [20][21] |
| Candida spp. (oral isolates) | 24.96 µg/mL (mean) | 23.48 µg/mL (mean) | [22] | |
| Aspergillus flavus | 62.5 ppm | 125 ppm | [23] |
Mechanisms of Antifungal Action
The selected natural compounds exert their antifungal effects through various mechanisms, primarily targeting the fungal cell membrane and cell wall, or by inducing programmed cell death (apoptosis).
-
This compound: Its primary mechanism involves disrupting the fungal cell membrane by inhibiting the synthesis of ergosterol (B1671047), a vital component for membrane integrity.[6][24] This leads to increased membrane permeability and eventual cell death.[6][7] Furthermore, this compound has been shown to induce apoptosis in fungi like Aspergillus flavus and Botrytis cinerea through pathways that may be dependent or independent of metacaspases, the fungal equivalents of caspases.[8][25][26]
-
Cinnamaldehyde: This compound primarily acts by disrupting the integrity of the fungal cell wall.[10][14] It can also interfere with ergosterol biosynthesis and inhibit key virulence factors in pathogenic yeasts, such as the formation of germ tubes and the secretion of hydrolytic enzymes.[12][14]
-
Eugenol, Thymol, and Carvacrol: These phenolic compounds share a common mechanism of action that targets the fungal cell membrane. They bind to ergosterol, disrupting the membrane's structure and increasing its permeability to ions, which leads to the leakage of cellular contents and cell death.[15][16][19][20][21][27] Studies have also shown that they can inhibit ergosterol biosynthesis and other essential enzymes.[15][28] Thymol is also known to affect multiple signaling pathways, while carvacrol can trigger apoptosis through a calcium-dependent pathway.[29][30]
The diagrams below illustrate the primary modes of action for these natural antifungal agents.
Caption: Mechanism of membrane disruption by natural antifungal agents.
Caption: this compound-induced apoptosis signaling cascade.
Experimental Protocols
The data presented in this guide are primarily derived from the broth microdilution method, a standardized technique for determining MIC and MFC values.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21]
-
Preparation of Antifungal Agent Stock: Dissolve the natural compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with a sterile fungal growth medium (e.g., Sabouraud Dextrose Broth for yeasts, RPMI-1640 for molds). This creates a range of decreasing concentrations of the agent across the wells.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism from a fresh culture. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density. Further dilute this suspension in the growth medium to achieve the final desired inoculum concentration.
-
Inoculation: Add a fixed volume of the prepared fungal inoculum to each well of the microtiter plate, including a positive control well (medium + inoculum, no agent) and a negative control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C for Candida spp.) for a specified period (e.g., 24-48 hours).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent in which no visible growth is observed.
-
MFC Determination: To determine the MFC, take an aliquot from each well that shows no visible growth and plate it onto an agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Incubate the plates. The MFC is the lowest concentration from which no colonies grow on the agar plate.
Caption: Workflow for determining MIC and MFC values.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prevention of fungal spoilage in food products using natural compounds: A review | Semantic Scholar [semanticscholar.org]
- 3. Natural antifungal agents for food preservation [bvmj.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and possible mechanisms of perillaldehyde in control of Aspergillus niger causing grape decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perillaldehyde Functions as a Potential Antifungal Agent by Triggering Metacaspase-Independent Apoptosis in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perillaldehyde Functions as a Potential Antifungal Agent by Triggering Metacaspase-Independent Apoptosis in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde Exerts Its Antifungal Activity by Disrupting the Cell Wall Integrity of Geotrichum citri-aurantii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Investigation on mechanism of antifungal activity of eugenol against Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. caringsunshine.com [caringsunshine.com]
- 18. mdpi.com [mdpi.com]
- 19. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. The inhibitory effects of carvacrol, nystatin, and their combination on oral candidiasis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigating the antifungal effects of Carvacrol and 1,8-cineole on Candida albicans, Aspergillus flavus, Trichophyton rubrum and Epidermophyton flucosum [journals.iau.ir]
- 24. researchgate.net [researchgate.net]
- 25. Perillaldehyde, a Promising Antifungal Agent Used in Food Preservation, Triggers Apoptosis through a Metacaspase-Dependent Pathway in Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. caringsunshine.com [caringsunshine.com]
- 28. Frontiers | Studying the Ability of Thymol to Improve Fungicidal Effects of Tebuconazole and Difenoconazole Against Some Plant Pathogenic Fungi in Seed or Foliar Treatments [frontiersin.org]
- 29. Carvacrol Induces Candida albicans Apoptosis Associated With Ca2+/Calcineurin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Investigation of Antifungal Mechanisms of Thymol in the Human Fungal Pathogen, Cryptococcus neoformans | MDPI [mdpi.com]
Comparative analysis of different synthetic routes to (R)-Perillaldehyde.
For Researchers, Scientists, and Drug Development Professionals
(R)-Perillaldehyde, a naturally occurring monoterpenoid, is a valuable chiral building block in the synthesis of various pharmaceuticals and fragrances. Its enantioselective synthesis is of significant interest. This guide provides a comparative analysis of different synthetic methodologies for obtaining this compound, focusing on chemo-enzymatic and traditional chemical syntheses. The comparison includes key performance indicators, detailed experimental protocols, and visual representations of the synthetic workflows.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for two prominent synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Chemo-enzymatic Route | Tius and Kerr Synthesis |
| Starting Material | (4R)-Limonene oxides | (+)-Limonene oxide |
| Key Steps | 1. Epoxide rearrangement with Al(O-i-Pr)32. Allylic rearrangement3. Enzymatic oxidation with ADH-hT | 1. Epoxide rearrangement with methylmagnesium cyclohexylisopropylamide2. Reaction with phenylsulfenyl chloride3. Pummerer rearrangement4. Hydrolysis |
| Overall Yield | 22% (isolated yield from limonene (B3431351) oxides)[1][2] | Not explicitly stated as a direct overall yield, but involves a 61% yield for a key sulfoxide (B87167) intermediate and a final mixture containing the product.[3] |
| Enantiomeric Excess (ee) | 98% ee[1][2] | Not explicitly stated. |
| Key Reagents | Aluminum isopropylate, ADH-hT (Alcohol dehydrogenase from Geobacillus stearothermophilus), Acetone (B3395972) (sacrificial substrate)[1][2] | Methylmagnesium cyclohexylisopropylamide, Phenylsulfenyl chloride, Trifluoroacetic anhydride (B1165640), 2,6-lutidine, Mercuric chloride[1][3] |
| Advantages | Employs green chemistry principles, high enantioselectivity, avoids toxic reagents like mercuric chloride.[1] | Established chemical route. |
| Disadvantages | Multi-step process with a moderate overall yield.[1] | Use of stoichiometric and potentially toxic reagents, formation of byproducts.[1][3] |
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This route focuses on a sustainable approach, combining a chemical rearrangement with a highly selective enzymatic oxidation.
Step 1: Rearrangement of (4R)-Limonene Oxides To a solution of (4R)-limonene oxides (16.0 g, 105.2 mmol, trans/cis 56:44) in toluene (B28343) (100 mL) warmed to 30-35 °C, aluminum isopropylate (1.08 g, 5.26 mmol) is added slowly. The reaction mixture is then refluxed for 3 hours. After cooling, the reaction is quenched with a 25% acetic acid solution. The organic phase is separated, washed with brine, and dried.[1]
Step 2: Allylic Rearrangement The crude product from the previous step is dissolved in acetone (70 mL). Triethylamine (B128534) (21.6 mL, 155.2 mmol) is added, and the mixture is cooled to 0 °C. Mesyl chloride (7.8 mL, 100.8 mmol) is added dropwise. The reaction is stirred at room temperature for 4 hours until the conversion of alcohols to mesylates is complete. A saturated aqueous solution of NaHCO3 (100 mL) is then added, and the mixture is stirred for 5 hours. The product is extracted with 2-methyl-THF. This step results in a mixture containing (R)-perillyl alcohol.[1]
Step 3: ADH-mediated Oxidation of (R)-Perillyl Alcohol The enzymatic oxidation is performed using a recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) as a cell-free extract (CFE). The reaction mixture (1 mL) contains 945 µL of KPi buffer (50 mM, pH 8.0), 20 µL of NAD+ (10 mM), 20 µL of (R)-perillyl alcohol (100 mM in DMSO), and 15 µL of ADH-hT CFE. Acetone is used as a sacrificial substrate for cofactor regeneration. The reaction proceeds for 24 hours.[1] this compound is then isolated, for instance, by forming a Bertagnini adduct with sodium hydrogen sulfite, followed by liberation with sodium carbonate, yielding the final product with a 22% isolated yield from the starting limonene oxides.[1]
Synthesis of (R)-(+)-Perillaldehyde via Pummerer Rearrangement (Tius and Kerr)
This chemical synthesis route provides an alternative pathway from (+)-limonene oxide.
Step 1: Rearrangement of (+)-Limonene Oxide (+)-Limonene oxide is rearranged to the corresponding allylic alcohol. This is achieved using isopropylcyclohexylamine.[3]
Step 2: Formation of Allylic Sulfoxide The diastereomeric mixture of allylic alcohols is treated with phenylsulfenyl chloride and triethylamine in dichloromethane (B109758) at -78 °C to produce the rearranged allylic sulfoxide in 61% yield.[3]
Step 3: Pummerer Rearrangement and Hydrolysis The allylic sulfoxide is subjected to a Pummerer rearrangement using trifluoroacetic anhydride and 2,6-lutidine in dry acetonitrile (B52724) at -40 °C for 1 hour. The resulting Pummerer product is then immediately treated with aqueous mercuric chloride to yield (R)-(+)-Perillaldehyde.[3]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Chemo-enzymatic synthesis of this compound.
Caption: Tius and Kerr synthesis of this compound.
Concluding Remarks
The choice of a synthetic route to this compound depends on the specific requirements of the researcher or organization. The chemo-enzymatic route offers a more sustainable and highly enantioselective option, aligning with the principles of green chemistry.[1] In contrast, the Tius and Kerr synthesis represents a more traditional chemical approach.[3] While direct yield comparison is challenging due to reporting differences, the chemo-enzymatic route provides a clear isolated yield. Researchers should consider factors such as reagent availability and toxicity, desired enantiopurity, and overall process sustainability when selecting a synthetic strategy. Further developments in biocatalysis, such as the direct oxidation of limonene to perillyl alcohol and perillaldehyde (B36042) using engineered microorganisms, may offer even more efficient and environmentally friendly alternatives in the future.[4][5][6]
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of (R)-(+)-Perillyl Alcohol From (R)-(+)-Limonene Using Engineered Escherichia coli Whole Cell Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and HPLC Methods for Perillaldehyde Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of phytochemicals, the choice of analytical methodology is paramount to ensuring data accuracy, reliability, and reproducibility. Perillaldehyde (B36042), a key monoterpenoid in Perilla frutescens, is valued for its aromatic properties and diverse biological activities.[1] This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of perillaldehyde, supported by experimental data and detailed protocols.
At a Glance: GC-MS vs. HPLC for Perillaldehyde Analysis
The selection between GC-MS and HPLC for perillaldehyde analysis hinges on the compound's inherent volatility and the specific requirements of the study. Perillaldehyde's volatile nature makes it an ideal candidate for GC-MS analysis.[2][3] In contrast, HPLC is a versatile technique suitable for a broader range of compounds, including those that are non-volatile or thermally unstable.[4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[4] | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] |
| Analyte Volatility | Requires volatile and thermally stable compounds.[4] | Suitable for non-volatile and thermally labile compounds.[4] |
| Derivatization | May be required to improve volatility and thermal stability for certain analytes, though generally not for perillaldehyde.[4] | Generally not required for perillaldehyde.[4] |
| Sensitivity | High sensitivity, especially with mass spectrometry detection in selected ion monitoring (SIM) mode.[4] | Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.[4] |
| Selectivity | Excellent, with mass spectrometry providing structural information for high-confidence identification.[4] | Good, can be significantly enhanced with a mass spectrometer (LC-MS).[4] |
| Instrumentation Cost | Moderate to high.[4] | Generally lower to moderate for HPLC with UV/DAD detection; higher for HPLC-MS.[4] |
Quantitative Method Validation Parameters
The following table summarizes the expected performance characteristics of GC-MS and HPLC methods for the analysis of perillaldehyde, based on typical validation data for similar compounds in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]
| Validation Parameter | GC-MS | HPLC | Remarks |
| Specificity | Very High; mass spectral data provides definitive identification.[4] | High; potential for interference from co-eluting impurities without mass spectrometric detection.[4] | GC-MS generally offers superior specificity due to the additional dimension of mass analysis.[4] |
| Linearity (R²) | > 0.999[7] | > 0.999 | Both techniques can achieve excellent linearity over a defined concentration range.[4] |
| Accuracy (% Recovery) | 98.3 – 101.60%[7] | 99.36 – 101.96% | Both methods can provide high accuracy with proper method development and validation.[4] |
| Precision (% RSD) | ≤ 2.56% (Intraday & Interday)[7] | < 2.0% (Repeatability & Intermediate) | Both techniques are capable of high precision.[4] |
| Limit of Detection (LOD) | Lower than HPLC, analyte dependent. | 4.48 – 5.41 µg/mL | GC-MS typically offers lower detection limits for volatile compounds.[4] |
| Limit of Quantification (LOQ) | Lower than HPLC, analyte dependent. | 13.58 – 16.40 µg/mL | The higher sensitivity of GC-MS often translates to lower quantification limits.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the analysis of perillaldehyde by GC-MS and HPLC.
GC-MS Protocol for Perillaldehyde Analysis
This protocol is based on established methods for the analysis of volatile compounds in essential oils.[1][8]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet: Split/splitless injector, typically operated in split mode for essential oil analysis.
-
Injector Temperature: 250°C.[4]
-
Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.[4]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230°C.[4]
-
Quadrupole Temperature: 150°C.[4]
-
Scan Range: 40-400 amu.[4]
Sample Preparation:
-
Dilute the essential oil or extract containing perillaldehyde in a volatile solvent such as hexane (B92381) or ethyl acetate.
HPLC Protocol for Perillaldehyde Analysis
This protocol is based on reversed-phase methods for the analysis of compounds in Perilla frutescens extracts.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: DAD or UV detector at the maximum absorbance wavelength of perillaldehyde (approximately 230-240 nm).
Sample Preparation:
-
Dissolve the extract or sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as GC-MS and HPLC, for the analysis of a specific analyte.
Caption: Workflow for the cross-validation of GC-MS and HPLC methods.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the analysis of perillaldehyde.
-
GC-MS is the preferred method for analyzing volatile compounds like perillaldehyde, particularly in complex matrices such as essential oils. Its high sensitivity and excellent specificity, owing to mass spectral data, make it ideal for identification and quantification.
-
HPLC-UV/DAD offers a cost-effective and versatile alternative, especially when dealing with less volatile or thermally labile derivatives of perillaldehyde, or when a mass spectrometer is not available. Method development may require more effort to ensure specificity and avoid co-eluting interferences.
The choice between these two powerful techniques should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For definitive identification and high-sensitivity quantification of perillaldehyde, GC-MS is superior. For routine quality control where the analyte is well-characterized, a validated HPLC method can be equally effective and more economical.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products [mdpi.com]
(R)-Perillaldehyde: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the anticancer activities of (R)-Perillaldehyde, a naturally occurring monoterpenoid, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential. The information presented herein is collated from multiple studies and includes quantitative data on cytotoxic activity, detailed experimental methodologies, and visualizations of the key signaling pathways involved.
Quantitative Analysis of Cytotoxic Activity
The efficacy of this compound in inhibiting cancer cell growth is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population. These values vary across different cell lines and incubation times, highlighting the compound's selective cytotoxicity.
| Cancer Type | Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| Chronic Myeloid Leukemia | K562 | 24 | 303.3 | [1][2] |
| 48 | 188.7 | [1][2] | ||
| 72 | 89.7 | [1][2] | ||
| Acute Myeloid Leukemia | HL-60 | 72 | 9.70 | [3] |
| Ovarian Cancer | OVCAR-8 | 72 | 16.14 | [3] |
| Colon Carcinoma | HCT-116 | 72 | 23.61 | [3] |
| Glioblastoma | SF-295 | 72 | 21.99 | [3] |
| Prostate Cancer | PC-3 | 24 | ~1.0-2.0 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies are provided below to ensure reproducibility and aid in the design of future research.
Cell Viability and Cytotoxicity Assays (MTT/CCK-8)
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 0.1 x 10^6 cells/ml) and allowed to adhere overnight.[5]
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound or a vehicle control (like DMSO) and incubated for specified durations (e.g., 24, 48, 72 hours).[1][2]
-
Reagent Incubation: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well. The plates are then incubated for a further 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
-
Data Acquisition: For the MTT assay, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). For the CCK-8 assay, the absorbance is measured directly.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for about 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[6][7]
Western Blotting
This technique is used to detect and quantify specific proteins within a sample, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: After treatment with this compound, cells are lysed using a lysis buffer to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, p-AKT, HSP70).[1][6]
-
Detection: The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected, often using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the signaling pathways affected by this compound and a general experimental workflow for its evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Unlocking the Potential of Perillaldehyde: A Novel Mechanism for Chronic Myeloid Leukemia by Targeting HSP70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicjournals.org [academicjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Colorectal Cancer by Perillaldehyde Through Targeting SRD5A1 to Induce Autophagy via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
(R)-Perillaldehyde, a natural monoterpenoid, has garnered significant interest for its diverse biological activities. This guide provides an objective comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), supported by experimental data. The information is tailored for researchers and professionals in drug development to facilitate informed decisions and future research directions.
Data Presentation
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antifungal activities of this compound and its derivatives.
Table 1: In Vitro vs. In Vivo Anticancer Efficacy
| Compound | Model System | Cell Line / Tumor Model | Efficacy Metric | Value | Citation |
| This compound | In Vitro | HL-60 (Leukemia) | IC50 | 9.70 ± 1.01 µM | [1] |
| In Vitro | HCT-116 (Colon Carcinoma) | IC50 | 16.14 ± 1.86 µM | [1] | |
| In Vitro | SF-295 (Glioblastoma) | IC50 | 21.99 ± 2.64 µM | [1] | |
| In Vitro | OVCAR-8 (Ovarian Cancer) | IC50 | 23.61 ± 1.13 µM | [1] | |
| Perillaldehyde (B36042) 8,9-epoxide | In Vivo | Sarcoma 180 (Mouse Model) | Tumor Growth Inhibition | 38.4% at 100 mg/kg/day | [2][3] |
| In Vivo | Sarcoma 180 (Mouse Model) | Tumor Growth Inhibition | 58.7% at 200 mg/kg/day | [2][3] | |
| Perillaldehyde 1,2-epoxide | In Vivo | Sarcoma 180 (Mouse Model) | Tumor Growth Inhibition | 33.4% at 100 mg/kg/day | [1] |
| In Vivo | Sarcoma 180 (Mouse Model) | Tumor Growth Inhibition | 56.4% at 200 mg/kg/day | [1] |
Table 2: Anti-Inflammatory Efficacy
| Compound | Model System | Cell Line / Animal Model | Efficacy Metric | Value | Citation |
| This compound | In Vitro | RAW264.7 (Macrophage) | IC50 (for TNF-α mRNA decrease) | 171.7 µM | [4] |
| This compound | In Vivo | DSS-induced colitis (Mouse Model) | Colon Damage Mitigation | 35.3% at 100 mg/kg | [4] |
| In Vivo | DSS-induced colitis (Mouse Model) | TNF-α mRNA Mitigation | 60.6% at 100 mg/kg | [4] |
Table 3: Antifungal Efficacy
| Compound | Model System | Fungal Strain | Efficacy Metric | Value | Citation |
| This compound | In Vitro | Aspergillus niger | Minimum Inhibitory Concentration (MIC) | 0.25 µl/ml | [5] |
| In Vitro | Aspergillus niger | Minimum Fungicidal Concentration (MFC) | 1 µl/ml | [5] | |
| In Vitro | Botrytis cinerea | Complete Mycelial Growth Inhibition | 0.4 µL/mL | [6] | |
| This compound | In Vivo | Aspergillus niger (on grapes) | Fungal Growth Inhibition | Significant at 0.075 µl/ml air | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Human tumor cell lines (e.g., HCT-116, OVCAR-8, SF-295, HL-60) are seeded in 96-well plates at a density of 0.1 x 10^6 cells/ml in 100 µl of medium.
-
Compound Treatment: After a 24-hour incubation period for cell adhesion, the cells are treated with this compound or its derivatives at varying concentrations (e.g., 0 to 150.60 µM) for 72 hours. A negative control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin) are included.[1]
-
MTT Addition: Following the treatment period, 10 µl of MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for an additional 2 to 4 hours in a humidified atmosphere at 37°C with 5% CO2, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: 100 µl of a detergent reagent is added to each well to dissolve the formazan crystals. The plate is then left at room temperature in the dark for 2 hours.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[1]
In Vivo Antitumor Activity (Sarcoma 180 Mouse Model)
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Animal Model: Male Swiss mice are used for this model.[7]
-
Tumor Implantation: Sarcoma 180 ascites tumor cells (2 x 10^6 cells/0.5 mL per mouse) are implanted subcutaneously into the left axillary region of each mouse.[8]
-
Treatment Regimen: Twenty-four hours after tumor inoculation, the mice are randomly assigned to treatment and control groups (n=10 per group).[9] The treatment groups receive daily intraperitoneal (i.p.) injections of the test compound (e.g., perillaldehyde 8,9-epoxide at 100 and 200 mg/kg/day) for seven consecutive days.[2][3][9] A negative control group receives the vehicle (e.g., 5% DMSO), and a positive control group receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil at 25 mg/kg/day).[2][3][9]
-
Efficacy Evaluation: On the day after the final treatment, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated as a percentage relative to the negative control group.[2][3]
In Vivo Neuroprotective Effect (Vascular Dementia Rat Model)
This model assesses the potential of a compound to mitigate cognitive impairment due to reduced cerebral blood flow.
-
Animal Model: Male Wistar rats are used.
-
Induction of Vascular Dementia: Vascular dementia is induced by bilateral common carotid artery occlusion (2-vessel occlusion).
-
Treatment Groups: The rats are divided into several groups, including a sham group, a model group, and treatment groups receiving different doses of this compound (e.g., 50, 100, and 150 mg/kg) for 4 weeks.
-
Assessment of Neuroprotection: The neuroprotective effects are evaluated through various methods, including:
-
Behavioral Tests: Such as the Morris water maze to assess learning and memory.
-
Histological Analysis: Hematoxylin-eosin (HE) staining and other specific stains to observe neuronal morphology and damage in the hippocampus.
-
Biochemical Assays: Western blot, immunohistochemistry, and immunofluorescence are used to measure the expression levels of key proteins in signaling pathways, such as TRPM2 and NR2B.[10]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for determining the in vitro anticancer efficacy of this compound using the MTT assay.
Caption: Experimental workflow for assessing the in vivo antitumor activity in a Sarcoma 180 mouse model.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.[10]
References
- 1. academicjournals.org [academicjournals.org]
- 2. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal Anti-Inflammatory Activity of Perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and possible mechanisms of perillaldehyde in control of Aspergillus niger causing grape decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perillaldehyde Functions as a Potential Antifungal Agent by Triggering Metacaspase-Independent Apoptosis in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Perillaldehyde improves cognitive function in vivo and in vitro by inhibiting neuronal damage via blocking TRPM2/NMDAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Perillaldehyde as a Biomarker for Perilla frutescens Quality: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-Perillaldehyde as a quality biomarker for Perilla frutescens, evaluating its performance against other potential markers. The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate quality control standards for this important medicinal plant.
Executive Summary
Perilla frutescens is a widely utilized medicinal and culinary herb with a variety of bioactive compounds. Ensuring the quality and consistency of its preparations is crucial for both therapeutic efficacy and safety. This compound, a major component of the essential oil of certain Perilla chemotypes, is a key contributor to the plant's characteristic aroma and biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This guide details the validation of this compound as a primary biomarker for Perilla frutescens quality and provides a comparative analysis with alternative markers such as perilla ketone and rosmarinic acid.
Comparative Analysis of Potential Biomarkers
The quality of Perilla frutescens can be assessed by quantifying key bioactive components. The choice of biomarker is often dependent on the chemotype of the plant material. Here, we compare this compound with two other significant compounds found in Perilla frutescens: perilla ketone and rosmarinic acid.
Table 1: Quantitative Comparison of this compound and Alternative Biomarkers in Different Perilla frutescens Varieties
| Biomarker | P. frutescens var. crispa (Red Perilla) | P. frutescens var. frutescens (Green Perilla) | Key Characteristics & Rationale for Use as a Biomarker |
| This compound | 41.6% - 73.96% of essential oil[1] | Low to negligible amounts | A primary component of the essential oil in specific chemotypes, directly linked to the plant's aroma and various biological activities. Its presence and concentration are critical for defining the quality of these chemotypes. |
| Perilla Ketone | Low to negligible amounts | 51.5% - 87.2% of essential oil[1][2] | The dominant volatile compound in other chemotypes of Perilla. While a valid marker for those varieties, it is inversely correlated with perillaldehyde (B36042) and indicates a different chemical profile and potentially different therapeutic applications. |
| Rosmarinic Acid | Present in significant amounts | Present in significant amounts, often higher than in red perilla[3] | A non-volatile phenolic compound with well-documented antioxidant and anti-inflammatory properties. It is a good general marker for the quality of the non-volatile fraction of Perilla extracts, but does not reflect the composition of the essential oil. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible validation of biomarkers. Below are summarized protocols for the quantification of this compound and its alternatives, based on established analytical methods.
Protocol 1: General Biomarker Validation Workflow
A general workflow for validating a biomarker for a medicinal plant is outlined below. This process ensures that the chosen analytical method is fit for its intended purpose.
Protocol 2: Quantification of this compound and Perilla Ketone by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile compounds in the essential oil of Perilla frutescens.
1. Sample Preparation: Hydrodistillation
-
Place 500 g of fresh Perilla frutescens leaves in a Clevenger-type apparatus with 500 mL of distilled water.
-
Heat to boiling and carry out hydrodistillation for a minimum of 2 hours to extract the essential oil.
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Store the oil at 4°C until analysis.
2. GC-MS Analysis
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 10 minutes.
-
Ramp to 200°C at a rate of 3°C/min.
-
Hold at 200°C for 30 minutes.
-
-
Injection Volume: 1 µL of a 1:100 dilution of the essential oil in hexane.
-
Split Ratio: 1:30.
-
MS Detector: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 25-350 m/z.
3. Identification and Quantification
-
Identify this compound and perilla ketone by comparing their mass spectra and retention times with those of certified reference standards.
-
Quantify the compounds by calculating the peak area percentage relative to the total peak area of the chromatogram.
4. Method Validation Parameters (as per ICH Q2(R1) guidelines)
-
Specificity: Ensure no interfering peaks at the retention times of the analytes.
-
Linearity: Prepare a series of standard solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the standards.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
LOD & LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, temperature).
Protocol 3: Quantification of Rosmarinic Acid by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the analysis of non-volatile phenolic compounds in Perilla frutescens extracts.
1. Sample Preparation: Solvent Extraction
-
Weigh 1.0 g of powdered, dried Perilla frutescens leaves.
-
Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
2. HPLC Analysis
-
HPLC System: Waters Alliance or equivalent with a photodiode array detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient program: 0-25 min, 10-25% B; 25-50 min, 25-40% B; 50-60 min, 40-50% B.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
3. Identification and Quantification
-
Identify rosmarinic acid by comparing its retention time and UV spectrum with that of a certified reference standard.
-
Quantify using a calibration curve prepared from a series of standard solutions of known concentrations.
4. Method Validation Parameters (as per ICH Q2(R1) guidelines)
-
Follow the same validation parameters as described for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness).
Signaling Pathways and Biological Activity
The biological activity of Perilla frutescens is attributed to its diverse phytochemical composition. This compound has been shown to modulate several key signaling pathways, which underscores its importance as a biomarker linked to the plant's therapeutic effects.
Anti-inflammatory and Antioxidant Signaling Pathway
This compound has been demonstrated to exhibit anti-inflammatory and antioxidant effects by activating the Nrf2 pathway and inhibiting NF-κB signaling.
Conclusion
The validation of this compound as a biomarker is crucial for the quality control of specific chemotypes of Perilla frutescens. Its quantification by GC-MS provides a reliable method to ensure the identity and consistency of plant material rich in this bioactive compound. For a comprehensive quality assessment, particularly for extracts, it is recommended to also consider a non-volatile marker like rosmarinic acid, analyzed by HPLC. The choice of the primary biomarker should be guided by the specific chemotype of Perilla frutescens being used and the intended therapeutic application. This comparative guide provides the necessary data and methodologies to support informed decisions in the research, development, and quality assurance of Perilla frutescens-based products.
References
A Head-to-Head Comparison: Enzymatic vs. Chemical Oxidation of (R)-perillyl alcohol
The oxidation of (R)-perillyl alcohol to (R)-perillaldehyde is a critical transformation in the synthesis of various high-value compounds, including pharmaceuticals and flavorings. This guide provides a detailed, data-driven comparison of enzymatic and chemical approaches to this oxidation, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategy.
Executive Summary
Enzymatic oxidation, particularly using alcohol dehydrogenases (ADHs), emerges as a highly selective and sustainable method, operating under mild conditions and minimizing byproduct formation. In contrast, traditional chemical oxidation methods, while often effective, can suffer from lower selectivity, the need for harsh reagents, and the generation of environmental waste. This comparison demonstrates the potential of chemo-enzymatic routes to improve the overall sustainability and efficiency of this compound synthesis.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from comparative studies of enzymatic and chemical oxidation of (R)-perillyl alcohol.
Table 1: Comparison of Reaction Conditions and Performance
| Parameter | Enzymatic Oxidation (ADH-hT) | Chemical Oxidation (Swern) |
| Oxidizing Agent | NAD+ (regenerated in situ) | Oxalyl chloride, DMSO, Triethylamine |
| Solvent | Aqueous buffer (NaPi, pH 8.0) with acetone (B3395972) | Dichloromethane (DCM) |
| Temperature | 30°C | -78°C to room temperature |
| Reaction Time | 6 hours | Not specified, typically a few hours |
| Conversion (%) | 86%[1] | Not explicitly stated, but used for synthesis |
| Isolated Yield (%) | 22% (from limonene (B3431351) oxides, multi-step)[2] | 39% (overall from limonene oxide, multi-step)[3] |
| Selectivity | High chemoselectivity for primary alcohol[2] | Can be unstable, leading to side reactions[3] |
| Key Byproducts | Perillic acid (from overoxidation)[1] | Unstable enone, potential for various side products[3] |
Table 2: Substrate and Product Details
| Compound | Role | Enzymatic Route Notes | Chemical Route Notes |
| (R)-perillyl alcohol | Substrate | Can be used in a crude mixture with high chemoselectivity.[2] | Typically requires purified substrate. |
| This compound | Product | High enantiomeric excess (98% ee) can be achieved.[2] | Enantiomeric purity depends on starting material. |
Experimental Protocols
Enzymatic Oxidation of (R)-perillyl alcohol using ADH-hT
This protocol is adapted from a study focusing on a chemo-enzymatic approach to this compound.[1]
Materials:
-
(R)-perillyl alcohol
-
Recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) as cell-free extract (CFE)
-
Acetone
-
Sodium phosphate (B84403) buffer (NaPi), 50 mM, pH 8.0
-
NAD+
Procedure:
-
A solution of (R)-perillyl alcohol (1 mmol, 152 mg) in acetone (1 mL) is prepared.
-
This solution is mixed with ADH-hT CFE (0.3 g CWW/mL, 19.3 U/mL, 6 mL) and 50 mM NaPi buffer (pH 8.0) to a total volume of 20 mL.
-
NAD+ is added to a final concentration of 420 μM.
-
The reaction mixture is incubated in a screw-capped glass bottle in an orbital mixer at 180 rpm and 30°C for 6 hours.
-
The reaction progress is monitored by a suitable method (e.g., GC/MS).
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
Chemical Oxidation of (R)-perillyl alcohol (Swern Oxidation)
This is a general procedure for Swern oxidation, a commonly used chemical method.[3]
Materials:
-
(R)-perillyl alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78°C under an inert atmosphere.
-
A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for a short period.
-
A solution of (R)-perillyl alcohol in anhydrous DCM is then added dropwise, and the reaction is stirred for approximately 30-60 minutes at -78°C.
-
Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The resulting aldehyde can be unstable and is often used immediately in the next synthetic step.[3]
Visualizing the Processes
The following diagrams illustrate the workflows for both the enzymatic and chemical oxidation of (R)-perillyl alcohol.
Caption: Workflow for the enzymatic oxidation of (R)-perillyl alcohol.
Caption: Workflow for the chemical (Swern) oxidation of (R)-perillyl alcohol.
Reaction Pathways
The underlying mechanisms of enzymatic and chemical oxidation differ significantly.
Caption: Simplified reaction pathways for enzymatic and chemical oxidation.
Conclusion
The choice between enzymatic and chemical oxidation of (R)-perillyl alcohol depends on the specific requirements of the synthesis. For processes where high selectivity, mild reaction conditions, and sustainability are paramount, enzymatic oxidation with alcohol dehydrogenases presents a compelling alternative to traditional chemical methods. While chemical oxidation can offer high yields, it often comes with the challenges of harsh conditions, potential for side reactions, and the use of hazardous reagents. The chemo-enzymatic approach, which leverages the strengths of both methodologies, represents a promising avenue for the efficient and green production of this compound and other valuable fine chemicals.
References
Structure-activity relationship studies of (R)-Perillaldehyde derivatives
A Comparative Guide to the Structure-Activity Relationship of (R)-Perillaldehyde Derivatives
This compound, a naturally occurring monoterpene aldehyde, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, its therapeutic potential is often limited by modest potency and unfavorable pharmacokinetic properties. This has spurred the development of numerous derivatives through structural modifications aimed at enhancing efficacy and understanding the key molecular features responsible for their biological actions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity
The anticancer potential of this compound derivatives has been extensively investigated, with a focus on epoxide and heterocyclic derivatives. Structure-activity relationship studies have revealed that modifications at the aldehyde and isopropenyl groups significantly influence cytotoxic activity.
Epoxide Derivatives: Enhancing Cytotoxicity
Epoxidation of the double bonds in the this compound scaffold has emerged as a promising strategy to enhance anticancer activity. Studies have shown that epoxides of perillaldehyde (B36042) exhibit potent cytotoxicity against a range of human cancer cell lines.
Key SAR Insights:
-
The presence of an epoxide ring, particularly at the 8,9-position of the isopropenyl group, appears to be crucial for high cytotoxic activity.[3]
-
Perillaldehyde 8,9-epoxide has demonstrated greater in vitro growth inhibition of ovarian adenocarcinoma, colon carcinoma, and glioblastoma cell lines compared to its parent compound, perillyl alcohol.[3]
-
Another derivative, perillaldehyde 1,2-epoxide, also shows significant cytotoxic activity against ovarian cancer (OVCAR-8), colon carcinoma (HCT-116), glioblastoma (SF-295), and leukemia (HL-60) cell lines.[4]
Table 1: In Vitro Cytotoxicity of this compound Epoxide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Perillaldehyde 1,2-epoxide | OVCAR-8 | 16.14 ± 1.86 | [4] |
| HCT-116 | 23.61 ± 1.13 | [4] | |
| SF-295 | 21.99 ± 2.64 | [4] | |
| HL-60 | 9.70 ± 1.01 | [4] | |
| Perillaldehyde 8,9-epoxide | HCT-116, OVCAR-8, SF-295, HL-60 | < 4.0 µg/mL | [3] |
Table 2: In Vivo Antitumor Activity of this compound Epoxide Derivatives in Sarcoma 180-Bearing Mice
| Compound | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| Perillaldehyde 1,2-epoxide | 100 | 33.4 | [4] |
| 200 | 56.4 | [4] | |
| Perillaldehyde 8,9-epoxide | 100 | 38.4 | [3][5] |
| 200 | 58.7 | [3][5] | |
| Perillyl Alcohol | 100 | 35.3 | [3][5] |
| 200 | 45.4 | [3][5] | |
| 5-Fluorouracil (Positive Control) | 25 | 66.6 - 68.1 | [3][4][5] |
Heterocyclic Derivatives: Benzodiazepines, Benzimidazoles, and Schiff Bases
Condensation of this compound with various amine derivatives has led to the synthesis of benzodiazepines, benzimidazoles, and Schiff bases with notable cytotoxic and antileishmanial activities.
Key SAR Insights:
-
Benzodiazepine derivatives (C1 and C2) have shown significant cytotoxic effects against laryngeal carcinoma (Hep2) and rhabdomyosarcoma (RD) cell lines.[1]
-
A Schiff base derivative (C4) displayed strong inhibitory activity against Leishmania major.[1]
-
The presence of a trimethoxy group on the aromatic ring of some derivatives enhanced antileishmanial activity and was associated with low cytotoxicity in mammalian cells.[1]
Table 3: Cytotoxic and Antileishmanial Activity of Heterocyclic this compound Derivatives
| Compound | Derivative Type | Cell Line / Organism | IC50 (µM) | Reference |
| C1 | Benzodiazepine | Hep2 | 39.48 ± 0.7 | [1] |
| RD | 15.96 ± 1.99 | [1] | ||
| C2 | Benzodiazepine | Hep2 | 48.82 ± 1.33 | [1] |
| RD | 74.3 ± 2.44 | [1] | ||
| C4 | Schiff Base | Leishmania major | 8.00 ± 1.37 | [1] |
| Compound 14 | Trimethoxy-substituted | Leishmania major | 5.6 | [1] |
| Compound 19 | Trimethoxy-substituted | Leishmania major | 4.4 | [1] |
Anti-inflammatory Activity
This compound has demonstrated intestinal anti-inflammatory activity in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model.[6] This effect is attributed to the suppression of pro-inflammatory cytokine expression.
Key SAR Insights:
-
This compound administration at 100 mg/kg mitigated body weight loss and colon damage in the DSS-induced colitis model.[6]
-
It suppressed the expression of pro-inflammatory genes like TNF-α in the colon.[6]
-
The anti-inflammatory mechanism involves the activation of c-Jun N-terminal kinases (JNKs) rather than the NF-κB p65 pathway.[6]
Table 4: Anti-inflammatory Activity of this compound
| Compound | Model | Key Findings | Reference |
| This compound | DSS-induced colitis in mice | 35.3% mitigation of colon damage at 100 mg/kg | [6] |
| 60.6% mitigation of TNF-α mRNA levels at 100 mg/kg | [6] | ||
| LPS-stimulated RAW264.7 cells | IC50 for decreased TNF-α mRNA expression was 171.7 µM | [6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295, HL-60) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in sterile PBS) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Antitumor Activity (Sarcoma 180 Model)
The Sarcoma 180 (S-180) tumor model in mice is a common method for evaluating the in vivo antitumor efficacy of compounds.
Protocol:
-
Tumor Cell Implantation: Sarcoma 180 ascites cells are subcutaneously inoculated into the right hind groin of Swiss albino mice.
-
Compound Administration: Twenty-four hours after tumor implantation, the mice are treated with the this compound derivatives (e.g., 100 and 200 mg/kg/day) or a positive control (e.g., 5-Fluorouracil, 25 mg/kg/day) via intraperitoneal injection for seven consecutive days. A vehicle control group receives the solvent (e.g., 5% DMSO).
-
Tumor Measurement: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated using the following formula: Tumor Growth Inhibition (%) = [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] x 100
Intestinal Anti-inflammatory Activity (DSS-Induced Colitis Model)
This model is used to induce colitis in mice, mimicking aspects of human inflammatory bowel disease.
Protocol:
-
Induction of Colitis: Mice are provided with drinking water containing dextran sulfate sodium (DSS) (e.g., 3-5% w/v) for a specific period (e.g., 7 days) to induce colitis.
-
Compound Administration: During the DSS administration period, mice are orally administered with this compound (e.g., 100 mg/kg).
-
Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily.
-
Assessment of Colitis: At the end of the experiment, the mice are euthanized, and the colons are excised. The length of the colon is measured, and tissue samples are collected for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α) by methods such as quantitative real-time PCR or ELISA.
Visualizations
Signaling Pathways
The anti-inflammatory and anticancer activities of this compound and its derivatives can be mediated through various signaling pathways. The diagrams below illustrate the general NF-κB and JNK signaling pathways.
Caption: Canonical NF-κB Signaling Pathway.
References
Comparative Transcriptomics of (R)-Perillaldehyde Treatment: A Guide for Researchers
An objective analysis of the transcriptomic impact of (R)-Perillaldehyde across various cell types, supported by experimental data.
This compound (PAH), a natural monoterpenoid, has garnered significant interest for its diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent. This guide provides a comparative overview of the transcriptomic changes induced by this compound in different cell types, based on recent research findings.
Comparative Analysis of Gene Expression
The transcriptomic response to this compound treatment varies significantly depending on the biological context. Here, we summarize the key findings from studies on fungal, human cancer, and normal human cells.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to this compound
| Cell Type | Treatment Conditions | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Gene Categories | Reference |
| Aspergillus carbonarius | 0.5x MIC of Perillaldehyde (B36042) | Not specified | Not specified | Not specified | Ochratoxin A (OTA) biosynthesis and transport, Ergosterol synthesis (CYP51, ERG26) | [1][2] |
| Human Gastric Cancer Cells (AGS) | 200 µmol/L PAH for 24h | 508 | 166 | 342 | Oxidative stress response (P62-Keap1-Nrf2 pathway) | [3] |
| Human Keratinocytes (HaCaT) | 1-1000 µM PAH | Not specified | NRF2/HO1 antioxidant pathway | AHR signaling pathway (CYP1A1) | [4] |
Key Signaling Pathways Modulated by this compound
Transcriptomic analyses have revealed that this compound consistently modulates specific signaling pathways related to stress response and metabolism.
The P62-Keap1-Nrf2 Antioxidant Pathway
In human gastric cancer cells, this compound induces oxidative stress, which in turn activates the P62-Keap1-Nrf2 pathway.[3] Under normal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, the accumulation of p62 facilitates the sequestration of Keap1, leading to the stabilization and nuclear translocation of Nrf2.[3] Nrf2 then activates the transcription of antioxidant response element (ARE)-containing genes.
Inhibition of AHR Signaling Pathway
In human keratinocytes, this compound has been shown to inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4] It suppresses the expression of AHR target genes like CYP1A1, which are involved in xenobiotic metabolism and can contribute to inflammatory responses.[4]
Experimental Protocols
The following sections detail the methodologies employed in the cited transcriptomic studies.
General RNA Sequencing Workflow
A typical workflow for transcriptomic analysis involves several key steps from sample preparation to data analysis.
Cell Treatment and RNA Extraction
-
Aspergillus carbonarius : Mycelia were treated with perillaldehyde at a concentration of 0.5 times the minimum inhibitory concentration (MIC).[1]
-
AGS Human Gastric Cancer Cells : Cells were treated with 200 µmol/L of this compound for 24 hours before RNA extraction.[3]
-
HaCaT Human Keratinocytes : Cells were treated with varying concentrations of perillaldehyde (1 to 1000 µM) before RNA extraction for qRT-PCR analysis.[4]
-
RNA Extraction : Total RNA is typically extracted using commercially available kits, such as the RNAprep Pure plant RNA extraction kit or similar, following the manufacturer's instructions.[5] The integrity and quantity of the extracted RNA are then assessed.
Library Preparation and Sequencing
For high-throughput sequencing, mRNA is typically enriched from total RNA, followed by fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters. The prepared libraries are then sequenced on a platform like the Illumina HiSeq™ 2000 system.[5]
Bioinformatic Analysis
Raw sequencing reads are first assessed for quality. High-quality reads are then aligned to a reference genome. The number of reads mapping to each gene is counted to quantify gene expression. Differential expression analysis is performed to identify genes that are significantly up- or downregulated between treated and control samples. Finally, pathway and Gene Ontology (GO) enrichment analyses are used to identify the biological processes and signaling pathways that are most affected by the treatment.
Conclusion
Transcriptomic studies reveal that this compound exerts its biological effects by modulating a range of cellular pathways. In fungal cells, it disrupts mycotoxin production and cell wall integrity. In human cancer cells, it induces an oxidative stress response, while in normal human keratinocytes, it exhibits protective effects by activating antioxidant pathways and inhibiting inflammatory signaling. These comparative insights highlight the pleiotropic nature of this compound and provide a valuable foundation for further research and development of this compound for therapeutic applications.
References
- 1. Perillaldehyde-Elicited Inhibition of Ochratoxin A Production by Aspergillus carbonarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perillaldehyde synergizes with ferroptosis inducers to promote ferroptotic cell death in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
Safety Operating Guide
Safe Disposal of (R)-Perillaldehyde: A Guide for Laboratory Professionals
Proper disposal of (R)-Perillaldehyde, a flammable liquid and potential skin irritant, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as protective gloves, eye protection, and face protection[1]. Work should be conducted in a well-ventilated area, and all sources of ignition must be eliminated due to the flammable nature of the compound. In case of a spill, absorb the material with an inert substance like dry sand or earth and place it in a suitable container for disposal[2][3].
Step-by-Step Disposal Procedure
The primary and universally recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company[3]. This ensures that the chemical is managed in accordance with all applicable environmental regulations.
-
Waste Identification and Collection :
-
Clearly label a dedicated, leak-proof container for this compound waste. The container should be compatible with organic solvents.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.
-
-
Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including its chemical name and any potential contaminants.
-
Quantitative Data Summary
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits for different disposal methods of this compound. The standard procedure is to dispose of it as a flammable liquid hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Class | Flammable Liquid, Category 3; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific target organ toxicity (single exposure), Category 3 | |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-Perillaldehyde
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (R)-Perillaldehyde, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.
This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to the personal protective equipment (PPE) guidelines and handling procedures outlined below is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment based on established safety protocols.
| Body Part | Personal Protective Equipment | Specifications & Remarks |
| Eyes/Face | Safety Goggles or Eyeshields | Chemical splash goggles should be worn, especially when there is a potential for splashing.[5] A face shield may be necessary for handling large volumes.[5] |
| Hands | Chemical-resistant gloves | Use rubber gloves or other chemically impervious gloves.[4] Proper glove removal technique (without touching the outer surface) must be followed.[4] |
| Body | Laboratory Coat or Impervious Clothing | A lab coat is the minimum requirement.[5] For larger quantities or increased risk of splashing, chemically resistant clothing should be used.[4] |
| Respiratory | N95 Dust Mask or Respirator | Use respiratory protection when vapors or mists are likely to be generated or when working in an area with inadequate ventilation.[3] The use of respiratory protection may require clearance through occupational health and safety services.[5] |
| Feet | Closed-toe Shoes | Required for all laboratory work to protect against spills.[5] |
Handling and Storage Protocols
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[4][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
Safe Handling Practices:
-
Avoid all direct contact with skin and eyes.[4]
-
Do not inhale vapor or mist.[4]
-
Keep the container tightly closed when not in use.[6]
-
Keep away from sources of ignition, as combustible vapor/air mixtures may form.[8]
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Keep the container tightly closed and store under an inert atmosphere.[7]
-
This compound is light-sensitive and should be stored in light-resistant containers.[6][9]
-
Store away from incompatible materials such as oxidizing agents.[7]
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Contain the spillage.[4]
-
Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite.[4][7]
-
Collect the absorbed material using a broom and shovel and place it into a suitable, closed container for disposal.[4]
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be disposed of at an approved waste disposal facility.[10]
-
Empty containers should be thoroughly rinsed, with the rinsate collected as hazardous waste, before being discarded. The labels on the empty containers must be defaced or removed before disposal.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Perillaldehyde, (+)- | C10H14O | CID 1548901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Perillaldehyde, (-)- | C10H14O | CID 2724159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-(-)-Perillaldehyde technical grade, 92 18031-40-8 [sigmaaldrich.com]
- 4. aurochemicals.com [aurochemicals.com]
- 5. uah.edu [uah.edu]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (-)-PERILLALDEHYDE | 2111-75-3 [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
